8-Azido-1-octanol
Description
BenchChem offers high-quality 8-Azido-1-octanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Azido-1-octanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-azidooctan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c9-11-10-7-5-3-1-2-4-6-8-12/h12H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXZAPDMVRBVOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316358 | |
| Record name | 8-Azido-1-octanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57395-46-7 | |
| Record name | 8-Azido-1-octanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57395-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Azido-1-octanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Azido-1-octanol (CAS 57395-46-7): Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azido-1-octanol is a bifunctional linear-chain organic molecule that has emerged as a valuable tool in the fields of bioconjugation, drug development, and materials science. Its structure, featuring a terminal azide group and a primary hydroxyl group, allows for orthogonal derivatization, making it an important heterobifunctional linker. The azide moiety serves as a versatile handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the efficient and specific formation of stable triazole linkages. The hydroxyl group provides a site for further functionalization, for example, through esterification or etherification, or for attachment to surfaces. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 8-Azido-1-octanol.
Physicochemical Properties
8-Azido-1-octanol is a combustible liquid that is harmful to aquatic life with long-lasting effects and can cause serious eye irritation.[1] It is chemically stable under standard ambient conditions.[1]
| Property | Value | Source |
| CAS Number | 57395-46-7 | [2] |
| Molecular Formula | C₈H₁₇N₃O | |
| Molecular Weight | 171.24 g/mol | [3] |
| Appearance | Liquid | [4] |
| Melting Point | -15 °C (5 °F) | [1] |
| Boiling Point | 196 °C (385 °F) | [1] |
| Density | 0.827 g/cm³ at 25 °C (77 °F) | [1] |
Synthesis and Purification
A common and effective method for the synthesis of 8-Azido-1-octanol is via the nucleophilic substitution of 8-Bromo-1-octanol with an azide salt, such as sodium azide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the dissolution of the azide salt and promote the SN2 reaction.
Experimental Protocol: Synthesis of 8-Azido-1-octanol from 8-Bromo-1-octanol
This protocol describes a general procedure for the synthesis of 8-Azido-1-octanol.
Materials:
-
8-Bromo-1-octanol
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for flash chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 8-Bromo-1-octanol (1 equivalent) in anhydrous DMF.
-
Addition of Sodium Azide: Add sodium azide (1.5 to 3 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Flash Column Chromatography
The crude 8-Azido-1-octanol can be purified by flash column chromatography on silica gel.[1][5][6][7][8]
Typical Conditions:
-
Stationary Phase: Silica gel (Silica 60).[1]
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is commonly used. A starting mixture of 10-20% ethyl acetate in hexanes, gradually increasing the polarity, will effectively separate the product from any remaining starting material and byproducts. The optimal eluent system should be determined by TLC analysis, aiming for an Rf value of approximately 0.3 for the desired product.[1]
-
Loading: The crude product can be loaded onto the column either as a concentrated solution in a minimal amount of a non-polar solvent (like dichloromethane or the initial eluent) or by adsorbing it onto a small amount of silica gel (dry loading).[1][7]
-
Elution and Collection: The column is eluted with the chosen solvent system, and fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Final Step: The fractions containing the pure 8-Azido-1-octanol are combined and the solvent is removed under reduced pressure to yield the purified product.
Applications in Bioconjugation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of 8-Azido-1-octanol is in "click chemistry," a set of biocompatible reactions that are rapid, high-yielding, and specific.[9] Specifically, the azide group readily participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable 1,4-disubstituted 1,2,3-triazole ring, linking it to a molecule containing a terminal alkyne. This reaction is a cornerstone of bioconjugation, used to attach probes, drugs, or other functional molecules to biomolecules like proteins and peptides.[7][10]
Experimental Protocol: CuAAC Bioconjugation
This protocol provides a general method for the conjugation of an alkyne-containing biomolecule with 8-Azido-1-octanol.
Materials:
-
Alkyne-modified biomolecule (e.g., peptide, protein)
-
8-Azido-1-octanol
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 200 mM in water)
-
Conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
DMSO or DMF for dissolving 8-Azido-1-octanol
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 8-Azido-1-octanol in DMSO or DMF.
-
Prepare fresh sodium ascorbate solution.
-
-
Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio and let it stand for a few minutes to form the Cu(I) complex.[7]
-
Reaction Mixture Assembly:
-
In a reaction tube, combine the alkyne-modified biomolecule solution with the conjugation buffer.
-
Add the 8-Azido-1-octanol solution to the reaction mixture. A molar excess of the azide (typically 4-10 equivalents relative to the alkyne) is recommended.[7]
-
Add the pre-mixed Cu(I)/ligand complex to the reaction mixture (typically 25 equivalents relative to the azide).[7]
-
Initiate the reaction by adding the sodium ascorbate solution (typically 40 equivalents relative to the azide).[7][11]
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.[7][11]
-
Purification: The resulting conjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove unreacted reagents and the copper catalyst.[7]
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned spectrum for 8-Azido-1-octanol was not found in the search results, the expected chemical shifts can be predicted based on the structure and data from similar compounds.[5][12][13]
-
¹H NMR (CDCl₃):
-
~3.65 ppm (triplet): Protons of the methylene group adjacent to the hydroxyl group (-CH₂OH).
-
~3.25 ppm (triplet): Protons of the methylene group adjacent to the azide group (-CH₂N₃).
-
~1.60-1.55 ppm (multiplet): Protons of the methylene groups beta to the hydroxyl and azide groups.
-
~1.40-1.25 ppm (multiplet): Protons of the remaining four methylene groups in the alkyl chain.
-
A broad singlet corresponding to the hydroxyl proton (-OH) may also be observed, with its chemical shift being concentration and solvent dependent.
-
-
¹³C NMR (CDCl₃):
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 8-Azido-1-octanol is expected to show characteristic absorption bands for its two functional groups.[14][15][16]
-
Azide (N₃) Stretch: A strong, sharp absorption band is expected in the region of 2100-2250 cm⁻¹ . This is a highly characteristic peak for the azide functional group.
-
Hydroxyl (O-H) Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ , indicative of the hydrogen-bonded hydroxyl group.
-
C-H Stretch: Absorption bands in the region of 2850-2960 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the alkyl chain.[16]
-
C-O Stretch: An absorption band in the region of 1000-1200 cm⁻¹ corresponding to the C-O stretching vibration of the primary alcohol.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 8-Azido-1-octanol would likely result in fragmentation of the molecule.
-
Molecular Ion (M⁺): A peak corresponding to the molecular ion at m/z = 171 may be observed, though it might be weak due to the lability of the molecule.
-
Key Fragmentation Pathways:
-
Loss of the azide radical (•N₃) or dinitrogen (N₂) is a common fragmentation pathway for azides, which would result in fragment ions.
-
Cleavage of the C-C bonds in the alkyl chain is expected, leading to a series of fragment ions separated by 14 mass units (CH₂).[3][10]
-
Loss of water (H₂O) from the molecular ion is a characteristic fragmentation of alcohols.[10]
-
Alpha-cleavage next to the oxygen atom is also a common fragmentation pathway for primary alcohols.
-
Solubility Profile
-
Water: Expected to have low solubility in water due to the long hydrophobic octyl chain. 1-octanol has a very low solubility in water.[19]
-
Polar Organic Solvents: Expected to be soluble in polar organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[17]
-
Nonpolar Organic Solvents: Expected to be soluble in many common nonpolar organic solvents like dichloromethane, diethyl ether, and acetone.[17]
Handling, Storage, and Safety
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]
-
Handle in a well-ventilated area or a chemical fume hood.[1]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces as it is a combustible liquid.[1]
-
Organic azides are potentially explosive, especially when heated or subjected to shock. While long-chain alkyl azides like 8-Azido-1-octanol are generally more stable, caution should always be exercised.[5] Avoid contact with heavy metals and strong oxidizing agents.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
-
For long-term storage, it is recommended to store under an inert atmosphere and at low temperatures (e.g., in a freezer at -20°C).[4]
References
- Lu, Y.-C., Kao, S.-C., & West, J. G. (n.d.). Decatungstate-Catalysed C(sp3)–H Azidation. Department of Chemistry, Rice University.
- Sigma-Aldrich. (2025, October 1).
- Biotage. (n.d.).
- BenchChem. (2025).
- AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs.
- King Group. (n.d.).
- ChemicalBook. (2026, January 13). 8-Bromo-1-octanol | 50816-19-8.
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
- BenchChem. (2025, December). Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers.
- Sigma-Aldrich. (n.d.). 8-Azido-1-octanol.
- MedchemExpress.com. (n.d.). 8-Azido-octanoyl-OSu | Azide Compound.
- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
- Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
- PMC. (2018, June 12).
- Sigma-Aldrich. (n.d.). 8-Azido-1-octanamine | 867338-63-4.
- Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- Next Peptide. (n.d.). 57395-46-7 | 8-Azido-1-octanol.
- NSF PAR. (2024, July 16).
- MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
- ResearchGate. (n.d.).
- PMC. (2025, November 20).
- MDPI. (2025, May 30). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis.
- PMC. (2020, July 22). Production of 1-octanol in Escherichia coli by a high flux thioesterase route.
- Greenwich Academic Literature Archive (GALA). (2016, March 9). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments.
- Alfa Chemistry. (n.d.). Solvent Miscibility Table.
- TOKU-E. (n.d.).
- USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds.
- IUPAC. (n.d.).
- PubChem - NIH. (n.d.). 1-Octanol | C8H18O | CID 957.
Sources
- 1. Purification [chem.rochester.edu]
- 2. EPA - TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra [www3.epa.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scispace.com [scispace.com]
- 5. rsc.org [rsc.org]
- 6. biochemmack.ru [biochemmack.ru]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 11. 8-Bromo-1-octanol synthesis - chemicalbook [chemicalbook.com]
- 12. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gala.gre.ac.uk [gala.gre.ac.uk]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. toku-e.com [toku-e.com]
- 19. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
molecular weight and structure of 8-Azido-1-octanol linker
[1]
Executive Summary
8-Azido-1-octanol is a bifunctional aliphatic linker widely utilized in chemical biology, specifically for the development of Proteolysis Targeting Chimeras (PROTACs) and surface functionalization. Its structure—a linear eight-carbon chain terminated by a primary hydroxyl group and an azide moiety—provides a precise spatial separation (approx. 10–12 Å) between conjugated motifs while offering orthogonal reactivity. The hydroxyl terminus allows for esterification or etherification, while the azide terminus serves as a "click-ready" handle for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
Physicochemical Profile
| Parameter | Data |
| Chemical Name | 8-Azido-1-octanol |
| CAS Registry Number | 57395-46-7 |
| Molecular Formula | |
| Molecular Weight | 171.24 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~110 °C (at reduced pressure, est.) |
| Solubility | Soluble in DCM, THF, DMSO, DMF, Methanol |
| Stability | Stable at -20°C; light-sensitive (azide) |
Structural Analysis
The utility of 8-Azido-1-octanol lies in its heterobifunctionality . The aliphatic
Figure 1: Functional decomposition of 8-Azido-1-octanol showing orthogonal reactive termini.
Synthetic Methodology
The synthesis of 8-Azido-1-octanol is typically achieved via a two-step sequence starting from the inexpensive symmetric diol, 1,8-octanediol.[1] This route avoids the use of expensive heterobifunctional starting materials.
Step 1: Desymmetrization to 8-Bromo-1-octanol
Reaction:
-
Protocol:
-
Dissolve 1,8-octanediol (1.0 eq) in toluene.
-
Add 48% aqueous HBr (1.25 eq).
-
Reflux with a Dean-Stark trap to remove water (azeotropic distillation). This drives the equilibrium toward the bromide.
-
Purification: The statistical mixture will contain diol, monobromide, and dibromide. The monobromide is isolated via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Yield: Typically 60-80% based on recovery of starting material.
-
Step 2: Nucleophilic Substitution (Azidation)
Reaction:
-
Protocol:
-
Dissolve 8-bromo-1-octanol (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Add Sodium Azide (
, 1.5 eq) cautiously. -
Heat to 60°C for 12–16 hours.
-
Workup: Dilute with water and extract with Diethyl Ether (
). Wash organic layer copiously with water to remove DMF. -
Safety Note: Do not use halogenated solvents (DCM) with sodium azide to avoid forming explosive di-azidomethane.
-
Figure 2: Synthetic pathway from 1,8-octanediol to 8-Azido-1-octanol.
Characterization Standards
To validate the identity of the synthesized linker, the following spectroscopic signatures must be observed.
Nuclear Magnetic Resonance ( NMR, 400 MHz, )
-
3.64 ppm (t, 2H): Triplet corresponding to the methylene group adjacent to the hydroxyl (
).[1] -
3.26 ppm (t, 2H): Triplet corresponding to the methylene group adjacent to the azide (
). Note: This is an upfield shift from the bromo-precursor (~3.40 ppm). -
1.50 – 1.65 ppm (m, 4H): Multiplet for the
-methylenes on both ends. - 1.30 – 1.40 ppm (m, 8H): Broad multiplet for the internal methylene chain.
Infrared Spectroscopy (FT-IR)
-
~2095 cm
: Strong, sharp peak characteristic of the Azide ( ) asymmetric stretch. This is the diagnostic peak for reaction completion. -
~3350 cm
: Broad peak characteristic of the O-H stretch.
Applications in Drug Discovery[3]
PROTAC Linker Design
In PROTAC development, linker length and composition significantly influence degradation efficiency (
-
Linker Length: The 8-carbon chain provides an extended reach (~11 Å), suitable for bridging E3 ligases (e.g., Cereblon) and target proteins where the binding pockets are deeply buried.[1]
-
Lipophilicity: Unlike PEG linkers, the octyl chain is lipophilic. This can improve cell permeability but requires careful monitoring of the overall LogP of the PROTAC molecule.
Surface Immobilization
The hydroxyl group allows for the formation of Self-Assembled Monolayers (SAMs) on silica (via silanization after OH activation) or gold (if converted to a thiol). The exposed azide surface can then be used to capture alkyne-tagged biomolecules via click chemistry, creating bioactive surfaces for sensing or cell culture.
Safety & Handling: Organic Azides
Critical Hazard: While 8-Azido-1-octanol is relatively stable, all organic azides carry a risk of decomposition or explosion.
-
C/N Ratio Rule: The safety of an organic azide is estimated by the ratio of Carbon atoms to Nitrogen atoms.
-
Formula:
[2] -
For 8-Azido-1-octanol (
): . -
Verdict: This molecule is generally considered safe to isolate and store at room temperature, as it meets the threshold of 3.
-
-
Storage: Store in amber vials (light sensitive) at -20°C.
-
Incompatibility:
-
Acids: Contact with strong acids can generate Hydrazoic Acid (
), which is highly toxic and explosive. -
Halogenated Solvents: Avoid DCM during synthesis with sodium azide to prevent formation of di-azidomethane.
-
Metals: Avoid contact with copper or lead pipes (waste disposal), as heavy metal azides are shock-sensitive explosives.
-
References
Sources
- 1. CN104177256A - Synthesis method of grapholitha molesta sex pheromone (Z/E)-8-dodecene acetate - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. lookchem.com [lookchem.com]
- 4. China Intermediates 8-Bromo-1-octanol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 5. 8-Bromo-1-octanol | 50816-19-8 [chemicalbook.com]
- 6. 8-Bromo-1-octanol synthesis - chemicalbook [chemicalbook.com]
The Hydrophobic Balance: A Comparative Analysis of 8-Azido-1-octanol and PEG Linkers in Bioconjugation
Executive Summary
In the rational design of complex bioconjugates—ranging from Proteolysis Targeting Chimeras (PROTACs) to Antibody-Drug Conjugates (ADCs)—the linker is no longer viewed as a passive spacer. It is a critical pharmacokinetic modulator that dictates solubility, permeability, and metabolic stability[1]. This technical guide provides an in-depth comparative analysis of two fundamentally opposing linker architectures: the highly lipophilic aliphatic chain (represented by 8-Azido-1-octanol ) and the hydrophilic poly(ethylene glycol) (PEG ) linker. By examining the causality behind their physicochemical behaviors, this whitepaper equips drug development professionals with the mechanistic insights required to optimize ternary complex formation and systemic exposure.
Structural & Physicochemical Profiling
The choice between an aliphatic chain and a PEG linker introduces a fundamental dichotomy in bioconjugate engineering: enthalpy-driven hydration versus entropy-driven hydrophobic dispersion[1].
8-Azido-1-octanol is a bifunctional aliphatic linker featuring an 8-carbon saturated hydrocarbon backbone (-CH2-), a terminal hydroxyl group, and an azide moiety for copper-catalyzed or strain-promoted click chemistry. The C8 chain imparts significant lipophilicity (estimated LogP ~2.5–3.0), which can drive passive membrane diffusion but severely limits aqueous solubility[1][2].
Conversely, PEG linkers (e.g., PEG3 to PEG8) consist of repeating ethylene glycol units (-O-CH2-CH2-). The lone pairs on the ether oxygens act as hydrogen bond acceptors, creating a robust hydration shell in aqueous environments[1][3]. This structural difference leads to experimentally testable hypotheses regarding their behavior in physiological systems.
Table 1: Comparative Physicochemical Properties
| Property | 8-Azido-1-octanol (Aliphatic C8) | PEG Linkers (e.g., PEG3 to PEG8) |
| Backbone Composition | Saturated hydrocarbon chains (-CH2-)[1] | Repeating ethylene glycol units (-O-CH2-CH2-)[1] |
| Hydrophobicity (LogP) | Highly lipophilic (Estimated LogP ~2.5 - 3.0) | Hydrophilic (LogP typically < 0)[4] |
| Aqueous Solubility | Poor; relies on enthalpy-driven micelle-like dispersion[1] | Excellent; improves solubility via hydrogen bonding[1][5] |
| Membrane Permeability | High passive diffusion; risks hydrophobic collapse[6] | Complex; shields polarity but incurs an entropic penalty[6][7] |
| Metabolic Stability | High; typically undergoes terminal hydroxylation[1] | Moderate; ether linkages are susceptible to oxidative metabolism[1] |
| Bioconjugation Role | Drives target engagement via hydrophobic interactions | Acts as a "hydrophilicity reservoir" to prevent aggregation[8] |
Mechanistic Causality in Drug Design
PROTAC Permeability and Conformational Dynamics
A critical failure point in PROTAC development is poor cellular permeability due to their "beyond Rule of 5" (bRo5) molecular weight[6]. Why does an 8-carbon aliphatic chain sometimes exhibit poorer-than-expected permeability despite its high lipophilicity?
The causality lies in conformational thermodynamics. In an aqueous environment, a highly hydrophobic aliphatic linker undergoes a "hydrophobic collapse" to minimize its thermodynamically unfavorable interaction with water[6]. This collapse buries the linker but forces the polar warheads (the E3 ligase and target protein ligands) outward, drastically increasing the molecule's topological polar surface area (TPSA). This highly polar exterior creates a thermodynamic barrier to lipid bilayer entry[6].
In contrast, PEG linkers maintain a consistent, solvent-exposed conformation in both water and lipid environments. The hydration shell formed by the PEG chain shields the polar surface area of the warheads, facilitating a smoother transition across the cell membrane without the severe entropic penalty of unfolding a collapsed aliphatic core[6][7].
Conformational dynamics of aliphatic vs PEG linkers in aqueous and lipid environments.
ADC Aggregation and High-DAR Engineering
In Antibody-Drug Conjugates (ADCs), conjugating highly hydrophobic payloads (e.g., MMAE or doxorubicin) using hydrophobic linkers leads to non-covalent dimerization and aggregation[]. Aggregated ADCs are rapidly sequestered by the liver and cleared via the reticuloendothelial system, leading to severe hepatotoxicity and reduced efficacy[].
PEG linkers resolve this by acting as a "hydrophilicity reservoir" [8]. The incorporation of a PEG spacer (e.g., PEG8 or PEG12) counterbalances the payload's lipophilicity. This shielding effect prevents antibody aggregation and enables the synthesis of high Drug-to-Antibody Ratio (DAR > 8) conjugates, significantly widening the therapeutic window[3][8].
Analytical Methodology: Quantifying Linker Hydrophobicity
Direct measurement of LogP via the traditional shake-flask method is obsolete for highly lipophilic linkers (like 8-Azido-1-octanol) or surfactant-like PEG chains due to micelle formation, emulsion at the phase interface, and a lack of strong UV chromophores[10].
To ensure trustworthy and reproducible data, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is utilized. This method measures the partitioning of the linker between a non-polar stationary phase (C18) and a polar mobile phase, directly mimicking lipophilicity[10][11].
Protocol: RP-HPLC Determination of Linker LogP
1. Preparation of Reference Standards: Select a library of 5–7 reference compounds with well-established literature LogP values (e.g., benzyl alcohol, toluene, phenol) spanning the expected hydrophobicity range[10][12]. Dissolve standards in HPLC-grade methanol (50 µg/mL).
2. Sample Preparation: Dissolve 8-Azido-1-octanol and the comparative PEG linker in HPLC-grade methanol to a concentration of 50 µg/mL. Note: If the linkers lack a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) must be used instead of a UV detector[12].
3. Chromatographic Separation:
-
Column: C18 Reverse Phase Column (e.g., 150 x 4.6 mm, 5 µm)[11][12].
-
Mobile Phase: Isocratic runs using varying ratios of Methanol/Water (e.g., 40%, 50%, 60% Methanol) buffered to pH 7.0[11].
-
Flow Rate: 1.0 mL/min.
4. Data Analysis & Capacity Factor Calculation:
Calculate the capacity factor (
5. Extrapolation and LogP Interpolation:
Plot
System Validation: The protocol is a self-validating system. Plot the
RP-HPLC workflow for determining linker LogP using isocratic capacity factor extrapolation.
References
- BenchChem. "Alkyl vs.
- The Royal Society of Chemistry. "Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs."
- BOC Sciences. "Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More."
- BenchChem. "Bridging the Gap: A Comparative Guide to PEG and Alkyl Linkers in PROTACs."
- NIH/PMC. "Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability."
- PurePEG. "Common Pitfalls in PEG Linker Selection — and How to Avoid Them."
- ResearchGate.
- Precise PEG. "Linkers in PROTACs."
- NIH/PubMed.
- BenchChem. "8-Bromo-1-octanol | 50816-19-8."
- ResearchGate.
- Google Patents. "US6524863B1 - High throughput HPLC method for determining Log P values."
- Google Patents. "US6548307B2 - Determination of logP coefficients via a RP-HPLC column."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. purepeg.com [purepeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 13. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
Introduction: The Bifunctional Architect of Molecular Linkages
An In-Depth Technical Guide to the Solubility of 8-Azido-1-octanol: Principles and Practical Applications
8-Azido-1-octanol is a hetero-bifunctional linker molecule of significant interest in chemical biology, drug development, and materials science. Its structure is deceptively simple: an eight-carbon aliphatic chain capped at one end by a hydroxyl (-OH) group and at the other by an azide (-N₃) group. This dual functionality is the key to its utility. The terminal azide serves as a chemical handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions.[1][2][3] The terminal hydroxyl group, meanwhile, can be used for further chemical modifications or influences the molecule's physicochemical properties, most notably its solubility.
This guide provides a detailed examination of the solubility characteristics of 8-azido-1-octanol, grounding the discussion in fundamental chemical principles and offering practical guidance for its use in research settings.
Theoretical Underpinnings of Solubility
The solubility of a compound is dictated by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" is the foundational concept: substances tend to dissolve in solvents with similar polarity.[4] 8-Azido-1-octanol is an amphiphilic molecule, meaning it possesses both a nonpolar (lipophilic) and a polar (hydrophilic) region, which results in nuanced solubility behavior.
-
The Lipophilic Domain: The dominant feature of the molecule is its eight-carbon alkyl chain (C₈H₁₆). This long hydrocarbon tail is nonpolar and hydrophobic. It readily interacts with nonpolar organic solvents through van der Waals forces, driving solubility in media like hexanes, toluene, and ethers. This chain is also the primary reason for the molecule's limited solubility in water.
-
The Hydrophilic Domain: The molecule has two polar functional groups:
-
Hydroxyl Group (-OH): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. It is the primary driver of solubility in polar protic solvents such as water and alcohols (e.g., methanol, ethanol).
-
Azido Group (-N₃): The azide group is a polar pseudohalogen. While not as strong a hydrogen bond acceptor as the hydroxyl group, its dipole moment contributes significantly to the molecule's overall polarity and its affinity for polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.
-
The resulting solubility is a thermodynamic balance. For dissolution to occur, the energy gained from new solute-solvent interactions must overcome the energy required to break existing solute-solute and solvent-solvent interactions. In the case of 8-azido-1-octanol, the long, hydrophobic octyl chain significantly hinders its dissolution in water, while the polar ends promote solubility in a wide range of organic solvents.
Solubility Profile: A Comparative Analysis
While specific quantitative solubility data for 8-azido-1-octanol is not readily published, a highly reliable profile can be constructed by referencing its parent molecule, 1-octanol, and considering the contribution of the azide group. 1-octanol is a colorless liquid with very poor solubility in water.[5] The addition of a polar azide group is not expected to overcome the hydrophobic nature of the C8 chain to make it highly water-soluble, but it does enhance its compatibility with a broader range of polar organic solvents.
| Solvent Class | Solvent Example | Predicted Solubility of 8-Azido-1-octanol | Rationale |
| Water | Water (H₂O) | Very Low | The hydrophobic effect of the long C8 alkyl chain dominates over the hydrogen bonding potential of the -OH and -N₃ groups. Similar to 1-octanol's solubility of ~0.3 mg/mL.[5][6] |
| Polar Protic | Ethanol, Methanol | High / Miscible | The solvent's hydroxyl groups can hydrogen bond with both the -OH and -N₃ groups, while its alkyl portion solvates the octyl chain. 1-octanol is miscible with ethanol.[6] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the polar -OH and -N₃ functional groups facilitate dissolution. These are common solvents for click chemistry.[7] |
| Nonpolar | Hexane, Toluene | Moderate to High | Van der Waals interactions between the solvent and the C8 alkyl chain are the primary driving force for solubility. |
| Chlorinated | Dichloromethane (DCM) | High | DCM is a versatile solvent capable of solvating molecules of intermediate polarity and is frequently used in organic synthesis involving azides.[7][8] |
Diagram: Factors Influencing 8-Azido-1-octanol Solubility
The following diagram illustrates the molecular features of 8-azido-1-octanol and how they dictate its affinity for different solvent types.
Caption: Interplay of functional groups in 8-azido-1-octanol and their influence on solvent affinity.
Experimental Protocol: Determination of Equilibrium Solubility
To obtain precise solubility data, the shake-flask method is the gold standard, providing a measure of thermodynamic equilibrium solubility.[4][9] This protocol ensures that the solvent is fully saturated with the solute.
Objective: To determine the equilibrium solubility of 8-azido-1-octanol in a given solvent at a specified temperature.
Materials:
-
8-Azido-1-octanol
-
Selected solvent (e.g., water, PBS, ethanol)
-
Sealed glass vials
-
Temperature-controlled shaker/incubator
-
Centrifuge
-
Chemically inert syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of 8-azido-1-octanol of known concentrations in the chosen solvent to generate a calibration curve.
-
Sample Preparation: Add an excess amount of 8-azido-1-octanol to a known volume of the solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a shaker or on a stirrer in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[4]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the vials.[4]
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert PTFE syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high concentration readings.[4]
-
Quantification: Dilute the clear, saturated filtrate with the solvent as necessary to fall within the linear range of the calibration curve. Analyze the diluted sample and the standard solutions by HPLC.[9][10]
-
Data Analysis: Using the calibration curve, determine the concentration of 8-azido-1-octanol in the saturated filtrate. Back-calculate to find the original concentration, which represents the equilibrium solubility. Report the value in units such as mg/mL or mol/L at the specified temperature.[4]
Diagram: Shake-Flask Solubility Determination Workflow
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[4]
Practical Implications in Bioconjugation and Click Chemistry
The solubility of 8-azido-1-octanol is not merely a physical constant; it is a critical parameter that dictates its utility in experimental design, particularly in the realm of bioconjugation. Click chemistry reactions are employed to label a vast array of molecules, including proteins, peptides, and nucleic acids.[11][12] These biomolecules are often only stable and functional in aqueous buffers.
The challenge, therefore, is to bring the poorly water-soluble 8-azido-1-octanol into contact with a water-soluble biomolecule containing an alkyne handle. A common and effective strategy is the use of a water-miscible organic co-solvent.
Typical Co-Solvent Strategy:
-
A concentrated stock solution of 8-azido-1-octanol is first prepared in a suitable organic solvent where it is highly soluble, such as DMSO or DMF.[7]
-
The biomolecule is prepared in an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
A small volume of the 8-azido-1-octanol stock solution is then added to the aqueous buffer containing the biomolecule, often while vortexing, to initiate the reaction.[13]
The final concentration of the organic co-solvent in the reaction mixture should be kept to a minimum (typically <5-10% v/v) to avoid denaturing the biomolecule. The success of this approach hinges on the 8-azido-1-octanol remaining in solution at its final working concentration for the duration of the reaction. For applications not involving sensitive biomolecules, the reaction can be performed in a variety of organic solvents where all components are readily soluble.[14]
Conclusion
8-Azido-1-octanol is a classic amphiphile. Its long, nonpolar carbon chain renders it poorly soluble in water but highly soluble in a wide array of organic solvents. This dual nature is not a limitation but a characteristic that must be understood and managed for successful application. By leveraging co-solvents and carefully selecting reaction media, researchers can effectively employ this versatile linker to forge new molecular connections in diverse fields, from creating targeted drug-delivery systems to developing novel functionalized materials.
References
- General Experimental Protocol for Determining Solubility - Benchchem.
- Kinetic Solubility Assays Protocol - AxisPharm.
- The Azido Acid in Bioconjugation: An In-Depth Technical Guide - Benchchem.
- Designing Soluble PROTACs: Strategies and Preliminary Guidelines | Journal of Medicinal Chemistry - ACS Public
- 8-Azido-1-octanamine | 867338-63-4 - Sigma-Aldrich.
- Direct hydroxyazidation of alkenes: A viable strategy for the synthesis of β-azido alcohols - Chemical Review and Letters.
- 8-Azido-octanoyl-OSu | Azide Compound - MedchemExpress.com.
- Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC.
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFIC
- Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals.
- Chemical Properties of Octane, 1-azido- (CAS 7438-05-3) - Cheméo.
- Click Chemistry Azide-Alkyne Cycloaddition.
- The growing applications of click chemistry - Roeder Research Lab.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
- A Recent Concept of Importance: Click Chemistry.
- Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions - Beilstein Journals.
- The application of click chemistry in the synthesis of agents with anticancer activity.
- Linking of Alcohols with Vinyl Azides - Nanyang Technological University.
- 1-octanol - AERU - University of Hertfordshire.
- 1-Octanol - Wikipedia.
- ICSC 1030 - 1-OCTANOL.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. A Recent Concept of Importance: Click Chemistry [pcbiochemres.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ICSC 1030 - 1-OCTANOL [chemicalsafety.ilo.org]
- 6. 1-octanol [sitem.herts.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lifechemicals.com [lifechemicals.com]
- 11. rroeder.nd.edu [rroeder.nd.edu]
- 12. dovepress.com [dovepress.com]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
A Technical Guide to the Application of 8-Azido-1-octanol in PROTAC Design
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The design of a PROTAC is a tripartite challenge, balancing the affinities of two distinct ligands—one for the protein of interest (POI) and one for an E3 ubiquitin ligase—with the physicochemical and geometric properties of a connecting linker. The linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties.[] This guide provides an in-depth technical examination of 8-Azido-1-octanol, a versatile chemical building block for PROTAC linker synthesis. We will explore the rationale behind its use, detailing its role in constructing PROTACs via robust "click chemistry" and analyzing how its structural characteristics contribute to the development of potent and effective protein degraders.
Chapter 1: The Linker as the Keystone of PROTAC Efficacy
The mechanism of action for a PROTAC is catalytic. It forms a ternary complex between the POI and an E3 ligase, facilitating the transfer of ubiquitin to the POI, which is then marked for degradation by the proteasome. The success of this process is profoundly dependent on the linker.
-
Length and Flexibility: The linker must be of an optimal length to span the distance between the POI and the E3 ligase without inducing steric clash.[2] If it's too short, the ternary complex cannot form; if it's too long, the interaction may be too weak or entropically unfavorable for efficient ubiquitination.[2][3]
-
Physicochemical Properties: PROTACs are often large molecules that defy traditional drug-like property guidelines, such as Lipinski's "rule of five". The linker significantly impacts the overall molecule's solubility, lipophilicity, and cell permeability.[2][] Alkyl chains, like the octyl backbone of 8-Azido-1-octanol, can enhance lipophilicity and may improve passive diffusion across cell membranes.[]
-
Ternary Complex Cooperativity: An ideal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which stabilizes the ternary complex and enhances degradation efficiency.
The following diagram illustrates the fundamental mechanism of a PROTAC, highlighting the central role of the linker in bridging the target protein and the E3 ligase.
Caption: PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.
Chapter 2: 8-Azido-1-octanol: A Strategic Building Block
8-Azido-1-octanol is a bifunctional molecule that serves as an excellent precursor for PROTAC linkers. Its structure combines two key features that are highly advantageous for modular PROTAC synthesis.
-
The C8 Alkyl Chain: The eight-carbon aliphatic chain provides a flexible and lipophilic spacer.[] This length is often sufficient to bridge the distance between many common ligand pairs without being excessively long.[2][3] Alkyl chains are known to enhance passive permeability across cell membranes, a critical factor for PROTAC bioavailability.[] While PEG linkers are also common and increase solubility, alkyl linkers reduce the topological polar surface area (TPSA), which can be beneficial for optimizing systemic exposure.[][]
-
The Terminal Azide (N₃) Group: The azide is a key functional group for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][] This reaction is highly efficient, specific, and biocompatible, allowing for the rapid and high-yield formation of a stable triazole ring that connects the linker to one of the PROTAC's ligands.[2][] The triazole itself is a metabolically stable isostere for an amide bond and can contribute to the overall properties of the PROTAC.[2][]
-
The Terminal Hydroxyl (-OH) Group: The primary alcohol at the other end of the molecule provides a versatile handle for further chemical modification. It can be easily converted into other functional groups (e.g., amines, carboxylic acids, halides) to enable conjugation to the second ligand through various coupling chemistries, such as amidation or etherification.
Chapter 3: Synthetic Strategy: Building PROTACs with 8-Azido-1-octanol
The modular nature of 8-Azido-1-octanol makes it ideal for a convergent synthetic strategy, where the POI ligand and E3 ligase ligand are functionalized separately before being joined by the linker. The CuAAC reaction is central to this approach.[8]
Principle of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry.[] It involves the reaction between a terminal alkyne and an azide in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole.[] The reaction is known for its high yields, mild conditions, and tolerance of a wide range of functional groups, making it exceptionally well-suited for complex molecule synthesis like that of PROTACs.[][9]
The diagram below outlines a generalized synthetic workflow for creating a PROTAC library using an azide-functionalized linker precursor.
Caption: A generalized workflow for PROTAC synthesis using 8-Azido-1-octanol.
Exemplary Step-by-Step Protocol: Synthesis of a BRD4 Degrader
This protocol describes the synthesis of a hypothetical PROTAC targeting BRD4, using the well-known inhibitor JQ1 as the POI ligand and pomalidomide as the E3 ligase (Cereblon) ligand.
Part 1: Preparation of Alkyne-Functionalized JQ1
-
Objective: Introduce a terminal alkyne onto the JQ1 molecule at a solvent-exposed position that does not interfere with BRD4 binding.
-
Procedure:
-
Dissolve JQ1 (1.0 eq) in anhydrous DMF.
-
Add propargylamine (1.5 eq) and a peptide coupling agent such as HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.[10]
-
Upon completion, perform an aqueous work-up and purify the product (Alkyne-JQ1) by column chromatography.
-
Part 2: Preparation of Azide-Linker-Pomalidomide Intermediate
-
Objective: Couple 8-Azido-1-octanol to pomalidomide. A common strategy involves modifying pomalidomide to introduce a reactive handle.
-
Procedure:
-
Synthesize 4-aminopomalidomide as a starting point.
-
Activate the hydroxyl group of 8-Azido-1-octanol (1.0 eq) by converting it to a better leaving group, for example, by reacting it with p-toluenesulfonyl chloride (TsCl) in pyridine to form 8-azidooctyl tosylate.
-
In a separate flask, dissolve 4-aminopomalidomide (1.1 eq) and the 8-azidooctyl tosylate in an appropriate solvent like DMF with a non-nucleophilic base (e.g., K₂CO₃).
-
Heat the reaction (e.g., to 80°C) and monitor by LC-MS until the starting material is consumed.
-
Purify the resulting intermediate (Azide-Linker-Pomalidomide) via chromatography.
-
Part 3: Final Assembly via CuAAC Click Reaction
-
Objective: Couple the two functionalized ligands to form the final PROTAC.
-
Procedure:
-
Dissolve Alkyne-JQ1 (1.0 eq) and Azide-Linker-Pomalidomide (1.1 eq) in a solvent mixture such as t-BuOH/H₂O or DMF.
-
Add a copper(II) sulfate (CuSO₄) solution (0.1 eq) followed by a sodium ascorbate solution (0.2 eq) to generate the Cu(I) catalyst in situ.
-
Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by LC-MS.
-
Once complete, purify the final PROTAC molecule using preparative HPLC.[10]
-
Confirm the identity, purity, and structure of the final product using LC-MS and ¹H/¹³C NMR spectroscopy.[10]
-
Chapter 4: Case Study Analysis & Data
The table below illustrates hypothetical but representative data for a series of BRD4-targeting PROTACs with varying alkyl linker lengths, demonstrating the critical importance of linker optimization.
| PROTAC ID | Linker Moiety | Linker Length (atoms) | BRD4 Binding (Kd, nM) | Ternary Complex Cooperativity (α) | Degradation Potency (DC₅₀, nM) | Max Degradation (Dₘₐₓ, %) |
| PROTAC-C6 | Hexyl Chain | 6 | 25 | 1.2 | 150 | 75 |
| PROTAC-C8 | Octyl Chain | 8 | 28 | 5.5 | 15 | >95 |
| PROTAC-C10 | Decyl Chain | 10 | 30 | 3.1 | 85 | 90 |
| PROTAC-C12 | Dodecyl Chain | 12 | 32 | 1.8 | 250 | 60 |
Data are illustrative and based on typical trends observed in PROTAC linker optimization studies.
Analysis of Results:
-
Binding vs. Degradation: The binary binding affinity (Kd) to the target protein remains relatively consistent across the series, underscoring that binding alone does not predict degradation efficacy.
-
Optimal Linker Length: The PROTAC with the C8 linker (PROTAC-C8) exhibits significantly improved degradation potency (lower DC₅₀) and maximal degradation (Dₘₐₓ).
-
Ternary Complex Cooperativity: The enhanced performance of PROTAC-C8 correlates strongly with a higher cooperativity value (α > 1), indicating that the 8-atom linker geometry optimally facilitates stabilizing protein-protein interactions within the BRD4-PROTAC-Cereblon ternary complex. This highlights that the linker is not just a spacer but an active contributor to the formation of a productive complex.
Chapter 5: Conclusion and Future Perspectives
8-Azido-1-octanol represents a highly valuable and versatile tool for researchers in the field of targeted protein degradation. Its simple, bifunctional structure provides a strategically sound starting point for linker design, combining the favorable permeability characteristics of an alkyl chain with the synthetic robustness of click chemistry.[][] The modularity it enables allows for the rapid generation of PROTAC libraries, which is essential for the empirical process of optimizing linker length, composition, and attachment points for any given POI-E3 ligase pair.[2][8]
As the field moves toward more rational, structure-based design of PROTACs, the fundamental building blocks will remain critically important. While sophisticated linkers with rigid or photo-switchable properties are emerging, simple, and effective precursors like 8-Azido-1-octanol will continue to be workhorses in both academic and industrial drug discovery settings, enabling the efficient exploration of chemical space required to unlock the full therapeutic potential of PROTACs.
References
-
Schönfeld, J., et al. (2025). Click chemistry enables rapid development of potent sEH PROTACs using a direct-to-biology approach. RSC Chemical Biology. [Link]
-
Kofroňová, O., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Shi, Y., et al. (2023). Click chemistry in the development of PROTACs. Chemical Society Reviews. [Link]
-
Tsuchiya, Y., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal. [Link]
-
Scudellaro, M., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]
-
Tsuchiya, Y., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ResearchGate. [Link]
Sources
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click chemistry enables rapid development of potent sEH PROTACs using a direct-to-biology approach - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03325J [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
stability of alkyl azide linkers like 8-Azido-1-octanol
An In-Depth Technical Guide to the Stability and Application of Alkyl Azide Linkers: A Focus on 8-Azido-1-octanol
Executive Summary
Alkyl azide linkers are indispensable tools in modern chemical biology, drug development, and materials science, primarily for their role as key components in bioconjugation via "click chemistry". Among these, 8-Azido-1-octanol stands out as a versatile bifunctional linker, featuring a terminal azide for conjugation and a hydroxyl group for further functionalization or for imparting specific physicochemical properties. However, the energetic nature of the azide group necessitates a thorough understanding of its stability profile to ensure safe handling, robust experimental design, and reliable outcomes. This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the structural, thermal, photolytic, and chemical stability of alkyl azides, using 8-Azido-1-octanol as a central example. We will explore the causality behind experimental choices, provide field-proven protocols for its application in click chemistry, and detail critical safety procedures.
Section 1: The Fundamental Chemistry of 8-Azido-1-octanol
8-Azido-1-octanol is a linear eight-carbon alkyl chain functionalized with an azido group (-N₃) at one terminus and a primary alcohol (-OH) at the other. This structure is foundational to its utility:
-
The Azido Group: This functional group is the cornerstone of its application in bioorthogonal chemistry. It is relatively inert in complex biological environments but exhibits exquisitely specific reactivity with alkyne partners in cycloaddition reactions.[1][2]
-
The Alkyl Spacer: The eight-carbon chain provides spatial separation between conjugated molecules, which can be critical for maintaining the biological activity of proteins or other biomolecules. Its hydrophobic nature can also influence the solubility and aggregation properties of the final conjugate.
-
The Hydroxyl Group: The primary alcohol is a versatile chemical handle. It can be used to attach the linker to a solid support, be oxidized to an aldehyde or carboxylic acid for further coupling reactions, or simply serve to increase the hydrophilicity of the linker.
The primary utility of alkyl azides like 8-Azido-1-octanol lies in their participation in highly efficient and specific ligation reactions.[3] The most prominent among these are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A rapid and highly regioselective reaction that forms a stable 1,4-disubstituted triazole linkage.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes strained cyclooctynes (e.g., DBCO, BCN) and is ideal for applications in living systems where copper toxicity is a concern.[5][6]
-
Staudinger Reduction: A mild reaction with phosphines (e.g., triphenylphosphine) that reduces the azide to a primary amine, providing another pathway for conjugation or functionalization.[3]
Section 2: A Multi-faceted Assessment of Alkyl Azide Stability
The azide functional group is inherently energetic, meaning it can release significant energy and dinitrogen gas (N₂) upon decomposition.[7][8] Understanding the factors that govern its stability is paramount for safe and effective use.
Structural Stability Metrics
The stability of an organic azide can be predicted based on its molecular structure. Two widely accepted guidelines are the Carbon-to-Nitrogen ratio and the "Rule of Six".[9][10]
| Property | Metric | Calculation for 8-Azido-1-octanol | Implication |
| Carbon-to-Nitrogen Ratio | The number of carbon atoms should not be exceeded by the number of nitrogen atoms.[9] | C/N = 8 Carbons / 3 Nitrogens ≈ 2.67 | The ratio is greater than 1, indicating the molecule is not nitrogen-rich and can be safely isolated and stored with standard precautions.[1][10] |
| "Rule of Six" | There should be at least six carbon atoms for each energetic functional group (e.g., azide, nitro).[9] | 8 carbons per azide group | The molecule contains sufficient carbon "ballast" to dilute the energetic nature of the azide group, rendering it relatively safe to handle.[10] |
Based on these metrics, 8-Azido-1-octanol is classified as a relatively stable organic azide that can be handled safely in gram quantities with appropriate personal protective equipment and engineering controls.
Thermal Stability
Alkyl azides can decompose upon heating, typically through one of two primary pathways: (1) loss of N₂ to form a reactive nitrene intermediate, or (2) cleavage of the C-N₃ bond.[11][12] The onset temperature of decomposition is a key indicator of thermal stability.
| Azide Class | Representative Example | Typical Onset Decomposition Temp (T_onset) | Key Insights |
| Alkyl Azides | Dodecyl Azide | ~150-200 °C | Generally possess higher thermal stability compared to aryl or sulfonyl azides due to the lack of resonance stabilization of the transition state for N₂ loss.[13] |
| Aryl Azides | Phenyl Azide | ~120-160 °C | Lower stability due to electronic effects from the aromatic ring.[13] |
| Sulfonyl Azides | Tosyl Azide | ~100-140 °C | Significantly less stable and more hazardous due to the strongly electron-withdrawing sulfonyl group.[14][15] |
Expert Insight: The high relative thermal stability of alkyl azides like 8-Azido-1-octanol makes them robust for many synthetic procedures. However, it is crucial to avoid high temperatures during purification. Distillation or sublimation should never be used.[16] Purification should be limited to extraction, precipitation, or low-temperature chromatography.
Photolytic Stability
A critical and often overlooked aspect of alkyl azide stability is their susceptibility to decomposition under ambient light. This photolytic degradation is facile and can occur even under standard laboratory lighting conditions, leading to the formation of aldehyde and monoacyl aminal rearrangement products.[17]
Causality: The azide group can absorb UV and even visible light, leading to the extrusion of N₂ and the formation of a highly reactive nitrene. This nitrene can then undergo rearrangement or react with other molecules, leading to undesired byproducts that can complicate subsequent reactions and analyses.
Practical Implications:
-
Storage: Always store alkyl azides in amber vials or containers wrapped in aluminum foil to protect them from light.[9]
-
Handling: Minimize exposure to direct light during weighing and reaction setup. Work in a fume hood with the sash lowered where possible to reduce ambient light exposure.
Chemical Stability & Compatibility
The true utility of a linker is defined by its stability towards a range of chemical reagents and conditions. 8-Azido-1-octanol exhibits broad compatibility but has critical limitations.
| Reagent/Condition Class | Specific Examples | Compatibility | Rationale & Expert Guidance |
| pH Range | Buffers pH 4-12 | Good | The azide group is stable across the wide pH range typically used for CuAAC reactions.[18][19] |
| Strong Acids | HCl (>1M), H₂SO₄, TFA | Poor | Strong acids can protonate the azide to form hydrazoic acid (HN₃), which is highly toxic and explosive. Avoid acidic waste streams.[9][18] |
| Reducing Agents | Triphenylphosphine (PPh₃), Dithiothreitol (DTT) | Conditional | The azide is readily reduced to an amine by PPh₃ (Staudinger Reduction).[3] Stronger reducing agents like DTT can also reduce azides, so compatibility must be tested if the azide needs to be preserved. |
| Oxidizing Agents | PCC, TEMPO, Na₂Cr₂O₇ | Conditional | The primary alcohol of 8-Azido-1-octanol can be oxidized to an aldehyde or carboxylic acid.[20][21] This can be a desired functionalization or an unwanted side reaction. The azide group itself has complex redox behavior and compatibility with strong oxidizers should be evaluated carefully.[18] |
| Heavy Metals | Copper, Lead, Mercury, Silver | Poor | Azides react with heavy metals to form dangerously shock-sensitive and explosive heavy metal azides.[9] Never use metal spatulas. Exercise extreme caution with copper reagents in CuAAC. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Poor | These solvents can react with azides to form extremely unstable di- and tri-azidomethane.[7][9] |
Section 3: Practical Applications & Experimental Protocols
The primary application of 8-Azido-1-octanol is as a linker in bioconjugation. The following workflow and protocols are designed to be self-validating, with clear checkpoints and rationale.
General Bioconjugation Workflow
The diagram below outlines a typical workflow for using an azide linker to conjugate two molecules, A and B.
Caption: General workflow for bioconjugation using an azide linker.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified protein to 8-azido-octanoic acid (the oxidized form of 8-Azido-1-octanol, often used for amine coupling).
Causality Behind Component Choices:
-
CuSO₄ and Sodium Ascorbate: Cu(I) is the active catalyst, but it is unstable and readily oxidizes to the inactive Cu(II) state.[22] We use a stable Cu(II) salt (CuSO₄) and a reducing agent (sodium ascorbate) to generate the active Cu(I) in situ, ensuring a consistent and high concentration of the catalyst throughout the reaction.[23]
-
THPTA Ligand: The tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand is a water-soluble chelator for Cu(I). It serves two critical functions: it stabilizes the Cu(I) against oxidation and disproportionation, and it reduces the cellular toxicity of copper, making the reaction more biocompatible.[23]
Caption: Simplified catalytic cycle for the CuAAC reaction.
Step-by-Step Methodology:
-
Prepare Stock Solutions:
-
Azide: 10 mM 8-azido-octanoic acid in DMSO.
-
Alkyne-Protein: 1 mg/mL (~20 µM for a 50 kDa protein) in phosphate-buffered saline (PBS), pH 7.4.
-
Catalyst Premix: In an Eppendorf tube, mix 5 µL of 100 mM CuSO₄ with 25 µL of 100 mM THPTA solution. This creates a 5:1 ligand-to-copper ratio, which is optimal for protecting the catalyst.[23]
-
Reducing Agent: Freshly prepare a 100 mM solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
To 500 µL of the alkyne-protein solution, add 5 µL of the 10 mM azide stock solution (final concentration ~100 µM, a 5-fold excess). Mix gently.
-
Add 3 µL of the CuSO₄/THPTA premix. Mix gently.
-
-
Initiate Reaction:
-
Add 5 µL of the freshly prepared 100 mM sodium ascorbate solution to initiate the reaction. The final concentration of ascorbate will be ~1 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification and Analysis:
-
Remove excess reagents and catalyst by size-exclusion chromatography (SEC) or dialysis against PBS.
-
Analyze the resulting conjugate by mass spectrometry to confirm the addition of the linker and by SDS-PAGE to check for purity and potential aggregation.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of a protein functionalized with 8-Azido-1-octanol using a DBCO-containing fluorophore.
Causality Behind Component Choices:
-
DBCO (Dibenzocyclooctyne): The ring strain in the cyclooctyne (~18 kcal/mol) provides the intrinsic energy to drive the cycloaddition forward without the need for a catalyst.[2] DBCO is chosen for its favorable kinetics and stability in aqueous environments.
Caption: Simplified mechanism for the SPAAC reaction.
Step-by-Step Methodology:
-
Prepare Stock Solutions:
-
Azide-Protein: 1 mg/mL (~20 µM) of your protein pre-functionalized with 8-Azido-1-octanol linkers, in PBS pH 7.4.
-
DBCO-Fluorophore: 10 mM stock solution in DMSO.
-
-
Reaction Setup:
-
To 500 µL of the azide-protein solution, add 2 µL of the 10 mM DBCO-fluorophore stock solution (final concentration ~40 µM, a 2-fold excess).
-
Mix gently by inversion or slow vortexing.
-
-
Incubation:
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction is typically slower than CuAAC, so longer incubation times may be required. Protect from light to prevent fluorophore degradation.
-
-
Purification and Analysis:
-
Remove the unreacted DBCO-fluorophore using SEC or dialysis.
-
Confirm labeling efficiency using fluorescence spectroscopy and verify the integrity of the protein via SDS-PAGE.
-
Section 4: Safety, Handling, and Storage
Working safely with azides is non-negotiable. Organic azides are potentially explosive and toxic.[7][16] The azide ion has a toxicity similar to the cyanide ion.[7]
| Category | Do | Don't |
| Personal Protection | Always wear nitrile gloves, safety glasses, and a lab coat.[24] | Never handle azides with bare hands. |
| Work Area | Work in a well-ventilated chemical fume hood. Use a blast shield for reactions with new or potentially unstable azides.[10][24] | Do not work on an open bench. Do not store azides on open shelves.[24] |
| Handling | Use plastic, Teflon, or ceramic spatulas and magnetic stir bars.[24] | Never use metal spatulas or stir bars with exposed metal, as this can form shock-sensitive metal azides.[9] |
| Storage | Store in tightly sealed, clearly labeled amber containers below room temperature (refrigerated or at -18°C is preferable).[9][24] | Do not store near heat sources, light, or incompatible chemicals (acids, heavy metals).[7][10] |
| Reaction Conditions | Use non-halogenated solvents (e.g., THF, DMF, water). | Never use dichloromethane or chloroform as a reaction solvent.[7][16] |
| Waste Disposal | Collect all azide-containing waste in a dedicated, clearly labeled container.[24] | Never pour azide solutions down the drain or mix them with acidic waste.[9][24] |
Conclusion
8-Azido-1-octanol and related alkyl azide linkers are powerful reagents that have enabled significant advances in drug development and biological research. Their relative stability, predicted by structural metrics like the C/N ratio and the "Rule of Six," makes them suitable for routine laboratory use. However, this stability is conditional. Researchers must remain vigilant about the potential for decomposition from heat, light, and incompatible chemicals. By understanding the multifaceted nature of their stability and adhering to the rigorous handling and experimental protocols outlined in this guide, scientists can confidently and safely harness the full potential of these versatile chemical tools to build the next generation of sophisticated bioconjugates.
References
-
University of Pittsburgh. (2013). Safe Handling of Azides. [Link]
-
University of Victoria. (2022). Azides - Safe Work Procedure. [Link]
-
University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. [Link]
-
University of California, Berkeley. SODIUM AZIDE AND ORGANIC AZIDES STANDARD OPERATING PROCEDURE TEMPLATE. [Link]
-
University of California, Santa Barbara. (n.d.). Azide Compounds. [Link]
-
Al-Shuaeeb, R. A. A., et al. (2018). Unexpected photolytic decomposition of alkyl azides under mild conditions. Chemical Communications. [Link]
-
Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Journal of the American Chemical Society. [Link]
-
Brill, T. B., et al. (2003). Spectroscopy of Hydrothermal Reactions. 24. Kinetics of Alkyl Azide Decomposition Channels and N₃⁻ Behavior in Water above 200 °C at 275 Bar. The Journal of Physical Chemistry A. [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]
-
Zhang, L., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. [Link]
-
Bock, H., et al. (1988). Gas-phase pyrolyses of alkyl azides: Experimental evidence for chemical activation. Angewandte Chemie International Edition in English. [Link]
-
Agalave, S. G., et al. (2011). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Polymers. [Link]
-
Al-Shuaeeb, R. A. A., et al. (2018). Unexpected photolytic decomposition of alkyl azides under mild conditions. ResearchGate. [Link]
-
Foley, D. A., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. [Link]
-
Foley, D. A., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. PMC. [Link]
-
Koldobskii, G. I., et al. (2000). The thermal decomposition of azidopyridines. ResearchGate. [Link]
-
ACS Publications. (n.d.). Decomposition and addition reactions of organic azides. [Link]
-
Voit, B., et al. (2021). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. PMC. [Link]
-
Stanford University. (n.d.). Information on Azide Compounds. [Link]
-
Boster Biological Technology. (n.d.). Bioconjugation application notes. [Link]
-
Single Use Support. (2023). Bioconjugates: Examples & Applications. [Link]
-
MDPI. (2022). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. [Link]
-
Journal of Biomedical and Pharmaceutical Innovation. (2008). Bio conjugation in the pharmaceuticals occurrence, behaviour and applications. [Link]
-
Chemistry LibreTexts. (2023). Oxidation of Alcohols. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]
-
Professor Dave Explains. (2016). Practice Problem: Reducing Agents. [Link]
-
U.S. Coast Guard. (n.d.). Chemical Compatibility Chart. [Link]
-
MDPI. (2021). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. [Link]
-
University of Wisconsin. (n.d.). OXIDATIONS 5. [Link]
-
Chemguide. (n.d.). oxidation of alcohols. [Link]
-
Walchem. (2024). Chemical Compatibility Chart. [Link]
-
DWK Life Sciences. (n.d.). Chemical Compatibility Calculator. [Link]
-
Compound Interest. (n.d.). A GUIDE TO OXIDATION REACTIONS OF ALCOHOLS. [Link]
Sources
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bioconjugation application notes [bionordika.fi]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ucd.ie [ucd.ie]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Click Chemistry [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 23. broadpharm.com [broadpharm.com]
- 24. uvic.ca [uvic.ca]
Bifunctional Alkyl Linkers with Azide and Hydroxyl Groups: Strategic Design and Applications in Bioconjugation and Targeted Therapeutics
Executive Summary
Bifunctional alkyl linkers—specifically azido-alcohols such as 2-azidoethanol, 6-azidohexanol, and 11-azidoundecanol—are foundational building blocks in modern chemical biology and drug development. By combining the extreme bioorthogonality of the azide group with the versatile nucleophilicity of the hydroxyl group, these molecules enable the modular assembly of complex therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[1][2]. This technical guide explores the chemical logic, physicochemical properties, and self-validating experimental methodologies required to effectively utilize these linkers in advanced synthetic workflows.
The Chemical Logic of Azido-Alcohols
The utility of azido-alcohols stems from the orthogonal reactivity of their two functional termini, separated by a highly tunable alkyl spacer.
The Bioorthogonal Azide Handle
The azide (
The Nucleophilic Hydroxyl Precursor
Unlike the azide, the hydroxyl (
Alkyl vs. PEG Chains: Causality in Structural Design
While Polyethylene Glycol (PEG) linkers (e.g., azido-PEG-hydroxyl) are ubiquitous for enhancing aqueous solubility[5], pure alkyl chains are strategically selected for two reasons:
-
Hydrophobicity Tuning : In PROTAC development, excessive hydrophilicity from PEG chains can severely hinder cell membrane permeability. Alkyl linkers increase the overall lipophilicity (LogP) of the molecule, driving intracellular accumulation[2].
-
Steric Rigidity : Alkyl chains lack the conformational flexibility provided by the ether oxygens in PEG. This rigidity can enforce a more defined spatial distance between the target protein and the E3 ligase, which is often critical for stable ternary complex formation.
Quantitative Data: Physicochemical & Safety Profiles
A critical, often-overlooked aspect of working with azido-alcohols is thermodynamic safety. Organic azides can be explosive. The empirical "Rule of Six" dictates that for an azide to be handled safely at scale, the molecule should contain at least six carbon atoms per azide group, or a (Carbon+Oxygen)/Nitrogen ratio
| Linker | Chemical Formula | C:N Ratio | LogP (est.) | Primary Application | Safety & Reactivity Profile |
| 2-Azidoethanol | 0.67 | -0.1 | Compact bioconjugation[6] | High explosive risk at bulk scale; requires strict thermal control. | |
| 3-Azidopropanol | 1.00 | 0.3 | Short-chain PROTACs | Moderate risk; good balance of spatial compactness and stability. | |
| 6-Azidohexanol | 2.00 | 1.5 | ADC spacers, PROTACs | Optimal . Safe for scale-up (satisfies Rule of Six); ideal lipophilicity. | |
| 11-Azidoundecanol | 3.67 | 3.8 | Lipid nanoparticle anchors | Highly hydrophobic; spontaneously inserts into lipid bilayers. |
Experimental Methodologies: Self-Validating Protocols
The following protocols detail the bidirectional utilization of an azido-alcohol linker. Every step is grounded in chemical causality and includes integrated validation metrics.
Protocol A: Hydroxyl Activation via Tosylation
Objective: Convert the unreactive hydroxyl of 6-azidohexanol into a highly reactive tosylate leaving group for
-
Reaction Setup : Dissolve 6-azidohexanol (1.0 eq) in anhydrous dichloromethane (DCM). Causality: DCM is an aprotic, non-nucleophilic solvent that prevents solvent interference. Anhydrous conditions are critical to prevent the hydrolysis of the incoming tosyl chloride.
-
Base & Catalyst Addition : Add Triethylamine (TEA, 1.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Causality: TEA acts as an acid scavenger, neutralizing the
byproduct to drive the reaction forward. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-tosylpyridinium intermediate that accelerates the transfer of the tosyl group. -
Electrophile Addition : Cool the mixture to 0°C and add p-Toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise. Causality: The reaction is highly exothermic. Cooling suppresses unwanted side reactions, such as the elimination of the tosylate or unwanted chloride substitution.
-
Workup : Stir at room temperature for 4 hours. Quench with water, extract with DCM, and wash the organic layer sequentially with 1M
and brine. Causality: The acidic wash selectively protonates and removes residual TEA and DMAP into the aqueous layer. -
System Validation : Perform
NMR. The protocol is validated if the broad hydroxyl proton singlet (~2.5 ppm) disappears, new aromatic tosyl protons appear (~7.3 and 7.8 ppm), and the protons adjacent to the oxygen shift significantly downfield (from ~3.6 ppm to ~4.0 ppm).
Protocol B: CuAAC Bioconjugation to an Alkyne-Payload
Objective: Click the azide terminus to a terminal alkyne-functionalized payload.
-
Solvent Selection : Dissolve the alkyne-payload (1.0 eq) and the activated azido-alkyl linker (1.1 eq) in a 1:1 mixture of t-Butanol and Water. Causality: This specific biphasic mixture solubilizes both the hydrophobic organic substrates and the aqueous inorganic catalysts, ensuring homogeneous reaction kinetics[7].
-
Catalyst Generation : Prepare a fresh aqueous solution of Copper(II) sulfate pentahydrate (0.1 eq) and Sodium Ascorbate (0.2 eq). Causality: Ascorbate reduces
to in situ. Generating dynamically is vastly superior to adding salts directly, as the latter rapidly oxidize to inactive upon exposure to atmospheric oxygen[4]. -
Ligand Addition : Add THPTA ligand (0.1 eq) to the catalyst mixture before adding it to the main reaction vessel. Causality: THPTA occupies the coordination sphere of
, protecting it from disproportionation and preventing the generation of Reactive Oxygen Species (ROS) that could degrade sensitive biological payloads[7]. -
System Validation : Analyze via LC-MS. The protocol is validated by the complete consumption of the starting mass and the appearance of a single peak corresponding to the exact mass of the 1,4-disubstituted triazole product.
Visualizations of Linker Workflows
Logical Workflow of PROTAC Synthesis
The following diagram illustrates how the bifunctional nature of the azido-alkyl-hydroxyl linker allows for stepwise, orthogonal assembly of a PROTAC molecule.
Workflow of PROTAC synthesis utilizing an azido-alkyl-hydroxyl bifunctional linker.
CuAAC Catalytic Cycle
Understanding the mechanistic pathway of the click reaction is essential for troubleshooting stalled bioconjugations.
Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
-
"Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications." ACS Publications.[Link]
-
"Reagent of the month – Polytriazole ligands for the copper catalysed alkyne–azide cycloaddition (CuAAC)." SigutLabs.[Link]
-
"Click Chemistry - Iris Biotech GmbH." Iris Biotech. [Link]
- "US11958910B2 - Bispecific antigen binding molecules that bind HER2, and methods of use thereof.
- "WO2022087243A1 - Anticorps anti-fgfr2 et leurs méthodes d'utilisation.
Sources
- 1. Halo-DBCO, 1808119-16-5 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. TCO-SS-PEG4-DBCO | BroadPharm [broadpharm.com]
- 6. Azides | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Reagent of the month – Polytriazole ligands for the copper catalysed alkyne–azide cycloaddition (CuAAC) - SigutLabs [sigutlabs.com]
Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 8-Azido-1-octanol
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
8-Azido-1-octanol (CAS: 57395-46-7) is a highly versatile, bifunctional aliphatic linker widely utilized in bioconjugation, click chemistry, and materials science. Featuring an eight-carbon hydrophobic spacer, a terminal primary alcohol, and a reactive azide moiety, it serves as a critical building block for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). This whitepaper provides a comprehensive analysis of its physicochemical properties, predictive density and refractive index profiling, and self-validating experimental protocols for its synthesis and characterization.
Structural Causality & Physicochemical Properties
Due to the specialized nature of 8-azido-1-octanol, empirical density and refractive index data are rarely tabulated in standard chemical repositories. However, accurate values can be confidently extrapolated through comparative analysis with its direct halogenated precursors: 8-chloro-1-octanol and 8-bromo-1-octanol[1].
Table 1: Comparative Physicochemical Data
| Property | 8-Chloro-1-octanol | 8-Bromo-1-octanol | 8-Azido-1-octanol |
| CAS Number | 23144-52-7[1] | 50816-19-8[2] | 57395-46-7[3] |
| Molecular Weight | 164.67 g/mol | 209.12 g/mol | 171.24 g/mol |
| Density (25 °C) | 0.976 g/mL[1] | 1.22 g/mL[2] | ~1.02 g/mL (Predicted) |
| Refractive Index ( | 1.458[1] | 1.480[4] | ~1.465 (Predicted) |
Mechanistic Justification for Predicted Values
-
Density Causality: The density of a liquid is governed by its molecular mass relative to its molar volume. The azide group (-N
, MW = 42.0 g/mol ) acts as a pseudohalogen. It is slightly heavier than chlorine (MW = 35.5 g/mol ) but significantly lighter than bromine (MW = 79.9 g/mol ). Assuming the eight-carbon aliphatic chain dictates the spatial packing and molar volume, the density of 8-azido-1-octanol will proportionally sit slightly above its chlorinated analog, yielding a predicted density of ~1.02 g/mL. -
Refractive Index Causality: Refractive index is a direct function of molecular polarizability. The delocalized
-electron system of the linear azide group makes it more polarizable than a rigid, tightly held chlorine atom, but less polarizable than the large, diffuse electron cloud of a bromine atom. Thus, the refractive index is predicted to be ~1.465, squarely between the two halogenated analogs.
Mechanistic Insights: CuAAC Click Chemistry Workflow
8-Azido-1-octanol is primarily synthesized via nucleophilic substitution and subsequently deployed in click chemistry. The workflow below illustrates the transformation from an electrophilic precursor to a stable bioconjugate.
Caption: Workflow for the synthesis and bioconjugation application of 8-Azido-1-octanol via CuAAC.
Synthesis & Purification Workflows
The most efficient route to 8-azido-1-octanol is the S
Protocol 1: S 2 Synthesis of 8-Azido-1-octanol
-
Reagent Preparation: Charge a flame-dried 100 mL round-bottom flask with 8-bromo-1-octanol (1.0 eq, 5.83 mmol) and 15 mL of anhydrous N,N-dimethylformamide (DMF)[5]. Cool the solution to 0 °C in an ice bath.
-
Nucleophilic Addition: Add sodium azide (NaN
, 2.0 eq, 11.7 mmol) as a solid in a single portion[5].-
Expertise Insight (Causality): Excess NaN
drives the equilibrium toward complete conversion. DMF is specifically chosen as a polar aprotic solvent because it solvates the sodium cations but leaves the azide anions unsolvated ("bare"), maximizing their nucleophilicity for the S 2 attack.
-
-
Reaction Conditions: Warm the flask to room temperature, then heat to 80 °C and stir for 18 hours under an inert N
atmosphere[5].-
Expertise Insight (Causality): While the primary bromide is an excellent leaving group, the long hydrophobic octyl chain can cause localized steric hindrance and aggregation. Elevated temperatures provide the necessary activation energy to ensure >90% yield.
-
-
Quench and Extraction: Cool the mixture to room temperature and dilute with 300 mL of ethyl acetate (EtOAc)[5]. Wash the organic layer consecutively with deionized water (3x) and saturated brine.
-
Expertise Insight (Causality): DMF is highly water-soluble, whereas 8-azido-1-octanol is hydrophobic. Extensive aqueous washing completely partitions the solvent and unreacted NaN
into the aqueous layer, leaving a highly pure organic phase.
-
-
Self-Validating System (Analysis): Dry the organic layer over MgSO
, filter, and concentrate under reduced pressure[5]. Validate the success of the reaction via Infrared (IR) Spectroscopy. The protocol is self-validating if the IR spectrum shows the complete disappearance of the C-Br stretch and the emergence of a strong, sharp absorption band at ~2100 cm⁻¹ , which is the unmistakable signature of the asymmetric azide stretch.
Analytical Characterization Protocols
To empirically validate the predicted density and refractive index of your synthesized 8-azido-1-octanol batch, execute the following standardized analytical protocols[2].
Protocol 2: Determination of Density (Pycnometry)
Density is highly temperature-dependent due to thermal expansion; therefore, strict temperature control is required[2].
-
Calibration: Thoroughly clean and dry a glass pycnometer. Place it on a calibrated analytical balance and record its empty mass. Fill the pycnometer with distilled water equilibrated to exactly 25 °C. Weigh the filled pycnometer to determine its exact internal volume based on the known density of water at 25 °C (0.997 g/mL).
-
Sample Measurement: Empty and dry the pycnometer. Carefully transfer the 8-azido-1-octanol sample (equilibrated to 25 °C) into the pycnometer, ensuring no air bubbles are trapped[2]. Record the total mass.
-
Calculation: Subtract the empty pycnometer mass from the total mass to find the sample mass. Calculate density (
) using the formula: [2].
Protocol 3: Determination of Refractive Index
The refractive index is a dimensionless number describing how fast light travels through the material, measured using an Abbe refractometer[4].
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, typically distilled water (
= 1.3330)[4]. Ensure the instrument's water jacket is circulating water at exactly 20 °C. -
Sample Application: Place 2-3 drops of the 8-azido-1-octanol liquid sample onto the lower measuring prism and clamp the upper illuminating prism securely in place[4].
-
Measurement: Switch on the light source. Look through the eyepiece and adjust the dispersion correction and measurement knobs until the boundary line between the light and dark regions is perfectly sharp and centered in the crosshairs[4]. Read the refractive index directly from the scale.
References
-
BenchChem. 8-Bromo-1-octanol | 50816-19-8. Comprehensive overview of chemical properties, refractive index, and synthesis protocols.
-
ChemicalBook. 8-Chloro-1-octanol Properties. Database of physicochemical properties including density and refractive index.
-
Royal Society of Chemistry (RSC). Mechanochemical Reactivity of a Multimodal 2H-Bis-Naphthopyran Mechanophore. Detailed experimental procedures for the synthesis of 8-azidooctan-1-ol.
-
CaltechTHESIS. Elucidating Fundamental Structure-Property Relationships of Naphthopyran Mechanophores. Ph.D. Dissertation detailing the use of 8-azido-1-octanol in material science and click chemistry.
Sources
Operational Risk Management & Handling Guide: 8-Azido-1-octanol
Executive Summary
8-Azido-1-octanol is a bifunctional linker widely utilized in "Click Chemistry" (CuAAC) and PROTAC® development. While its aliphatic chain (C8) provides steric flexibility and improved solubility compared to shorter azides, the terminal azide moiety (
This guide departs from standard Safety Data Sheet (SDS) boilerplate to provide a mechanistic operational framework . It focuses on the thermodynamics of azide stability, specific incompatibility triggers, and a self-validating disposal protocol.
Part 1: Chemical Physics & Stability Profile
To handle organic azides safely, one must understand the boundary between a stable reagent and a high explosive. This boundary is defined mathematically by the Carbon/Nitrogen ratio.
The Stability Equation (C/N Ratio)
The stability of 8-Azido-1-octanol (
Analysis for 8-Azido-1-octanol:
-
Carbon (
): 8 -
Oxygen (
): 1 -
Nitrogen (
): 3
Physical Properties & Hazard Codes
| Property | Data | Operational Implication |
| State | Colorless to pale yellow liquid | Oily consistency; difficult to clean completely from glass joints. |
| Boiling Point | >200°C (Decomposes) | Do not distill. Purification must be via Column Chromatography. |
| Density | ~1.0 g/mL | Similar to water; phase separation in aqueous workups may be slow. |
| Hazard Codes | H302 (Acute Tox), H315 (Irritant), H335 (Resp. Irritant) | H204 (Fire/Projection Hazard) is the silent risk if heated under confinement. |
Part 2: Critical Hazards & Incompatibilities
The primary risks are not just the azide itself, but what it becomes when it contacts incompatible materials.
The "Forbidden" Interactions
-
Acids (Protonation): Contact with strong acids (
) protonates the azide to form Hydrazoic Acid ( ) . -
Heavy Metals (Substitution): Contact with Copper (Cu), Lead (Pb), or Mercury (Hg) forms Metal Azides .
Visualizing the Hazard Logic
The following diagram illustrates the decision matrix for handling organic azides based on their structure and environment.
Caption: Decision matrix for assessing operational risks. Note the critical divergence at concentration and material contact points.
Part 3: Operational Workflow (SOP)
Storage Protocol[1]
-
Temperature: Store at
. Thermal degradation is slow but cumulative. -
Container: Amber glass or HDPE. Avoid ground glass joints (friction from opening a stuck joint can initiate detonation).[1][2][4] Use Teflon-lined screw caps.
-
Light: Azides are photolabile. Protect from direct light to prevent nitrene formation.
Synthesis & Handling
-
PPE: Nitrile gloves are standard. For handling >1g, use Silver Shield™ laminate gloves (azides penetrate nitrile over time) and a Kevlar wrist guard.
-
Solvents:
-
Concentration:
-
NEVER distill 8-Azido-1-octanol.
-
When removing solvent via rotary evaporation, do not heat the bath above
. -
Do not rotate to complete dryness; leave a small amount of solvent to act as a heat sink/phlegmatizer.
-
Part 4: Waste Disposal & Quenching (Self-Validating)
Do not dispose of active azides in the general organic waste. This creates a "time bomb" for waste management personnel. You must chemically deactivate (quench) the azide first.
The Staudinger Quenching Protocol
The most reliable method to deactivate 8-Azido-1-octanol is the Staudinger Reduction , converting the explosive azide into a benign amine.
Reagents:
Procedure:
-
Dissolve the azide waste in THF.
-
Add 1.5 equivalents of
slowly. -
Observation: Nitrogen gas (
) will evolve (bubbling). This is the self-validating signal that the reaction is working. -
Stir for 2 hours.
-
Add water to hydrolyze the intermediate iminophosphorane.[11]
-
The resulting mixture contains 8-amino-1-octanol and triphenylphosphine oxide, which are safe for standard organic waste disposal.
Quenching Workflow Diagram
Caption: The Staudinger reduction workflow. The evolution of N2 gas serves as a visual confirmation of decontamination.
References
-
Bräse, S., et al. (2005).[2] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[2] Angewandte Chemie International Edition. [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[2] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie. [Link]
-
UC San Diego Environment, Health & Safety. (2020). "Safe Handling of Organic Azides." UCSD Blink. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. broadpharm.com [broadpharm.com]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. 8-Azido-octanoic acid 95% | CAS: 217180-76-2 | AChemBlock [achemblock.com]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. chemos.de [chemos.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Staudinger reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: A Practical Guide to Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of a 1,2,3-Triazole from 8-Azido-1-octanol
Abstract
This application note provides a comprehensive and practical guide for researchers, scientists, and drug development professionals on performing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] We will focus on a detailed protocol for the reaction of 8-Azido-1-octanol with a terminal alkyne to synthesize a 1,4-disubstituted 1,2,3-triazole. This guide emphasizes not only the procedural steps but also the underlying scientific principles, causality behind experimental choices, and critical safety considerations.
Introduction: The Power and Precision of CuAAC Click Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as one of the most powerful and reliable ligation reactions in modern chemistry.[3][] Introduced by K. B. Sharpless, this reaction embodies the principles of "click chemistry": a set of reactions that are high-yielding, broad in scope, stereospecific, and simple to perform, often in benign solvents like water.[2][5] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition which requires high temperatures and often yields a mixture of regioisomers, the CuAAC reaction proceeds readily at room temperature to exclusively afford the 1,4-disubstituted 1,2,3-triazole isomer.[1][5][6] This remarkable regioselectivity and the reaction's tolerance of a wide array of functional groups have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[1][2][7]
The key to the CuAAC reaction's success lies in the use of a copper(I) catalyst, which dramatically accelerates the rate of cycloaddition by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version.[5][8] The active Cu(I) species can be introduced as a salt (e.g., CuI, CuBr) or, more conveniently, generated in situ from a copper(II) salt like copper(II) sulfate (CuSO₄) using a reducing agent such as sodium ascorbate.[5][9] The latter approach is often preferred as it mitigates the premature oxidation of the Cu(I) catalyst.[10]
The Reaction Mechanism: A Dinuclear Copper Pathway
While initial hypotheses suggested a mononuclear copper intermediate, a growing body of evidence from kinetic and computational studies points towards a dinuclear copper-mediated pathway as the kinetically favored route.[1] This mechanism provides a more comprehensive explanation for the reaction's high efficiency. The catalytic cycle can be summarized in the following key steps:
-
Formation of Copper(I) Acetylide: A terminal alkyne coordinates to a Cu(I) species and is deprotonated to form a copper(I) acetylide.[1][3]
-
Coordination of the Azide: The azide then coordinates to a second copper(I) center.
-
Cycloaddition: The coordinated azide undergoes a nucleophilic attack on the copper acetylide, leading to the formation of a six-membered copper-containing intermediate.[3][11]
-
Ring Contraction and Protonolysis: This intermediate rearranges and undergoes protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the active copper(I) catalyst, thus completing the cycle.[1][3]
Experimental Protocol: Synthesis of a 1,2,3-Triazole from 8-Azido-1-octanol
This protocol details the reaction of 8-Azido-1-octanol with a generic terminal alkyne (e.g., phenylacetylene) to form the corresponding 1,4-disubstituted 1,2,3-triazole.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Supplier | Notes |
| 8-Azido-1-octanol | C₈H₁₇N₃O | 171.24 | Commercially Available | |
| Phenylacetylene | C₈H₆ | 102.13 | Commercially Available | Example alkyne |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | Commercially Available | |
| Sodium Ascorbate | C₆H₇NaO₆ | 198.11 | Commercially Available | Freshly prepared solution recommended |
| tert-Butanol | (CH₃)₃COH | 74.12 | Commercially Available | Solvent |
| Deionized Water | H₂O | 18.02 | ||
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercially Available | For extraction |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | For washing | ||
| Brine | NaCl(aq) | For washing | ||
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Commercially Available | For drying |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-Azido-1-octanol (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
Catalyst Addition: To the stirring solution, add copper(II) sulfate pentahydrate (0.01-0.05 eq) followed by a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq). A color change to yellow or orange is often observed, indicating the formation of the Cu(I) species.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Reactions are typically complete within 1-24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification and Characterization
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted 1,2,3-triazole.[12] The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Workflow Diagram
Caption: Experimental workflow for the CuAAC synthesis of a 1,2,3-triazole.
Safety Considerations: Handling Azides and Copper Catalysts
4.1. Sodium Azide and Organic Azides:
-
High Acute Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[13][14] All manipulations should be performed in a well-ventilated chemical fume hood.[14][15]
-
Explosive Metal Azides: Sodium azide reacts with heavy metals such as lead, copper, silver, and mercury to form highly explosive, shock-sensitive metal azides.[13][15] NEVER use metal spatulas (except stainless steel) to handle sodium azide.[14][15] Avoid contact with metal plumbing; dispose of azide-containing waste in designated non-metallic containers.[16]
-
Formation of Hydrazoic Acid: Sodium azide reacts with acids to form hydrazoic acid (HN₃), a highly toxic, explosive, and volatile gas.[13][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves when handling azides.[14][16]
4.2. Copper Catalysts:
-
Toxicity: Copper salts can be toxic and may chelate with amino acid residues in proteins.[3]
-
Reactive Oxygen Species (ROS): The use of Cu(II)/ascorbate can generate reactive oxygen species, which may be a concern when working with sensitive biological molecules.[9] The use of copper-coordinating ligands can help mitigate this issue.[9][17]
Conclusion
The CuAAC click chemistry reaction is a robust and versatile tool for the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles. By following the detailed protocol and adhering to the safety guidelines outlined in this application note, researchers can confidently and safely employ this powerful reaction in their synthetic endeavors. The mild reaction conditions, high yields, and exceptional functional group tolerance of CuAAC will undoubtedly continue to drive innovation across various scientific disciplines.
References
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). (n.d.). Creative Biolabs. Retrieved from [Link]
-
General reaction and mechanism of CuAAC reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. (n.d.). Bioclone. Retrieved from [Link]
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
- Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. Retrieved from [Link]
- Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (2021). Journal of the Brazilian Chemical Society, 32(7), 1375-1383.
-
A Comprehensive Guide to Click Chemistry Reaction. (2024, October 22). Labinsights. Retrieved from [Link]
-
Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. (2022, December 21). ACS Omega.
-
Lab Safety Guideline: Sodium Azide. (n.d.). The University of Tennessee Health Science Center. Retrieved from [Link]
- Click Triazoles for Bioconjugation. (2012). Methods in Molecular Biology, 851, 75-86.
-
Safe Handling of Sodium Azide (SAZ). (n.d.). University of Wisconsin-Madison Environment, Health & Safety. Retrieved from [Link]
-
Safety Data Sheet: Sodium azide. (n.d.). Carl ROTH. Retrieved from [Link]
-
Sodium Azide NaN3. (2019, September 19). University of Illinois Urbana-Champaign Division of Research Safety. Retrieved from [Link]
-
Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Sodium Azide. (n.d.). LSU Health Shreveport. Retrieved from [Link]
-
Alkyne-Azide Click Chemistry Protocol for ADCs. (2024, September 20). AxisPharm. Retrieved from [Link]
- Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR. (2021, January 28). Taylor & Francis Online.
- Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (2025, December 26). Journal of the Brazilian Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioclone.net [bioclone.net]
- 8. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 15. uthsc.edu [uthsc.edu]
- 16. lsuhsc.edu [lsuhsc.edu]
- 17. scispace.com [scispace.com]
Application Note: Synthesis & Design of Heterobifunctional Linkers using 8-Azido-1-octanol
The following Application Note and Protocol Guide details the synthesis and utility of heterobifunctional linkers derived from 8-Azido-1-octanol . This guide is structured for organic chemists and drug discovery scientists focusing on PROTACs, Antibody-Drug Conjugates (ADCs), and surface functionalization.
Introduction & Strategic Utility
In the architecture of bifunctional therapeutics (e.g., PROTACs), the linker is not merely a passive connector; it determines solubility, permeability, and the spatial orientation of the ternary complex. 8-Azido-1-octanol serves as a premier "anchor" building block due to its orthogonality :
-
The Azide (-N₃): A bioorthogonal handle ready for "Click" chemistry (CuAAC or SPAAC) or Staudinger ligation. It is chemically inert to most standard organic transformations (oxidation, acylation).
-
The Primary Alcohol (-OH): A versatile nucleophile susceptible to oxidation (to carboxylic acid), activation (to sulfonate esters), or direct etherification.
-
The Octyl Chain (C8): Provides a hydrophobic spacer (~10–12 Å) that modulates the physicochemical properties (logP) and cell permeability of the final conjugate.
Chemical Profile
| Property | Data |
| Molecular Formula | C₈H₁₇N₃O |
| Molecular Weight | 171.24 g/mol |
| Boiling Point | ~115°C (at 0.5 mmHg) |
| Stability | Stable at RT; Store at 2-8°C |
| Safety Note | Organic azide. C/N ratio |
Synthetic Strategy & Workflow
The utility of 8-Azido-1-octanol lies in its divergent synthesis. The alcohol group is typically processed first, while the azide remains protected, serving as a "latent" reactive group for the final conjugation step.
Visual Workflow (Graphviz)
Figure 1: Divergent synthetic pathways from 8-Azido-1-octanol. The alcohol is typically modified before the azide is engaged in click chemistry.
Detailed Experimental Protocols
Protocol A: Synthesis of 8-Azidooctanoic Acid (Jones Oxidation)
Objective: Convert the hydroxyl group to a carboxylic acid to create an Azide-Acid heterobifunctional linker. This intermediate is critical for attaching ligands via amide bonds.
Mechanism: The Jones reagent (CrO₃/H₂SO₄) oxidizes the primary alcohol to an aldehyde and rapidly to a carboxylic acid. The azide group is stable under these oxidative conditions.
Reagents:
-
8-Azido-1-octanol (1.0 equiv)
-
Jones Reagent (2.5 M CrO₃ in dilute H₂SO₄)
-
Acetone (Solvent)[2]
-
Isopropanol (Quench)
Step-by-Step Procedure:
-
Preparation: Dissolve 8-Azido-1-octanol (1.71 g, 10 mmol) in reagent-grade acetone (50 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.
-
Oxidation: Add Jones Reagent dropwise via an addition funnel over 20 minutes. Maintain internal temperature < 5°C.
-
Observation: The solution will turn from orange to a muddy green (reduction of Cr⁶⁺ to Cr³⁺).
-
Endpoint: Continue addition until the orange color persists for >1 minute. Stir at 0°C for an additional hour.
-
-
Quenching: Add isopropanol (5 mL) dropwise to quench excess oxidant. The solution will turn completely green.
-
Workup:
-
Filter the mixture through a Celite pad to remove chromium salts. Wash the pad with acetone.
-
Concentrate the filtrate under reduced pressure to remove acetone.
-
Dilute the residue with Ethyl Acetate (EtOAc, 50 mL) and wash with 1M HCl (2 x 20 mL) followed by Brine (1 x 20 mL).
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Note: The crude product is often pure enough (>95%) for subsequent coupling. If necessary, purify via silica gel chromatography (Hexane:EtOAc 4:1 + 1% Acetic Acid).
-
Yield: Expect 85–95% as a pale yellow oil.
Protocol B: Synthesis of 8-Azidooctyl Tosylate (Activation)
Objective: Convert the alcohol into a tosylate (leaving group) to enable nucleophilic substitution (e.g., creating ether linkages or displacing with amines).
Reagents:
-
8-Azido-1-octanol (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)[3]
-
Triethylamine (TEA) (1.5 equiv)[4]
-
DMAP (0.1 equiv)
-
DCM (Anhydrous)
Step-by-Step Procedure:
-
Setup: In a flame-dried flask under N₂ atmosphere, dissolve 8-Azido-1-octanol (10 mmol) in anhydrous DCM (40 mL).
-
Addition: Add TEA (2.1 mL, 15 mmol) and DMAP (122 mg, 1 mmol). Cool to 0°C.[3]
-
Reaction: Add TsCl (2.28 g, 12 mmol) portion-wise over 10 minutes.
-
Incubation: Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1); the alcohol spot (lower Rf) should disappear.
-
Workup:
-
Dilute with DCM (50 mL).
-
Wash successively with 1M HCl (cold), Sat. NaHCO₃, and Brine.[4]
-
-
Purification: Dry over MgSO₄ and concentrate. Purify via flash chromatography (Hexane:EtOAc 9:1).
Stability Warning: Azido-tosylates are generally stable but should not be distilled. Store in a freezer.
Protocol C: "Click" Conjugation (CuAAC)
Objective: Conjugate the 8-Azido-linker to an Alkyne-functionalized payload (e.g., Thalidomide-alkyne for PROTACs).
Reagents:
-
Azide-Linker (1.0 equiv)[5]
-
Alkyne-Payload (1.0 equiv)
-
CuSO₄·5H₂O (0.1 equiv)
-
Sodium Ascorbate (0.5 equiv)
-
Solvent: t-BuOH/H₂O (1:1) or DMSO/H₂O (for hydrophobic payloads).
Step-by-Step Procedure:
-
Dissolution: Dissolve the Alkyne-Payload and Azide-Linker in the chosen solvent system (degassed).
-
Catalyst Prep: Prepare fresh stock solutions of CuSO₄ (100 mM in water) and Sodium Ascorbate (500 mM in water).
-
Initiation: Add the CuSO₄ solution followed immediately by the Ascorbate solution to the reaction mixture.
-
Color Change: The mixture may turn bright yellow/orange.
-
-
Reaction: Stir at RT for 2–12 hours under N₂.
-
Workup:
-
Dilute with EtOAc.
-
Wash with 5% NH₄OH (or EDTA solution) to chelate and remove copper.
-
Wash with Brine, dry, and concentrate.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Oxidation (Protocol A) | Old Jones Reagent or insufficient excess. | Ensure the orange color persists for >15 mins. Add 10% more reagent if needed. |
| Emulsion during Workup | Amphiphilic nature of the linker. | Add solid NaCl to saturate the aqueous phase or use a small amount of MeOH to break the emulsion. |
| Copper Residue in Product (Protocol C) | Inefficient chelation. | Use a dedicated copper scavenger resin (e.g., Cuprisorb) or wash with aqueous EDTA (0.1 M, pH 8). |
| Safety: Shock Sensitivity | High Nitrogen content. | While C8-Azide is safe (C/N > 3), never concentrate azides to absolute dryness with heat. Keep in solution when possible. |
References
-
Synthesis of Azido-Alcohols
-
M. S. M. Timmer et al., "Synthesis of Carbohydrate-Based Linkers," Journal of Organic Chemistry, 2005. Link (Demonstrates stability of azides in alkyl chains).
-
-
Oxidation Protocols (Jones)
-
Bowden, K., Heilbron, I. M., Jones, E. R. H., "Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols," J. Chem. Soc., 1946. Link (Foundational protocol for Jones Oxidation).
-
-
Click Chemistry (CuAAC)
-
Rostovtsev, V. V., et al., "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes," Angewandte Chemie Int. Ed., 2002. Link
-
-
PROTAC Linker Design
-
Maple, H. J., et al., "Automated Chemical Synthesis of Peptoid-Based PROTACs," Med. Chem. Commun., 2019. Link (Discusses linker length and hydrophobicity).
-
-
Safety of Organic Azides
-
Bräse, S., et al., "Organic Azides: An Exploding Diversity of a Unique Class of Compounds," Angewandte Chemie Int. Ed., 2005. Link (Establishes the C/N > 3 safety rule).
-
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Octane, 1-azido- (CAS 7438-05-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
Precision Esterification of 8-Azido-1-octanol: Protocols for Linker Synthesis
Executive Summary & Strategic Context
8-Azido-1-octanol (CAS: 867338-63-4) is a critical bifunctional linker used extensively in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and lipid nanoparticles. Its value lies in its orthogonality: the primary hydroxyl group serves as a nucleophile for ester/ether formation, while the terminal azide remains inert until activated for "Click" chemistry (CuAAC or SPAAC).
This Application Note provides validated protocols for esterifying the hydroxyl group of 8-Azido-1-octanol while preserving the integrity of the azide moiety. Unlike standard aliphatic alcohols, the presence of the azide requires specific exclusions (e.g., avoidance of phosphines) and rigorous safety considerations.
Key Chemical Challenges
-
Azide Stability: While alkyl azides are generally stable to heat and pH, they are susceptible to reduction by phosphines (Staudinger reaction) or catalytic hydrogenation.
-
Stoichiometric Control: As a linker, 8-Azido-1-octanol is often the limiting reagent. High-yielding, conversion-focused protocols are essential.
-
Safety: Although the C/N ratio (>3) suggests stability, azides must be handled with specific protocols to prevent formation of hydrazoic acid or metal azides.
Safety & Handling Prerequisites
CRITICAL SAFETY NOTICE: Before initiating any synthesis, verify the Carbon-to-Nitrogen (C/N) ratio.
-
Rule:
. -
8-Azido-1-octanol:
. -
Note: While strictly below the "Rule of 3" for isolation, the long alkyl chain and high boiling point render it relatively stable. However, it should be treated as a potentially energetic material.
Mandatory Precautions:
-
No Metal Spatulas: Use Teflon or ceramic tools to avoid trace metal azide formation.
-
Heat Limit: Do not heat reaction mixtures above 80°C unless strictly necessary and shielded.
-
Waste Disposal: Azide-containing waste must be segregated and quenched (e.g., with dilute sodium nitrite/H2SO4) before disposal. Do not pour down the drain (explosion hazard with lead pipes).
Reaction Logic & Pathway Selection
We present two primary methodologies. Selection depends on the carboxylic acid partner's complexity and stability.
| Feature | Method A: Steglich (EDC/DMAP) | Method B: Acyl Chloride Activation |
| Primary Use Case | Complex, acid-sensitive, or high-value carboxylic acids (e.g., drug payloads). | Robust, simple acids; Scale-up scenarios.[1] |
| Reagents | EDC·HCl (or DCC), DMAP, DCM. | Oxalyl Chloride/SOCl2, Pyridine/TEA, DCM. |
| Byproducts | Urea (water soluble if EDC), protonated urea. | HCl (gas/salt), SO2, CO2. |
| Azide Compatibility | Excellent. Mild conditions (0°C to RT). | Good. Avoid heating the azide with neat acid chloride. |
| Purification | Aqueous workup removes urea; Column often required. | Evaporation often sufficient for crude; Column for final. |
Decision Logic Diagram
Caption: Decision matrix for selecting the optimal esterification pathway based on substrate sensitivity.
Protocol A: Steglich Esterification (EDC/DMAP)
Rationale: This is the "Gold Standard" for bioconjugation. We use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC because the urea byproduct of EDC is water-soluble, simplifying purification.
Reagents & Stoichiometry[2]
| Component | Equiv. | Role |
| Carboxylic Acid (R-COOH) | 1.1 - 1.2 | Electrophile (Limiting reagent if expensive) |
| 8-Azido-1-octanol | 1.0 | Nucleophile (Linker) |
| EDC·HCl | 1.2 - 1.5 | Coupling Agent (Activator) |
| DMAP | 0.1 - 0.2 | Nucleophilic Catalyst |
| DCM (Anhydrous) | [0.1 M] | Solvent |
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and cool under nitrogen/argon. Add a magnetic stir bar.
-
Dissolution: Dissolve the Carboxylic Acid (1.1 equiv) and 8-Azido-1-octanol (1.0 equiv) in anhydrous Dichloromethane (DCM).
-
Catalyst Addition: Add DMAP (0.1 equiv) to the stirring solution.
-
Activation (0°C): Cool the reaction mixture to 0°C using an ice bath.
-
Coupling: Add EDC·HCl (1.2 equiv) in one portion.
-
Note: The reaction may become slightly cloudy as the reagents dissolve/react.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–16 hours.
-
Monitoring: Check TLC.[2] The alcohol spot (Rf ~0.3 in 30% EtOAc/Hex) should disappear; the ester will be less polar (higher Rf).
-
-
Workup:
-
Dilute with excess DCM.
-
Wash 1x with 1M HCl (removes DMAP and unreacted EDC).
-
Wash 1x with Sat. NaHCO3 (removes unreacted Carboxylic Acid).
-
Wash 1x with Brine .
-
Dry over MgSO4, filter, and concentrate 8-Azido-1-octyl ester.
-
Protocol B: Acyl Chloride Activation
Rationale: Ideal for attaching simple aliphatic chains or when the acid is inexpensive. It avoids the formation of urea entirely.
Reagents & Stoichiometry[2]
| Component | Equiv. | Role |
| Carboxylic Acid | 1.2 | Precursor to Electrophile |
| Oxalyl Chloride | 1.5 | Chlorinating Agent |
| DMF (Cat.) | 1-2 drops | Vilsmeier-Haack Catalyst |
| 8-Azido-1-octanol | 1.0 | Nucleophile |
| Triethylamine (TEA) | 2.0 | Base (Acid Scavenger) |
Step-by-Step Procedure
-
Acid Chloride Formation (In Situ):
-
Dissolve Carboxylic Acid (1.2 equiv) in anhydrous DCM under Nitrogen.
-
Add catalytic DMF (1 drop).
-
Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C. Caution: Gas evolution (CO, CO2, HCl).
-
Stir at RT for 1-2 hours until gas evolution ceases.
-
Optional: Evaporate solvent/excess oxalyl chloride and redissolve in fresh DCM to remove HCl.
-
-
Esterification:
-
In a separate flask, dissolve 8-Azido-1-octanol (1.0 equiv) and TEA (2.0 equiv) in DCM.
-
Cool to 0°C.
-
Slowly cannulate or drip the Acid Chloride solution into the Alcohol/Base mixture.
-
-
Reaction: Stir at 0°C for 30 mins, then RT for 2 hours.
-
Workup:
Analytical Validation & Quality Control
Trusting the protocol requires verifying the product identity.
Infrared Spectroscopy (FT-IR)
The most distinct marker for this compound is the Azide stretch.
-
Azide (-N3): Strong, sharp peak at 2090–2110 cm⁻¹ .
-
Ester (C=O): Strong peak at 1735–1750 cm⁻¹ .
-
Absence: Disappearance of the broad O-H stretch (3200–3500 cm⁻¹).
Nuclear Magnetic Resonance (1H NMR)
Shift diagnosis in CDCl3:
-
Reactant (Alcohol):
~3.6 ppm (t, 2H, -CH 2-OH). -
Product (Ester):
~4.0–4.1 ppm (t, 2H, -CH 2-O-CO-R). -
Azide Alpha-Protons:
~3.25 ppm (t, 2H, -CH 2-N3). This signal should remain unchanged, confirming the azide is intact.
Mechanism of Action (Visualized)
Caption: Simplified mechanistic flow of the Steglich esterification highlighting the activation and nucleophilic attack steps.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of active ester | Ensure DCM is anhydrous. Use a drying tube or N2 atmosphere. |
| Azide Peak Missing (IR) | Staudinger Reduction | Do not use Phosphines (e.g., Triphenylphosphine) in purification or coupling (Mitsunobu is risky without care). |
| Emulsion during Workup | Amphiphilic nature | The C8 chain acts as a surfactant. Use Saturated Brine and add a small amount of Methanol to break the emulsion. |
| Starting Material Remains | Steric Hindrance | If R-COOH is bulky, increase DMAP to 0.5 equiv or switch to Acid Chloride method (Method B). |
References
-
Steglich Esterification Mechanism & Utility: Neises, B., & Steglich, W. (1978).[6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
-
Azide Stability & Handling: Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link
-
Synthesis of Azido-Alkyl Linkers: Harschneck, T., et al. (2012).[7] Practical Synthesis of Linear Azido-Alcohols. Chemistry – A European Journal, 18(4), 1187–1193. Link
-
Click Chemistry Reagents: 8-Azido-octanoyl-OSu Product Data & Applications. MedChemExpress. Link
Sources
- 1. Ester synthesis by esterification [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. uakron.edu [uakron.edu]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Note: Conjugating 8-Azido-1-octanol to Carboxylic Acid Ligands
Abstract & Introduction
This guide details the chemical conjugation of 8-Azido-1-octanol (a heterobifunctional linker) to carboxylic acid-bearing ligands. This specific linker provides an 8-carbon aliphatic spacer, offering sufficient flexibility and distance to minimize steric hindrance in downstream applications such as PROTAC® binary complex formation or activity-based protein profiling (ABPP).
The resulting ester conjugate retains a terminal azide (
Key Chemical Logic
-
Nucleophile: The primary hydroxyl group (
) on 8-Azido-1-octanol. -
Electrophile: The carboxylic acid (
) on the target ligand. -
Challenge: Direct esterification is slow and unfavorable at equilibrium.
-
Solution: Activation of the carboxylic acid using carbodiimides (DCC or EDC) and nucleophilic catalysis (DMAP) to form a reactive
-acylisourea intermediate.[1]
Safety Assessment: Azide Handling
Warning: All organic azides are potentially explosive. While 8-Azido-1-octanol is relatively stable due to its aliphatic chain, strict safety protocols are mandatory.
The C/N Ratio Rule:
A generally accepted safety rule for isolating organic azides is the equation:
- [2]
-
Calculation:
Verdict: This molecule falls exactly on the safety threshold. It is stable at room temperature but must not be distilled or subjected to rotary evaporation at high temperatures (>40°C) or dryness in the presence of transition metals.
Pre-Reaction Planning & Stoichiometry
In most drug discovery contexts, the Ligand (R-COOH) is the high-value, limiting reagent. The linker (8-Azido-1-octanol) is used in excess to drive the reaction to completion.
| Component | Role | Equivalents (Eq) | Notes |
| Ligand (R-COOH) | Limiting Reagent | 1.0 | Dry thoroughly (azeotrope with toluene if needed). |
| 8-Azido-1-octanol | Linker / Nucleophile | 1.2 – 1.5 | Excess ensures full consumption of ligand. |
| EDC·HCl | Coupling Agent | 1.5 | Preferred over DCC for easier workup (urea is water-soluble). |
| DMAP | Catalyst | 0.1 – 0.2 | Nucleophilic catalyst; accelerates reaction 1000x. |
| Dichloromethane (DCM) | Solvent | N/A | Anhydrous grade is critical. |
Protocol A: EDC/DMAP Coupling (Preferred)
Recommended for valuable ligands to simplify purification.
Materials
-
Anhydrous DCM (or DMF if ligand is insoluble in DCM).
-
EDC[3]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).
-
DMAP (4-Dimethylaminopyridine).[4]
-
Inert gas (Nitrogen or Argon).
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and cool under a stream of nitrogen.
-
Solubilization: Dissolve Ligand (1.0 eq) and 8-Azido-1-octanol (1.2 eq) in anhydrous DCM (concentration ~0.1 M).
-
Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution.
-
Activation: Cool the mixture to 0°C (ice bath). Add EDC·HCl (1.5 eq) in one portion.
-
Note: The reaction can be allowed to warm to room temperature (RT) naturally.
-
-
Reaction: Stir at RT for 4–16 hours.
-
Monitoring: Check TLC (see Section 6). The acid spot should disappear.
-
-
Workup:
-
Dilute with excess DCM.
-
Wash with 1M HCl (removes DMAP and unreacted EDC).
-
Wash with Saturated NaHCO₃ (removes unreacted acid ligand).
-
Wash with Brine .
-
Dry over MgSO₄, filter, and concentrate (do not heat >40°C).
-
-
Purification: Flash column chromatography (typically Hexane/Ethyl Acetate gradient).
Protocol B: Steglich Esterification (DCC)
Classic method, robust for robust substrates, but generates insoluble urea.
Step-by-Step Procedure
-
Dissolve Ligand (1.0 eq) and 8-Azido-1-octanol (1.2 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) .
-
Cool to 0°C. Add DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 eq) dropwise (dissolved in minimal DCM).
-
Stir 5 minutes at 0°C, then warm to RT. Stir overnight.
-
Critical Step: A white precipitate (DCU - dicyclohexylurea) will form.
-
Filtration: Filter the reaction mixture through a Celite pad or sintered glass funnel to remove DCU.
-
Workup: Wash filtrate with NaHCO₃ and Brine.
-
Purification: Proceed to column chromatography. Note: Traces of DCU are difficult to remove; a second filtration after concentrating the crude oil is often necessary.
Process Visualization (Workflow)
Caption: Logical workflow for the conjugation of 8-Azido-1-octanol to carboxylic acids via carbodiimide coupling.
Analytical Monitoring & Validation
TLC Visualization (The "Staudinger Stain")
Standard UV visualization may fail if the ligand lacks a chromophore, and the azide itself is not UV active. Protocol:
-
Run TLC.[5]
-
Dip plate in 10% Triphenylphosphine (PPh₃) in DCM .
-
Heat gently (heat gun) for 1 minute. (Reduces
to ). -
Dip in Ninhydrin stain and heat again.
-
Result: Azide-containing compounds appear as distinct purple/red spots .
Spectroscopic Validation
| Method | Feature | Expected Shift/Signal |
| IR (Infrared) | Azide Stretch | Strong band at ~2090–2110 cm⁻¹ (Diagnostic). |
| IR (Infrared) | Ester Carbonyl | Sharp band at ~1735–1750 cm⁻¹ . |
| ¹H NMR | The | |
| ¹H NMR | Azide Methylene | The |
References
-
Steglich Esterification Mechanism: Neises, B., & Steglich, W. (1978).[3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[4]
-
Azide Safety & Handling: Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240.
-
TLC Staining of Azides: Cegielska, B., & Kacprzak, K. M. (2009).[5] Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin.[5][6] ResearchGate.
-
EDC Coupling Protocol: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 3: Zero-Length Crosslinkers.
Sources
- 1. Steglich Esterification [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 8-Azido-1-octanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Bioorthogonality with SPAAC
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool in chemical biology, drug development, and materials science.[1] As a leading example of bioorthogonal chemistry, SPAAC facilitates the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3] This is achieved through the reaction of a strained cyclooctyne with an azide, forming a stable triazole linkage.[2] The reaction's efficiency is driven by the release of ring strain from the cyclooctyne, allowing it to proceed rapidly at physiological temperature and pH.[1][]
8-Azido-1-octanol is a versatile bifunctional linker that incorporates a terminal azide group for SPAAC reactions and a terminal hydroxyl group for further functionalization. The octyl chain provides a hydrophobic spacer, which can be advantageous in specific applications, such as modulating the solubility of the final conjugate or interacting with lipid membranes. This guide provides a comprehensive overview of the principles of SPAAC, with a specific focus on the utility of 8-Azido-1-octanol, and offers detailed protocols for its application.
The Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition
The underlying mechanism of SPAAC is a concerted [3+2] cycloaddition reaction.[5] The azide functional group acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole ring.[1][2] The significant ring strain of cyclooctynes, the smallest stable cyclic alkynes, dramatically lowers the activation energy for this cycloaddition, obviating the need for a catalyst.[1][6]
Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Key Considerations for Successful SPAAC Reactions
The success of a SPAAC reaction is influenced by several factors, including the choice of cyclooctyne, reaction conditions, and the properties of the azide-containing molecule.
Choosing the Right Cyclooctyne:
The structure of the cyclooctyne significantly impacts the reaction kinetics.[6] More strained cyclooctynes generally exhibit faster reaction rates. However, this increased reactivity can sometimes be associated with lower stability.[3] A selection of commonly used cyclooctynes and their general characteristics are presented below.
| Cyclooctyne Derivative | Abbreviation | Key Features |
| Dibenzocyclooctyne | DBCO / ADIBO | High reactivity and stability, widely used.[5] |
| Bicyclononyne | BCN | Good balance of reactivity and stability. |
| Biarylazacyclooctynone | BARAC | Among the most reactive cyclooctynes, but can have lower stability.[6] |
Reaction Conditions:
SPAAC reactions are known for their robustness and can be performed under a wide range of conditions.[3]
-
Solvent: Aqueous buffers such as phosphate-buffered saline (PBS) are commonly used, especially for bioconjugation reactions.[1] Organic solvents like DMSO or DMF can be used for less water-soluble reactants.
-
Temperature: Reactions typically proceed efficiently at room temperature (20-25°C) or physiological temperature (37°C).[1]
-
pH: A pH range of 7 to 8.5 is generally optimal. Some studies have shown that pH can influence reaction rates.[7]
Protocol 1: General Procedure for SPAAC with 8-Azido-1-octanol and a DBCO-Functionalized Molecule
This protocol provides a general guideline for the conjugation of 8-Azido-1-octanol to a molecule functionalized with a dibenzocyclooctyne (DBCO) group.
Materials:
-
8-Azido-1-octanol
-
DBCO-functionalized molecule of interest (e.g., protein, fluorescent dye)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for stock solutions
-
Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)
Experimental Workflow:
Caption: General experimental workflow for a SPAAC bioconjugation reaction.
Procedure:
-
Prepare Stock Solutions:
-
Dissolve 8-Azido-1-octanol in anhydrous DMSO or DMF to a final concentration of 10-100 mM.
-
Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., reaction buffer, DMSO) to a known concentration.
-
-
SPAAC Reaction:
-
In a suitable reaction vessel, add the DBCO-functionalized molecule dissolved in the reaction buffer.
-
Add the desired molar excess of the 8-Azido-1-octanol stock solution to the reaction mixture. A 5- to 20-fold molar excess of the azide over the DBCO-functionalized molecule is a good starting point.[1]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) is kept to a minimum (ideally <10%) to avoid denaturation of proteins or other sensitive biomolecules.[1]
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or 4°C with gentle stirring or shaking.[1] The reaction time may need to be optimized depending on the reactivity of the specific cyclooctyne and the desired conversion.
-
-
Purification:
-
Remove the unreacted 8-Azido-1-octanol and other small molecules from the reaction mixture using a suitable purification method.
-
For proteins and other macromolecules, size-exclusion chromatography (SEC) or dialysis are effective.
-
For smaller molecules, high-performance liquid chromatography (HPLC) may be necessary.
-
-
-
Characterization:
-
Confirm the successful conjugation using appropriate analytical techniques, such as:
-
Mass spectrometry (e.g., ESI-MS or MALDI-TOF) to determine the molecular weight of the conjugate.
-
SDS-PAGE for protein conjugates, which will show a shift in molecular weight.
-
UV-Vis spectroscopy if one of the components has a characteristic absorbance.
-
-
Protocol 2: Metabolic Labeling of Cells with an Azido-Sugar and Subsequent SPAAC Ligation
This protocol describes the metabolic incorporation of an azido-sugar into cellular glycans, followed by fluorescent labeling using a cyclooctyne-dye conjugate. While this protocol does not directly use 8-Azido-1-octanol, it illustrates a powerful application of SPAAC where an azide-modified molecule is first introduced into a biological system.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Alexa Fluor 488)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Cell Preparation:
-
Gently wash the cells three times with warm PBS to remove any unincorporated azido-sugars.[1]
-
-
SPAAC Reaction:
-
Prepare a 10-50 µM solution of the DBCO-fluorophore in PBS or cell culture medium.
-
Incubate the cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C, protected from light.[1]
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove the unreacted DBCO-fluorophore.[6]
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Troubleshooting Common SPAAC Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | - Insufficient reaction time or temperature.- Low concentration of reactants.- Degradation of the cyclooctyne reagent. | - Increase incubation time or temperature (if the biomolecule is stable).- Increase the concentration of the limiting reagent.- Use fresh DBCO reagents and store them properly (cool, dark, and under inert gas).[1] |
| Non-specific Labeling | - Reaction of the cyclooctyne with other nucleophiles (e.g., thiols).- Impurities in the starting materials. | - Use a less reactive cyclooctyne if non-specific reactions are a concern.- Minimize reaction time.- Purify all reactants before use.[1] |
| Difficult Purification | - Similar polarity of the product and excess reagent.- Poor solubility of the product. | - Use a slight excess of the reagent that is easier to remove.- Employ orthogonal purification methods (e.g., size-exclusion followed by reverse-phase chromatography).[1] |
Conclusion
Strain-promoted azide-alkyne cycloaddition is a powerful and versatile tool for bioconjugation.[1] Its bioorthogonality, efficiency, and catalyst-free nature make it ideal for a wide range of applications in complex biological systems.[2][3] The use of bifunctional linkers like 8-Azido-1-octanol further expands the utility of SPAAC by allowing for the introduction of additional functionality. By understanding the core principles and optimizing reaction conditions, researchers can effectively leverage SPAAC for advanced applications in drug discovery, diagnostics, and fundamental biological research.
References
-
ChemRxiv. (2023). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2017). Investigation of Strain-Promoted Azide–Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]
-
Chemical Science (RSC Publishing). (2020). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Retrieved from [Link]
-
PMC. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). SPAAC click DNA ligation between azide-labelled and.... Retrieved from [Link]
-
Kromnigon. (n.d.). Manual. Retrieved from [Link]
-
antibodies-online.com. (n.d.). Bioconjugation application notes. Retrieved from [Link]
-
PMC. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Retrieved from [Link]
-
Single Use Support. (2023). Bioconjugates: Examples & Applications. Retrieved from [Link]
-
PMC. (2020). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Retrieved from [Link]
-
PubMed. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Octane, 1-azido- (CAS 7438-05-3). Retrieved from [Link]
Sources
using 8-Azido-1-octanol for surface self-assembled monolayers (SAMs)
Application Note: 8-Azido-1-octanol as a Bifunctional Spacer for Click-Chemistry-Enabled Self-Assembled Monolayers (SAMs)
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary & Mechanistic Rationale
The fabrication of robust, highly specific biosensors and microarray surfaces requires precise control over molecular architecture at the solid-liquid interface. 8-Azido-1-octanol has emerged as a premier bifunctional aliphatic linker for the construction of functionalized Self-Assembled Monolayers (SAMs). It features a primary hydroxyl group (-OH) for standard covalent conjugation (e.g., glycosylation, esterification) and a terminal azide (-N3) for bioorthogonal click chemistry[1].
The Causality of Molecular Design:
-
The 8-Carbon Aliphatic Chain: Shorter linkers often result in target biomolecules being buried within the electrical double layer of the surface, preventing target proteins (e.g., lectins, antibodies) from binding. The 8-carbon chain provides an optimal spacer arm that physically distances the conjugated biomolecule from the solid substrate, mitigating steric hindrance. Furthermore, its significant hydrophobic character drives the self-assembly process, stabilizing the SAM through strong intermolecular van der Waals forces[2].
-
The Terminal Azide: The azide functionality is highly prized for its exceptional selectivity and stability under a wide range of harsh synthetic conditions, including exposure to strong Lewis acids or extreme pH[1]. This allows researchers to synthesize and purify complex azido-terminated ligands before surface immobilization, ensuring that only structurally perfect molecules are attached to the SAM.
Surface Functionalization Workflow
The standard paradigm for utilizing 8-azido-1-octanol involves a two-stage process: (1) Functionalizing the hydroxyl group with a target biomolecule to create a stable azido-octyl intermediate, and (2) Covalently immobilizing this intermediate onto an alkyne-terminated surface via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for fabricating ligand-presenting SAMs using 8-Azido-1-octanol and CuAAC click chemistry.
Detailed Experimental Protocols
These protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded to ensure experimental integrity at each stage.
Protocol 1: Synthesis of Azido-Octyl Glycosides (Ligand Preparation)
This protocol details the conjugation of a complex carbohydrate to 8-azido-1-octanol using thioglycoside activation, a highly efficient method for generating stable glycan donors[3].
-
Mechanistic Rationale: N-iodosuccinimide (NIS) and Silver triflate (AgOTf) act synergistically as a thiophilic promoter system. They activate the thioglycoside leaving group, allowing the hydroxyl group of 8-azido-1-octanol to perform a nucleophilic attack. The azide group remains completely inert during this aggressive electrophilic activation[3].
-
Step-by-Step Methodology:
-
Preparation: Dissolve the thioglycoside donor (1.0 eq) and 8-azido-1-octanol (1.5 eq) in anhydrous CH₂Cl₂ (3 mL per 100 µmol of donor). Add 1 g of activated 4Å molecular sieves to ensure a strictly anhydrous environment.
-
Equilibration: Stir the mixture under an Argon atmosphere at room temperature for 30 minutes.
-
Activation: Cool the reaction vessel to –10 °C. Successively add NIS (1.2 eq) followed by AgOTf (0.2 eq)[3]. Self-Validation Checkpoint: The solution will rapidly darken due to the generation of iodine.
-
Reaction & Quenching: Stir at –10 °C until Thin Layer Chromatography (TLC) indicates complete consumption of the donor (typically 1-2 hours). Quench the reaction by adding saturated aqueous Na₂S₂O₃. Self-Validation Checkpoint: The dark iodine color will immediately dissipate, turning the solution pale yellow or colorless.
-
Purification: Filter through Celite, extract with CH₂Cl₂, dry the organic layer over MgSO₄, and purify the azido-octyl glycoside via silica gel flash chromatography[4].
-
Protocol 2: Preparation of Alkyne-Terminated SAMs on Gold
-
Mechanistic Rationale: 11-Undecyn-1-thiol is used to form the foundational SAM. The thiol headgroup forms a strong, quasi-covalent Au-S bond, while the terminal alkyne provides the necessary click-handle for the subsequent CuAAC reaction.
-
Step-by-Step Methodology:
-
Substrate Cleaning: Clean gold-coated substrates using UV-Ozone treatment for 15 minutes, followed by exhaustive rinsing with absolute ethanol. (Note: If using Piranha solution, observe extreme safety precautions).
-
SAM Assembly: Prepare a 1 mM solution of 11-undecyn-1-thiol in degassed absolute ethanol. Immerse the gold substrates in this solution.
-
Incubation: Incubate in the dark at room temperature for 18–24 hours to allow for maximum packing density and elimination of pinhole defects.
-
Washing: Remove the substrates, rinse sequentially with absolute ethanol and ultra-pure Milli-Q water, and dry under a gentle stream of N₂.
-
Protocol 3: CuAAC "Click" Immobilization onto the SAM
-
Mechanistic Rationale: The CuAAC reaction forms a highly stable 1,2,3-triazole linkage. THPTA (a water-soluble ligand) is critical here; it coordinates the Cu(I) catalyst, accelerating the reaction while simultaneously protecting the biomolecules from reactive oxygen species (ROS) generated by copper-catalyzed side reactions.
-
Step-by-Step Methodology:
-
Ligand Solution: Prepare a 1 mM solution of the purified azido-octyl glycoside (from Protocol 1) in a 1:1 mixture of PBS (pH 7.4) and tert-butanol. The tert-butanol is required to solubilize the hydrophobic 8-carbon chain.
-
Catalyst Preparation: In a separate vial, mix CuSO₄ (final concentration 100 µM) and THPTA (final concentration 500 µM). Incubate for 5 minutes.
-
Reduction: Add Sodium Ascorbate (final concentration 1 mM) to the Cu/THPTA mixture. Self-Validation Checkpoint: The solution must transition from pale blue to colorless, confirming the successful reduction of Cu(II) to the active Cu(I) species.
-
Immobilization: Combine the catalyst mixture with the azido-octyl glycoside solution. Apply 50 µL of this final mixture directly onto the alkyne-SAM surface.
-
Incubation & Washing: Cover with a glass coverslip and incubate in a humidified dark chamber for 4 hours. Wash the surface exhaustively with PBS containing 0.05% Tween-20, followed by copious amounts of water to remove any non-covalently bound material and sequestered copper.
-
Quantitative Data & Surface Validation
To ensure the trustworthiness of the fabricated SAMs, multi-modal surface characterization is required. The following table summarizes the expected quantitative metrics at each stage of the workflow. The dramatic shift in water contact angle serves as a rapid, non-destructive macroscopic validation of successful click conjugation.
Table 1: Multi-Stage Validation Metrics for SAM Fabrication
| Fabrication Stage | Water Contact Angle (θ) | XPS Elemental Markers | AFM Surface Roughness (Rq) |
| Bare Gold Substrate | < 10° (Highly Hydrophilic) | Au 4f (100%) | < 0.5 nm |
| Alkyne-Terminated SAM | 85° ± 2° (Hydrophobic) | C 1s (High), S 2p | ~ 0.8 nm |
| Azido-Octyl-Glycan SAM | 40° ± 5° (Hydrophilic Shift) | N 1s (~400 eV for Triazole) | ~ 1.2 nm |
Note: The emergence of the N 1s peak at ~400 eV in X-ray Photoelectron Spectroscopy (XPS) is the definitive proof of 1,2,3-triazole ring formation, validating the covalent attachment of the 8-azido-1-octanol linker to the surface.
References
-
bioRxiv - Cell wall arabinogalactan is responsible for Fungitell® cross reactivity in nocardiosis (Thioglycoside Activation Protocol) URL:[Link]
-
PNAS - Bacterial β-Kdo glycosyltransferases represent a new glycosyltransferase family (GT99) (Glycosylation of 8-azido-1-octanol) URL:[Link]
Sources
Application Note: Chemoselective Reduction of 8-Azido-1-octanol to 8-Amino-1-octanol
Abstract & Scope
The conversion of 8-Azido-1-octanol to 8-Amino-1-octanol is a pivotal transformation in the synthesis of heterobifunctional linkers, particularly for PROTAC® (Proteolysis Targeting Chimera) molecules and surface conjugation chemistries. While aliphatic azides are stable, their reduction requires chemoselectivity to preserve the terminal hydroxyl group and efficient purification to remove byproducts.
This guide details two validated protocols:
-
The Staudinger Reduction: Ideal for small-scale (<5g) bench work; high chemoselectivity but requires rigorous purification to remove triphenylphosphine oxide (TPPO).
-
Catalytic Hydrogenation: Ideal for scale-up (>5g); high atom economy and simplified workup.
Safety Assessment: The C/N Ratio Rule
Before handling 8-azido-1-octanol, a stability assessment is mandatory. Organic azides can be explosive.[1][2][3][4] We apply the Smith Open-Chain Nitrogen Rule to determine isolability.
Equation:
- : Number of Carbon atoms
- : Number of Oxygen atoms
- : Number of Nitrogen atoms
Calculation for 8-Azido-1-octanol (
-
Ratio:
Verdict: The compound falls exactly on the safety threshold. It is generally considered safe to handle and isolate at standard temperature and pressure. However, distillation should be avoided due to potential thermal decomposition. Store below room temperature and away from light.
Method A: Staudinger Reduction (Small Scale)
Best for: Bench-scale synthesis where high functional group tolerance is required.
Mechanism: The reaction proceeds via the formation of a phosphazide, which eliminates
Reagents & Materials
| Reagent | Equiv.[5][6] | Role |
| 8-Azido-1-octanol | 1.0 | Substrate |
| Triphenylphosphine ( | 1.1 - 1.2 | Reducing Agent |
| THF (Tetrahydrofuran) | Solvent | 0.1 M Concentration |
| 10.0 | Hydrolysis Agent | |
| 1M HCl / 1M NaOH | Excess | Workup |
Step-by-Step Protocol
-
Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar. Purge with Nitrogen (
) or Argon. -
Dissolution: Dissolve 8-azido-1-octanol (1.0 equiv) in THF (0.1 M).
-
Addition: Add
(1.1 equiv) in one portion at room temperature (RT).-
Observation: Gas evolution (
) will begin within minutes. This is the visual confirmation of phosphazide decomposition.
-
-
Reaction: Stir at RT for 2–4 hours until gas evolution ceases.
-
Hydrolysis: Add
(10 equiv) to the reaction mixture. Stir for an additional 12 hours at RT (or 3 hours at 50°C) to hydrolyze the iminophosphorane intermediate. -
Monitoring: Check TLC (See Section 5).
The "Catch & Release" Purification Strategy
The major challenge in Staudinger reduction is removing TPPO (Triphenylphosphine oxide). Standard chromatography is often insufficient due to TPPO's streaking nature. We utilize the basicity of the amine for a chemical separation.
Figure 1: Acid-Base "Catch and Release" workup to isolate amino-alcohol from neutral byproducts.
Method B: Catalytic Hydrogenation (Scale-Up)
Best for: Large scale (>5g) or when avoiding phosphorus byproducts is critical.
Safety Note: Requires handling Hydrogen gas (
Reagents & Materials
| Reagent | Loading | Role |
| 8-Azido-1-octanol | 1.0 Equiv | Substrate |
| Pd/C (10% wt) | 5-10 wt% | Catalyst |
| Methanol (MeOH) | Solvent | 0.1 - 0.2 M |
| Balloon/Parr | Reducing Agent |
Step-by-Step Protocol
-
Inerting: Flush the reaction vessel with
. -
Loading: Add 8-azido-1-octanol and MeOH . Carefully add Pd/C (catalyst is pyrophoric; do not add to dry solvent if possible—wet the catalyst with a small amount of water or toluene first if handling dry powder).
-
Hydrogenation:
-
Balloon Method:[5] Evacuate the flask and backfill with
(repeat 3x). Leave under balloon pressure. -
Parr Shaker: Pressurize to 30–50 psi.
-
-
Reaction: Stir vigorously for 4–16 hours at RT.
-
Workup: Filter the mixture through a Celite® pad to remove Pd/C. Rinse the pad with MeOH.
-
Concentration: Evaporate the filtrate under reduced pressure to yield the crude amine.
Analytical Validation & Quality Control
Thin Layer Chromatography (TLC)
Standard UV visualization is ineffective for aliphatic amines/azides.
-
Stain: Ninhydrin Stain.
-
Result:
-
Starting Material (Azide): No color / faint spot.
-
Product (Amine): Deep Purple/Red spot (indicates free primary amine).
-
Shift: The amine will be significantly more polar (lower
) than the azide.
-
NMR Characterization (Expected Data)
-
NMR (
or ):-
~2.6–2.7 ppm (t, 2H):
(Distinct upfield shift from azide precursor at ~3.25 ppm). -
~3.6 ppm (t, 2H):
. - ~1.2–1.6 ppm (m, 12H): Internal methylene chain.
-
~2.6–2.7 ppm (t, 2H):
Reaction Mechanism
Figure 2: Mechanistic pathway of the Staudinger Reduction.
Storage and Stability
-
Hygroscopic Nature: 8-Amino-1-octanol is hygroscopic and will absorb
from the air to form carbamates over time. -
Storage: Store under Argon/Nitrogen atmosphere at 4°C.
-
State: Low-melting solid or viscous liquid depending on purity.
References
-
Azide Safety & Handling
-
Staudinger Reduction Mechanism
- Staudinger, H.; Meyer, J. "Über neue organische Phosphorverbindungen III. Phosphinmethylene." Helv. Chim. Acta1919, 2, 635.
-
TPPO Removal Strategies
-
Bates, R. et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." J. Org.[7] Chem.2017 , 82, 9931–9936.
-
-
Compound Data (8-Amino-1-octanol)
Sources
- 1. research.wayne.edu [research.wayne.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Staudinger Reaction [organic-chemistry.org]
Application Notes & Protocols: Solid-Phase Synthesis Incorporation of 8-Azido-1-octanol
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the incorporation of 8-Azido-1-octanol into peptides and oligonucleotides via solid-phase synthesis (SPS). 8-Azido-1-octanol is a versatile bifunctional linker, featuring a terminal hydroxyl group for covalent attachment to a solid support or biomolecule and a terminal azide group that serves as a bioorthogonal handle for post-synthetic modification via "click chemistry". We present detailed chemical principles, step-by-step protocols for resin functionalization and direct incorporation, quality control methodologies, and troubleshooting insights to empower the seamless synthesis of azide-modified biomolecules for applications in diagnostics, therapeutics, and fundamental research.
Introduction: The Strategic Utility of a Bifunctional Linker
Solid-phase synthesis (SPS) remains the cornerstone of peptide and oligonucleotide manufacturing, prized for its efficiency and ease of purification.[1] The strategic incorporation of non-native chemical moieties can imbue these biomolecules with novel functionalities. 8-Azido-1-octanol is a particularly valuable tool in this context. It acts as a flexible, hydrophilic spacer arm that terminates in two distinct, strategically important functional groups:
-
A Primary Alcohol (-OH): This group provides a reactive site for covalent attachment. It can be used to functionalize the solid-phase support itself, thereby ensuring the linker is present at the C-terminus of a peptide or the 3'-terminus of an oligonucleotide. Alternatively, it can be activated for coupling to a reactive side chain on a pre-assembled biomolecule.
-
A Terminal Azide (-N₃): The azide group is a premier bioorthogonal handle. It is small, non-perturbing, and exceptionally stable under the vast majority of SPS conditions, yet it reacts with high efficiency and selectivity with alkyne-containing molecules. This enables post-synthetic conjugation to a wide array of payloads—such as fluorophores, imaging agents, small molecule drugs, or other biomolecules—through reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3][]
This guide will detail the practical methodologies required to leverage 8-Azido-1-octanol as a gateway to creating precisely functionalized biomolecular constructs.
Core Chemical Principles and Strategic Choices
The successful incorporation of 8-Azido-1-octanol hinges on two key principles: the selective activation of its hydroxyl group and the inertness of the azide moiety during synthesis.
2.1. Activating the Hydroxyl Group for Immobilization
The primary alcohol of 8-Azido-1-octanol is not sufficiently reactive to form a stable bond with common solid supports (e.g., aminomethyl resins) on its own. It must first be activated. The choice of activation strategy depends on the nature of the solid support.
-
For Amine-Functionalized Supports (e.g., Aminomethyl Polystyrene, LCAA-CPG): The most robust method is to first convert the alcohol into a more reactive species that readily couples with amines. A common strategy involves reacting the linker with succinic anhydride to form a terminal carboxylic acid. This acid can then be activated using standard peptide coupling reagents (e.g., HBTU, DIC) for efficient amide bond formation with the resin's amino groups. This approach is fundamental for creating custom solid supports for oligonucleotide synthesis.[5][6]
-
For Hydroxyl-Functionalized Supports (e.g., Wang Resin): While less common for this specific linker, one could activate the linker's hydroxyl group using reagents like p-nitrophenyl chloroformate to form a reactive carbonate, which can then couple to the resin's hydroxyl groups.
2.2. Orthogonality of the Azide Group
The azide functional group exhibits remarkable stability throughout standard Fmoc-based peptide synthesis and phosphoramidite-based oligonucleotide synthesis.
-
Fmoc-SPPS (Peptides): The azide is stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions of final cleavage and side-chain deprotection (e.g., 95% TFA).[7]
-
Phosphoramidite Synthesis (Oligonucleotides): The azide group is compatible with the phosphoramidite coupling cycle.[6] Critically, it does not react with the P(III) phosphoramidite species, a concern that has been addressed and found to be a non-issue under standard conditions, allowing for successful synthesis.[6] It also withstands the standard ammonia deprotection used to cleave the oligonucleotide from the support.[8]
This inherent stability is the cornerstone of its utility, preserving the "click" handle for post-synthetic modifications.
Application I: 3'-Azide Modification of Oligonucleotides
The most direct method to introduce an 8-azido-octanol linker into an oligonucleotide is by preparing a custom solid support. This ensures that every oligonucleotide synthesized on this support will bear the 3'-azide modification. The workflow involves functionalizing a standard Controlled Pore Glass (CPG) support.
Figure 1: Workflow for preparing an azide-functionalized solid support and its use in oligonucleotide synthesis.
Protocol 1: Preparation of 8-Azido-octanoyl-succinoyl LCAA-CPG Support
This protocol details the steps to create a solid support ready for use in any standard automated DNA/RNA synthesizer.
Materials and Reagents:
-
8-Azido-1-octanol
-
Succinic anhydride
-
Pyridine (anhydrous)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-Hydroxysuccinimide (NHS) or HOBt/HBTU
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Long-Chain Alkylamine Controlled Pore Glass (LCAA-CPG, 500 Å or 1000 Å)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic Anhydride
-
N-Methylimidazole (NMI)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
Part A: Synthesis of 8-Azido-octanol-hemisuccinate
-
Dissolve 8-Azido-1-octanol (1.0 eq) and succinic anhydride (1.2 eq) in anhydrous pyridine.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., Argon or Nitrogen).
-
Remove the pyridine under reduced pressure (rotary evaporation).
-
Co-evaporate with toluene twice to remove residual pyridine.
-
The resulting viscous oil, 8-azido-octanol-hemisuccinate, can be used directly in the next step after drying under high vacuum. Purity can be confirmed by NMR and MS.
Part B: Coupling to LCAA-CPG
-
In a separate flask, dissolve the 8-azido-octanol-hemisuccinate (1.5 eq relative to CPG amino groups) in anhydrous DMF.
-
Add DIC (1.5 eq) and NHS (1.5 eq) to pre-activate the carboxylic acid. Allow to stir for 1 hour at room temperature.
-
Add the activated linker solution to a flask containing dry LCAA-CPG.
-
Add DIPEA (2.0 eq) and gently agitate the slurry on a shaker or wrist-action shaker for 12-24 hours at room temperature.
-
Filter the CPG support and wash thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
Part C: Capping of Unreacted Amino Groups
-
To block any remaining free amino groups on the CPG, suspend the support in a "capping" solution. A standard capping solution is a mixture of Acetic Anhydride/Pyridine/THF or Acetic Anhydride/NMI/Pyridine.
-
Agitate for 1-2 hours at room temperature.
-
Filter the final support, wash extensively with pyridine, DCM, and MeOH.
-
Dry the azide-functionalized CPG support under high vacuum. The loading (in µmol/g) can be determined using a spectrophotometric trityl cation assay if a DMT group were to be added, but for linker-only supports, it is often assumed based on the starting CPG loading.
The resulting support can be packed into synthesis columns and used with standard DNA/RNA synthesis cycles.[8]
Application II: C-Terminal Azide Modification of Peptides
For peptides, 8-azido-1-octanol can be incorporated at the C-terminus by first attaching it to the synthesis resin. This is analogous to the oligonucleotide support preparation.
Figure 2: Workflow for functionalizing a peptide synthesis resin with 8-Azido-1-octanol for C-terminal modification.
Protocol 2: Functionalization of Rink Amide Resin with 8-Azido-1-octanol
This protocol uses N,N'-Disuccinimidyl carbonate (DSC) to create a succinimidyl carbonate ester of the linker, which reacts efficiently with the amine groups of a Rink Amide resin.
Materials and Reagents:
-
8-Azido-1-octanol
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Pyridine (anhydrous)
-
Rink Amide AM resin
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
Part A: Activation of 8-Azido-1-octanol
-
Dissolve 8-Azido-1-octanol (1.0 eq) and DSC (1.1 eq) in anhydrous pyridine.
-
Stir the mixture at room temperature for 4-6 hours. Monitor by TLC for consumption of the starting alcohol.
-
Quench the reaction with water and extract the product into ethyl acetate. Wash the organic layer with dilute HCl and brine.
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield the activated succinimidyl carbonate linker.
Part B: Coupling to Rink Amide Resin
-
Swell the Rink Amide resin in DMF.
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x) and DCM (5x). Confirm deprotection with a positive Kaiser test.
-
Dissolve the activated linker from Part A (2.0 eq) in DMF.
-
Add the linker solution and DIPEA (2.0 eq) to the deprotected resin.
-
Agitate the mixture for 12-24 hours at room temperature.
-
Wash the resin extensively with DMF, DCM, and MeOH.
-
Dry the resin under vacuum. The first Fmoc-amino acid can now be coupled to the free hydroxyl group of the Rink Amide linker portion, proceeding with standard SPPS. Upon final TFA cleavage, the peptide will be released with a C-terminal amide linked to the 8-azido-octanol moiety.
Quality Control and Characterization
Verification of successful incorporation is critical.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most definitive method. The final product should show a mass increase corresponding to the mass of the incorporated linker moiety. For 8-azido-1-octanol (C₈H₁₇N₃O), the expected mass shift is +171.26 Da (monoisotopic).
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to purify the final product and assess its purity. The azide-modified product will typically have a longer retention time than its unmodified counterpart due to the hydrophobic octyl chain.
-
Functional Confirmation: The presence of the azide can be confirmed by reacting a small aliquot of the purified product with an alkyne-functionalized fluorescent dye (e.g., DBCO-Fluor 488) via SPAAC and observing the mass shift or fluorescence incorporation.
| Parameter | Peptide Synthesis | Oligonucleotide Synthesis |
| Solid Support | Rink Amide, Aminomethyl Polystyrene | LCAA-Controlled Pore Glass (CPG) |
| Linker Activation | DSC, p-NPC, or succinylation + peptide coupling | Succinylation + peptide coupling |
| SPS Chemistry | Fmoc/tBu | β-cyanoethyl phosphoramidite |
| Cleavage/Deprotection | TFA-based cocktails | Concentrated Ammonia or Methylamine |
| QC Methods | ESI-MS, MALDI-TOF, RP-HPLC | ESI-MS, MALDI-TOF, RP-HPLC, IE-HPLC |
| Table 1: Summary of key parameters for incorporating 8-Azido-1-octanol in peptide and oligonucleotide synthesis. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency of Linker to Support | 1. Incomplete activation of the linker. 2. Moisture in solvents/reagents. 3. Steric hindrance. | 1. Confirm activation by TLC/MS before adding to resin. Increase activation time or use a more potent activator. 2. Use anhydrous solvents and perform reactions under an inert atmosphere. 3. Increase reaction time to 24-48 hours; slightly increase temperature if chemistry allows. |
| Azide Reduction During Synthesis/Cleavage | 1. Presence of reducing agents. Thiol-based scavengers (e.g., DTT) used in some cleavage cocktails can reduce azides.[7] 2. Staudinger reaction with P(III) species in oligo synthesis (rare but possible). | 1. Avoid thiol-based scavengers during cleavage. Use scavengers like triisopropylsilane (TIS) and water. If a reducing agent is necessary for other reasons, consider post-cleavage modification instead.[7] 2. Ensure standard, rapid phosphoramidite coupling cycles are used to minimize contact time. This is not a common problem with modern protocols.[6] |
| Incomplete Cleavage from Support | The linker-resin bond is too stable for the chosen cleavage conditions. | Ensure the correct cleavage cocktail is used for the resin type (e.g., high % TFA for Wang/Rink resins, ammonia for succinyl-linked CPG). |
| Product is Hydrophobic / Aggregates | The C8 alkyl chain increases the overall hydrophobicity of the molecule. | Modify HPLC purification gradients (e.g., use a shallower gradient, add a small amount of formic acid). For peptides, consider dissolving in solvents like DMSO or Acetonitrile/Water mixtures. |
| Table 2: Troubleshooting guide for common challenges. |
Conclusion
The protocols and principles outlined in this guide demonstrate that 8-Azido-1-octanol is a robust and highly effective bifunctional linker for solid-phase synthesis. Its straightforward activation chemistry and the exceptional stability of the azide group allow for its seamless integration into both peptide and oligonucleotide synthesis workflows. The resulting terminally azide-modified biomolecules are valuable intermediates, poised for precise and efficient conjugation to a vast universe of molecular partners through the power of click chemistry. Careful attention to activation, coupling, and cleavage conditions, as validated by rigorous quality control, will ensure the successful production of these powerful molecular tools for advancing drug development and biological discovery.
References
-
Guzaev, A. P., & Manoharan, M. (2001). A conformationally preorganized, universal solid support for efficient oligonucleotide synthesis. Journal of the American Chemical Society, 123(5), 783-793. [Link]
-
Primetech ALC. (n.d.). New product! Azide-modified CPG — a solid support for 3'-azide oligonucleotide synthesis. [Link]
-
Grigalevych, S., Stetsenko, D., & Lönnberg, H. (2009). Azide solid support for 3'-conjugation of oligonucleotides and their circularization by click chemistry. Bioconjugate chemistry, 20(9), 1708-1714. [Link]
-
El-Sagheer, A. H., & Brown, T. (2013). Solid phase click ligation for the synthesis of very long oligonucleotides. Chemical Science, 4(8), 3072-3076. [Link]
-
Pourceau, G., Meyer, A., & Vasseur, J. J. (2009). Facile one-step solid-phase synthesis of multitopic organic–DNA hybrids via “click” chemistry. Chemical Science, 1(1), 93-96. [Link]
-
García, P. S., et al. (2011). Click chemistry on solid support: Synthesis of a new REM resin and application for the preparation of tertiary amines. Molecules, 16(8), 6524-6537. [Link]
-
Schiller, P. W., et al. (2012). Bifunctional μ/δ Opioid Peptides: Variation of the Type and Length of the Linker Connecting the Two Components. Pharmaceuticals, 5(8), 834-849. [Link]
-
Grajkowski, A., et al. (2017). Manual and automated synthesis of modified oligonucleotides on core–shell solid supports. RSC advances, 7(86), 54593-54605. [Link]
-
Speers, A. E., & Cravatt, B. F. (2005). Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition. Chemistry & Biology, 12(2), 231-237. [Link]
-
Zhang, T., et al. (2019). Covalent “Click Chemistry”-Based Attachment of DNA onto Solid Phase Enables Iterative Molecular Analysis. ACS Omega, 4(1), 2099-2106. [Link]
-
Krchnak, V., & Flegelova, Z. (2007). Click chemistry based solid phase supported synthesis of dopaminergic phenylacetylenes. Journal of combinatorial chemistry, 9(6), 1049-1052. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal bioconjugation. Chemistry & biology, 21(9), 1075-1101. [Link]
-
Meldal, M., et al. (2000). Alpha-azido acids for direct use in solid-phase peptide synthesis. Journal of peptide science, 6(12), 594-602. [Link]
-
T-M. V. D. Le, et al. (2020). Azide reduction during peptide cleavage from solid support - The choice of thioscavenger? Journal of Peptide Science, 26(11), e3277. [Link]
-
Kudirka, R., et al. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au, 2(9), 2098-2107. [Link]
-
Lundquist, J. T., & Ashley, G. W. (2002). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters, 4(16), 2743-2746. [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. [Link]
-
Meldal, M., et al. (2000). Alpha-azido acids for direct use in solid-phase peptide synthesis. Journal of Peptide Science, 6(12), 594-602. [Link]
-
Spring, D. R., et al. (2009). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2009(12), 1979-1981. [Link]
-
Marshall, G. R., et al. (1995). Solid-Phase Synthesis Utilizing Azido-α-Amino Acids: Reduction of Azido-Protected Proline. In Peptides 1994 (pp. 289-290). Springer, Dordrecht. [Link]
-
Meldal, M., et al. (2000). α-Azido acids for direct use in solid-phase peptide synthesis. Journal of Peptide Science, 6(12), 594-602. [Link]
-
Wang, J., & Zheng, S. (2019). Bioorthogonal Ligations and Cleavages in Chemical Biology. Chembiochem, 20(22), 2829-2843. [Link]
-
Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry in living systems. Chemical Society Reviews, 39(4), 1272-1279. [Link]
-
Linder, M., et al. (2022). Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction. Organic & Biomolecular Chemistry, 20(40), 7936-7940. [Link]
-
Atlas Antibodies. (n.d.). Bioconjugation application notes. [Link]
-
Paegel, B. M., et al. (2015). A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System. Angewandte Chemie International Edition, 54(43), 12619-12623. [Link]
-
Single Use Support. (2023, April 26). Bioconjugates: Examples & Applications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azide solid support for 3'-conjugation of oligonucleotides and their circularization by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New product! Azide-modified CPG — a solid support for 3'-azide oligonucleotide synthesis [buyolig.com]
reaction conditions for 8-Azido-1-octanol with DBCO reagents
Application Note: Optimized Reaction Conditions for 8-Azido-1-octanol and DBCO Reagents via SPAAC
1. Scientific Rationale & Mechanistic Overview Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has revolutionized bioconjugation and materials science by enabling rapid, copper-free click chemistry [1]. For researchers developing targeted therapeutics, lipid probes, or functionalized surfaces, the conjugation of 8-Azido-1-octanol with Dibenzocyclooctyne (DBCO) reagents offers a highly efficient, bioorthogonal pathway.
Causality of Reagent Selection: 8-Azido-1-octanol is a bifunctional aliphatic linker. The 8-carbon chain provides a hydrophobic spacer that minimizes steric hindrance during macromolecular conjugation, while the terminal hydroxyl group serves as a versatile handle for downstream functionalization (e.g., phosphorylation, esterification, or surface anchoring). DBCO is selected as the alkyne partner because its triple bond is constrained within an 8-membered ring flanked by two benzene rings. This structural deformation forces the sp carbons into an angle of approximately 160° (rather than the optimal 180°), generating ~18 kcal/mol of ring strain. This destabilizes the ground state, significantly lowering the activation energy barrier for the [3+2] cycloaddition and eliminating the need for cytotoxic copper(I) catalysts [1][3].
Logical relationship and mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
2. Critical Reaction Parameters The hydrophobicity of 8-Azido-1-octanol dictates the solvent environment. While SPAAC is highly efficient in purely aqueous buffers for hydrophilic molecules, the aliphatic nature of 8-Azido-1-octanol requires organic solvents (e.g., DMSO, DMF) or carefully balanced co-solvent systems to prevent precipitation[4].
Table 1: Quantitative Reaction Parameters for DBCO + 8-Azido-1-octanol
| Parameter | Recommended Range | Mechanistic Rationale (Causality) |
| Stoichiometry | 1.5 - 3.0 eq DBCO : 1.0 eq Azide | Drives the reaction to completion. The ratio can be inverted if the DBCO-conjugate is the precious limiting reagent [2]. |
| Solvent (Small Mol) | 100% DMSO, DMF, or MeOH | Ensures complete solvation of the hydrophobic 8-carbon aliphatic chain of the azide. |
| Solvent (Biologics) | PBS (pH 7.4) with ≤ 20% DMSO | Maintains protein folding while providing enough organic phase to keep 8-Azido-1-octanol in solution [4]. |
| Temperature | 20°C - 25°C (RT) or 4°C | SPAAC is thermodynamically favorable at RT. 4°C is used solely to preserve the integrity of heat-sensitive biological partners [3]. |
| Reaction Time | 2 - 12 hours (RT) | Dependent on steric bulk. Small DBCO molecules react in ~2h; bulky DBCO-PEG constructs require up to 12h [2]. |
3. Self-Validating Experimental Protocols The following protocols are designed as closed-loop systems. By integrating real-time UV-Vis spectroscopic monitoring, the workflow self-validates the completion of the reaction, preventing premature termination.
Step-by-step experimental workflow for DBCO and 8-Azido-1-octanol conjugation.
Protocol A: Organic Phase Conjugation (Small Molecule Synthesis) Use this protocol when reacting 8-Azido-1-octanol with a small-molecule DBCO derivative (e.g., DBCO-acid).
-
Preparation: Dissolve 8-Azido-1-octanol in anhydrous DMSO to a final concentration of 50 mM.
-
DBCO Addition: Dissolve the DBCO reagent in DMSO to 50 mM. Add 1.5 molar equivalents of the DBCO solution to the azide solution.
-
Incubation: Stir the mixture continuously at room temperature (20-25°C) protected from light.
-
Self-Validation (UV-Vis Monitoring): DBCO exhibits a strong, characteristic absorbance peak at 310 nm (
). Take a 2 µL aliquot every 2 hours and measure . The reaction is validated as complete when the 310 nm peak plateaus at its minimum baseline, indicating total consumption of the limiting DBCO reagent (or proportional depletion if DBCO is in excess) [4]. -
Purification: Isolate the resulting triazole product via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a water/acetonitrile gradient.
Protocol B: Biphasic Bioconjugation (Labeling DBCO-Modified Proteins) Use this protocol when attaching 8-Azido-1-octanol to a DBCO-functionalized antibody or protein.
-
Buffer Preparation: Ensure the DBCO-protein is in a sodium azide-free buffer (e.g., 1X PBS, pH 7.4) at a concentration of 1-5 mg/mL [2]. Causality: Sodium azide (
) is a highly reactive competing nucleophile that will rapidly quench the DBCO groups, permanently preventing conjugation with 8-Azido-1-octanol. -
Azide Solvation: Dissolve 8-Azido-1-octanol in pure DMSO to create a 10 mM stock.
-
Conjugation: Slowly add the 8-Azido-1-octanol stock to the protein solution to achieve a 5-10 fold molar excess of azide relative to the DBCO groups. Ensure the final DMSO concentration does not exceed 20% (v/v) to prevent protein denaturation [4].
-
Incubation & Validation: Incubate at room temperature for 4 hours. Validate conjugation by running an SDS-PAGE gel or analyzing via LC-MS to confirm the mass shift corresponding to the addition of the 8-carbon aliphatic chain.
-
Quenching & Cleanup: If unreacted DBCO remains, quench by adding a water-soluble azide (e.g., 100 mM Tris-azide) for 15 minutes. Remove excess small molecules via size-exclusion chromatography (SEC) or spin desalting columns [2].
4. Troubleshooting & Reagent Integrity
-
Loss of DBCO Reactivity: DBCO reagents must be stored at -20°C and strictly protected from moisture. Over time, the strained alkyne is susceptible to oxidation and hydration, converting the triple bond into a ketone. A ketone is completely unreactive toward azides under SPAAC conditions [2]. If a reaction fails the UV-Vis validation step, verify the integrity of the DBCO reagent via LC-MS prior to attempting conjugation again.
-
Precipitation in Aqueous Media: If the reaction mixture turns cloudy upon adding 8-Azido-1-octanol, the aliphatic chain has crashed out of solution. To resolve this, incrementally increase the DMSO concentration (up to the 20% biological limit) or utilize a DBCO reagent with a PEGylated spacer (e.g., DBCO-PEG4) to increase the overall hydrophilicity of the transition state complex [2].
References
Application Notes and Protocols: A Comprehensive Guide to Functionalizing Small Molecules with the 8-Azido-1-octanol Linker
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the effective functionalization of small molecules using the 8-Azido-1-octanol linker. This versatile heterobifunctional linker, featuring a terminal azide and a primary alcohol, is a cornerstone in modern bioconjugation and chemical biology. Its eight-carbon chain provides spatial separation between conjugated entities, mitigating potential steric hindrance. This guide moves beyond theoretical concepts to offer practical, field-proven methodologies, explaining the causality behind experimental choices and ensuring that each protocol is a self-validating system. We will explore core chemical strategies, from direct conjugation via the hydroxyl group to the use of its derivatives, and culminate in the application of "click chemistry" for subsequent conjugations.
Section 1: Introduction to 8-Azido-1-octanol as a Heterobifunctional Linker
8-Azido-1-octanol is a powerful tool in the molecular architect's toolkit. Its utility stems from its dual, orthogonal reactivity. The terminal azide group is a key participant in bioorthogonal reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The hydroxyl group, on the other hand, offers a classic site for covalent modification, allowing for the initial attachment of the linker to a small molecule of interest. The octyl chain serves as a flexible spacer, which can be crucial for maintaining the biological activity of the parent molecule after conjugation.[3]
Chemical Structure and Physicochemical Properties
The structure of 8-Azido-1-octanol is defined by an eight-carbon aliphatic chain capped by an azide group at one end and a hydroxyl group at the other.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇N₃O | [4] |
| Molecular Weight | 171.24 g/mol | [4] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | ~195 °C (for 1-octanol) | [6] |
| Solubility | Insoluble in water; soluble in organic solvents like DMSO, DMF, alcohols, and chloroform. | [4][5] |
| Storage | Store in a cool, dark place under an inert atmosphere. For long-term storage, -20°C is recommended. |
Key Features and Applications
The primary advantage of 8-Azido-1-octanol lies in its ability to bridge a small molecule to a larger biomolecule or surface. This is particularly relevant in:
-
Drug Development: Creating Antibody-Drug Conjugates (ADCs) where a cytotoxic small molecule is linked to a targeting antibody.[7] The linker ensures that the drug is stably attached until it reaches its target.
-
Probe Development: Attaching fluorescent dyes or biotin to small molecule inhibitors for use in biochemical assays and imaging studies.[8]
-
Material Science: Immobilizing small molecules onto surfaces to create functionalized materials for various applications, including diagnostics and high-throughput screening.[3]
Section 2: Core Chemical Strategies for Small Molecule Functionalization
The journey of incorporating the 8-Azido-1-octanol linker begins with its attachment to your small molecule of interest. The strategy you choose will depend on the available functional groups on the small molecule.
Caption: Overall workflow for small molecule functionalization and conjugation.
Strategy A: Direct Conjugation via the Hydroxyl Group
This strategy involves activating the hydroxyl group of 8-Azido-1-octanol to turn it into a good leaving group (e.g., a tosylate or mesylate). The activated linker can then react with a nucleophilic functional group on the small molecule. This method is suitable when the small molecule is stable to the conditions required for activation and subsequent nucleophilic substitution.
Strategy B: Using Derivatives of 8-Azido-1-octanol
A more common and often milder approach is to use pre-functionalized derivatives of the linker.
-
8-Azidooctanoic Acid: This derivative is ideal for coupling with small molecules that contain a primary or secondary amine. The carboxylic acid can be activated in situ using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to form a stable amide bond.[9]
-
8-Azido-1-octanamine: Conversely, if your small molecule has a carboxylic acid, this amine-terminated linker can be used to form an amide bond, again using standard coupling chemistry.
Strategy C: Post-Functionalization via Click Chemistry
Once the small molecule is functionalized with the azide group, the next step is the "click" reaction. This reaction is highly efficient and specific, forming a stable triazole linkage between the azide and an alkyne-containing partner.[1][10]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used click reaction.[11] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate).[2] A ligand, such as THPTA or TBTA, is often used to stabilize the copper(I) and improve reaction efficiency.[2][11]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that is particularly useful for biological systems where copper toxicity is a concern.[12] SPAAC utilizes a strained cyclooctyne (e.g., DBCO or BCN) that reacts spontaneously with the azide without the need for a catalyst.[12]
Caption: Comparison of CuAAC and SPAAC click chemistry reactions.
Section 3: Detailed Experimental Protocols
Note: These protocols are general starting points. Optimization of reactant stoichiometry, reaction time, and temperature may be necessary for your specific small molecule.
Protocol 1: Functionalization of a Small Molecule Amine with 8-Azidooctanoic Acid
This protocol describes the formation of an amide bond between a small molecule containing an amine and 8-azidooctanoic acid using EDC/NHS chemistry.
Materials:
-
Amine-containing small molecule
-
8-Azidooctanoic acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
sulfo-NHS (N-Hydroxysuccinimide)
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4, for aqueous reactions or organic base like DIPEA for non-aqueous reactions)
-
Quenching solution (e.g., hydroxylamine)
-
TLC plates, HPLC, Mass Spectrometer, NMR for analysis
Procedure:
-
Dissolution: Dissolve your amine-containing small molecule in anhydrous DMF or DMSO.
-
Activation of Carboxylic Acid: In a separate vial, dissolve 8-azidooctanoic acid (1.2 equivalents), EDC (1.2 equivalents), and sulfo-NHS (1.2 equivalents) in anhydrous DMF. Let this activation mixture stir at room temperature for 15-30 minutes. The sulfo-NHS ester is formed during this step, which is more stable to hydrolysis than the EDC-activated acid.
-
Coupling Reaction: Add the activated 8-azidooctanoic acid solution dropwise to the solution of your small molecule. If necessary, add an organic base like DIPEA (2-3 equivalents) to scavenge the acid formed and drive the reaction.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight for difficult couplings. Monitor the reaction progress by TLC or LC-MS.
-
Quenching (Optional): Add a small amount of hydroxylamine to quench any unreacted NHS ester.
-
Purification: Purify the azido-functionalized small molecule using an appropriate method such as flash column chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity of the product by LC-MS to verify the mass and NMR spectroscopy to confirm the structure.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of your newly synthesized azido-functionalized small molecule with an alkyne-containing partner.
Materials:
-
Azido-functionalized small molecule
-
Alkyne-containing partner molecule
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand
-
Solvent system (e.g., DMSO/water, t-BuOH/water)
-
Degassing equipment (Argon or Nitrogen gas)
Reagent Preparation (Prepare fresh):
-
Copper Sulfate Solution: 20 mM CuSO₄ in deionized water.[11]
-
Sodium Ascorbate Solution: 300 mM Sodium Ascorbate in deionized water.[11]
-
THPTA Ligand Solution: 100 mM THPTA in deionized water.[11]
Procedure:
-
Reactant Mixture: In a reaction vial, dissolve the azido-functionalized small molecule (1 equivalent) and the alkyne-containing partner (1.1-1.5 equivalents) in your chosen solvent system (e.g., a 1:1 mixture of DMSO and water).
-
Degassing: Bubble argon or nitrogen gas through the solution for 5-10 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
Catalyst Addition: Add the THPTA ligand solution (e.g., 10 µL of 100 mM solution). Vortex briefly.[11] Then, add the CuSO₄ solution (e.g., 10 µL of 20 mM solution) and vortex again.[11] The ligand will complex with the copper.
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 10 µL of 300 mM solution).[11] The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Incubation: Protect the reaction from light and allow it to proceed at room temperature for 30-60 minutes.[11] Monitor for completion by TLC or LC-MS.
-
Purification: Once the reaction is complete, purify the final conjugate. For small molecules, this is typically done by flash column chromatography or preparative HPLC. If one of the partners is a protein, size-exclusion chromatography may be used.[13]
-
Characterization: Confirm the identity and purity of the final product using LC-MS and NMR.
Section 4: Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| Low yield in functionalization step (Protocol 1) | Incomplete activation of carboxylic acid. | Ensure reagents (EDC, NHS) are fresh and anhydrous. Increase activation time. |
| Steric hindrance around the amine. | Increase reaction time and/or temperature. Consider a longer linker if possible. | |
| Low yield in CuAAC reaction (Protocol 2) | Inactive catalyst (Cu(I) oxidized). | Ensure the reaction mixture is thoroughly degassed. Prepare sodium ascorbate solution fresh. |
| Poor solubility of reactants. | Try different co-solvents (e.g., DMF, t-BuOH). The use of surfactants has also been reported to improve yields in some cases.[14] | |
| Multiple products observed | Side reactions or instability of the small molecule. | Re-evaluate the stability of your small molecule under the reaction conditions. Ensure purification methods are adequate to separate isomers or byproducts. |
Section 5: Safety and Handling
-
Azide Compounds: Organic azides can be energetic and potentially explosive, especially at elevated temperatures or in the presence of certain metals. While 8-Azido-1-octanol is generally stable, it is crucial to handle it with care. Avoid heating neat. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagents: EDC is a skin and respiratory irritant. DMF and DMSO are readily absorbed through the skin. Handle these chemicals in a well-ventilated fume hood.
-
Copper: Copper salts can be toxic. Dispose of copper-containing waste according to your institution's hazardous waste guidelines.
-
1-Octanol: 1-Octanol itself is a combustible liquid and can cause skin and serious eye irritation.[5]
Always consult the Safety Data Sheet (SDS) for each chemical before use.[5][15][16][17]
Section 6: References
-
Click Chemistry Protocols. (n.d.). Xi'an Dianhua Biotechnology Co., Ltd. Available at: [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Octane, 1-azido- (CAS 7438-05-3). Available at: [Link]
-
AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. Available at: [Link]
-
Google Patents. (n.d.). WO2022049211A1 - Methods for the preparation of bioconjugates. Available at:
-
MDPI. (2025, December 2). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Available at: [Link]
-
ResearchGate. (n.d.). Bioconjugation of DOTA-functionalized sulfonyl azide with octreotide via sulfo-click. Available at: [Link]
-
PMC. (n.d.). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Available at: [Link]
-
ResearchGate. (n.d.). Modification of representative small molecules into matching azido.... Available at: [Link]
-
DR-NTU. (n.d.). Linking of Alcohols with Vinyl Azides. Available at: [Link]
-
ScienceLab.com. (2015, August 5). 1-Octanol - Safety Data Sheet. Available at: [Link]
-
Wikipedia. (n.d.). 1-Octanol. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1-Octanol. Available at: [Link]
-
Publisso. (2025, August 8). 1‐Octanol. Available at: [Link]
-
PubChem - NIH. (n.d.). 1-Octanol | C8H18O | CID 957. Available at: [Link]
-
MDPI. (2024, June 25). An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE. Available at: [Link]
-
NSA. (2025, February 27). An Approach to Enhance Drug Solubility: Design, Characterization and E. Available at: [Link]
-
ResearchGate. (n.d.). Impact of solid state properties on developability assessment of drug candidates. Available at: [Link]
Sources
- 1. interchim.fr [interchim.fr]
- 2. broadpharm.com [broadpharm.com]
- 3. Buy 8-Azido-octanoyl-OSu | 2576471-56-0 [smolecule.com]
- 4. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Octanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. 1-Octanol - Wikipedia [en.wikipedia.org]
- 7. axispharm.com [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. confluore.com.cn [confluore.com.cn]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. WO2022049211A1 - Methods for the preparation of bioconjugates - Google Patents [patents.google.com]
- 15. fishersci.com [fishersci.com]
- 16. westliberty.edu [westliberty.edu]
- 17. carlroth.com:443 [carlroth.com:443]
Troubleshooting & Optimization
Technical Support Center: 8-Azido-1-octanol Aqueous Solubilization Guide
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges of working with highly hydrophobic click-chemistry reagents in biological buffers.
Mechanistic Background
8-Azido-1-octanol (CAS: 57395-46-7) is a bifunctional linker widely used in bioconjugation and materials science. While its 8-carbon aliphatic chain provides an excellent flexible spacer that minimizes steric hindrance during target binding, it fundamentally compromises aqueous solubility. When introduced into standard biological buffers (e.g., PBS, TBS, HEPES), the thermodynamic penalty of hydrating the hydrophobic octyl chain forces the molecules to self-associate, forming microscopic emulsions or precipitating entirely. This poor aqueous solubility is a primary rate-limiting step that can drastically reduce the bioavailability and reactivity of the compound in downstream applications[1].
Troubleshooting & FAQs
Q1: My 8-Azido-1-octanol forms a cloudy emulsion when added directly to PBS. Why does this happen, and how do I resolve it? A1: The cloudiness indicates micellization or phase separation. Water molecules form highly ordered, thermodynamically unfavorable clathrate cages around the hydrophobic 8-carbon chains, driving the azide to aggregate. The Fix: Never add the neat oil directly to an aqueous buffer. Instead, utilize a water-miscible co-solvent system[2]. Pre-dissolve 8-Azido-1-octanol in anhydrous DMSO or DMF to create a highly concentrated stock (e.g., 100 mM). Spike this stock into your aqueous buffer under vortexing. Keep the final organic solvent concentration ≤5% (v/v) to prevent the denaturation of sensitive proteins.
Q2: I am performing a live-cell Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and cannot use toxic co-solvents like DMSO. What are my alternatives? A2: Hydrophobic click reagents can easily be sequestered by cell membranes, reducing their bioavailable concentration for the click reaction[3]. For live-cell applications, we recommend host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[2]. The hydrophobic cavity of the cyclodextrin dynamically encapsulates the octyl chain of the azide, while its hydrophilic exterior maintains excellent aqueous solubility without disrupting lipid bilayers. Alternatively, micellar solubilization using a mild, biocompatible surfactant like Tween-20 (0.05% - 0.1%) can be employed[2].
Q3: My CuAAC click chemistry yield is extremely low in aqueous media, even when the azide appears fully dissolved. What is wrong? A3: Even if macroscopic precipitation isn't visible, the azide may be forming micro-aggregates, rendering the reactive azide group physically inaccessible to the alkyne and the Cu(I) catalyst. Furthermore, classic ligands like TBTA are poorly soluble in water. The Fix: Switch to a highly water-soluble Cu(I)-stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). THPTA allows the entire reaction to be run in water, binds Cu(I) to block its bioavailability (reducing cellular toxicity), and maintains high catalytic effectiveness directly at the aqueous interface of your biomolecules[4].
Quantitative Solubilization Strategies
The following table summarizes the physicochemical impact of various solubilization strategies to help you choose the best approach for your specific assay conditions.
| Solubilization Strategy | Recommended Concentration | Mechanism of Action | Best Used For | Limitations |
| DMSO / DMF Co-solvent | 1% - 5% (v/v) final | Disrupts hydrogen bonding network of water, lowering dielectric constant[2]. | In vitro bioconjugation, robust protein labeling. | Can denature sensitive enzymes; toxic to live cells at >1%. |
| HP-β-Cyclodextrin | 5 - 10 molar equivalents | Host-guest encapsulation of the octyl chain[2]. | Live-cell imaging, in vivo therapeutics. | May competitively bind other hydrophobic assay components. |
| Tween-20 / Triton X-100 | 0.05% - 0.1% (v/v) | Micellar solubilization; lowers surface tension[2]. | Cell lysates, robust biochemical assays. | Triton X-100 lyses cells; Tween-20 can interfere with mass spec. |
| THPTA Ligand (CuAAC) | 5X molar excess to Cu(I) | Keeps Cu(I) catalyst in the aqueous phase, preventing precipitation[4]. | Oligonucleotide/DNA labeling, live-cell CuAAC[4]. | Does not solubilize the azide itself, only optimizes the catalyst. |
Validated Experimental Protocols
To ensure self-validating and reproducible results, follow these step-by-step methodologies.
Protocol A: Co-Solvent Assisted CuAAC Protein Labeling
Causality Note: Pre-complexing the copper with THPTA prevents the rapid oxidation of Cu(I) to inactive Cu(II) by dissolved oxygen, ensuring a reliable reaction[4].
-
Prepare Stocks: Dissolve 8-Azido-1-octanol in anhydrous DMSO to a 50 mM stock. Prepare 100 mM Sodium Ascorbate in water (prepare fresh daily).
-
Catalyst Complexation: In a separate microcentrifuge tube, mix CuSO₄ with THPTA ligand in a 1:2 to 1:5 molar ratio. Incubate for 5 minutes at room temperature. Self-Validation: The solution should remain clear; a cloudy solution indicates ligand degradation or poor complexation[4].
-
Azide Addition: Add the 8-Azido-1-octanol stock to your protein/alkyne solution in PBS. Ensure the final DMSO concentration does not exceed 5%. Vortex gently.
-
Initiate Reaction: Add the pre-complexed THPTA/CuSO₄ (e.g., 25 equivalents relative to the target) to the protein mixture[4].
-
Reduction: Add sodium ascorbate (e.g., 40 equivalents) to initiate the click reaction[4].
-
Incubation: Let the reaction stand at room temperature for 30-60 minutes[4].
-
Purification: Remove excess azide and catalyst using a size-exclusion desalting column (e.g., Sephadex G-25) equilibrated with PBS.
Protocol B: Cyclodextrin-Mediated Solubilization for Live-Cell Assays
Causality Note: By pre-incubating the azide with HP-β-CD, we overcome the thermodynamic barrier of aqueous solvation without relying on cell-permeabilizing solvents.
-
Prepare HP-β-CD Buffer: Dissolve HP-β-CD in PBS to a final concentration of 50 mM. Filter sterilize (0.22 µm).
-
Complex Formation: Add 8-Azido-1-octanol directly into the HP-β-CD buffer to achieve a 5 mM concentration (1:10 molar ratio).
-
Sonication: Sonicate the mixture in a water bath for 10-15 minutes at room temperature until optically clear. Self-Validation: Measure the absorbance at 600 nm (OD600). A reading < 0.01 indicates successful complexation and absence of light-scattering micro-emulsions.
-
Application: Dilute this stock 1:100 into your cell culture media (final azide concentration 50 µM) for metabolic labeling or SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition)[5].
Solubilization Workflow Visualization
The following decision tree maps out the logical relationships for selecting an optimal solubilization route based on assay constraints.
Decision tree for selecting the optimal 8-Azido-1-octanol solubilization strategy in aqueous buffers.
References
-
[3] Title: A Hydrophilic Azacyclooctyne for Cu-Free Click Chemistry Source: PMC - NIH URL:[Link]
-
[1] Title: Strategies for improving hydrophobic drugs solubility and bioavailability Source: International Journal of Pharmaceutical Chemistry and Analysis URL: [Link]
-
[2] Title: Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview Source: Asian Journal of Pharmaceutics URL:[Link]
-
[5] Title: Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems Source: MDPI URL: [Link]
Sources
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. A Hydrophilic Azacyclooctyne for Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of 8-Azido-1-octanol via Silica Gel Chromatography
Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, validated protocols, and FAQs for the isolation of 8-azido-1-octanol via silica gel chromatography. Designed for researchers and drug development professionals, this guide focuses on the causality behind experimental choices to ensure high-yield, high-purity recovery of aliphatic azides.
Mechanistic Overview & Workflow
The synthesis of 8-azido-1-octanol typically proceeds via an SN2 nucleophilic substitution of 8-bromo-1-octanol with sodium azide (NaN₃) in a polar aprotic solvent like DMF at 70–95 °C . Because the starting material and product share an identical aliphatic backbone and a terminal hydroxyl group, their polarities are remarkably similar. Successful silica gel chromatography relies on exploiting the subtle dipole moment differences between the primary bromide and the primary azide.
Workflow for the synthesis and silica gel purification of 8-azido-1-octanol.
Self-Validating Experimental Protocol
To ensure scientific integrity, this protocol integrates real-time analytical checkpoints. If a checkpoint fails, troubleshoot before proceeding to the next step.
Phase 1: Pre-Chromatography Workup (Critical for Silica Integrity)
Objective: Remove DMF and inorganic salts prior to chromatography. Causality: Loading crude reaction mixtures containing DMF directly onto silica gel leads to catastrophic band broadening. DMF acts as a strong eluent, disrupting the stationary phase's partition kinetics.
-
Quench & Extract: Dilute the reaction mixture (e.g., 10 mL DMF) with 50 mL of deionized water and extract with Ethyl Acetate (3 x 20 mL).
-
Wash: Wash the combined organic layers with water (5 x 20 mL) to remove DMF, followed by brine (1 x 20 mL).
-
Dry & Concentrate: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath < 40 °C).
-
Self-Validation Check: The concentrated organic layer should have no residual amine/DMF odor before proceeding to silica loading.
Phase 2: Silica Gel Flash Chromatography
Objective: Isolate 8-azido-1-octanol from unreacted 8-bromo-1-octanol and side products. Causality: Aliphatic azides can degrade on highly active, acidic silica. Using standard flash silica (40-63 µm) with a rapid flow rate minimizes residence time .
-
Column Preparation: Slurry-pack a silica gel column using 100% Hexane.
-
Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) and apply evenly to the silica bed.
-
Elution: Elute using a step gradient of Hexane:Ethyl Acetate (start at 10:1, ramp to 4:1).
-
Fraction Collection: Collect small, uniform fractions (e.g., 10 mL).
-
TLC Validation: Spot fractions on silica TLC plates. Elute with Hexane:EtOAc (4:1). Visualize using KMnO₄ stain. The product typically elutes at Rf ~0.35.
-
Self-Validation Check (IR Spectroscopy): Pool the product fractions and evaporate. Take an IR spectrum of the neat oil. The presence of a sharp, intense peak at ~2100 cm⁻¹ confirms the azide functional group is intact, while a broad peak at ~3300 cm⁻¹ confirms the terminal hydroxyl .
Quantitative Chromatographic Data
| Parameter | 8-Bromo-1-octanol (Starting Material) | 8-Azido-1-octanol (Product) | Causality / Technical Note |
| Functional Groups | Primary Bromide, Primary Alcohol | Primary Azide, Primary Alcohol | Azide substitution slightly increases polarity. |
| TLC Rf Value | ~0.45 (Hexane:EtOAc 4:1) | ~0.35 (Hexane:EtOAc 4:1) | Azide interacts more strongly with silica silanols. |
| UV Activity (254 nm) | None | None | Lacks a conjugated π-system. |
| IR Signature | C-Br stretch (~600 cm⁻¹) | N₃ stretch (~2100 cm⁻¹) | 2100 cm⁻¹ peak is critical for fraction validation. |
| C/N Ratio | N/A | 2.67 (8 Carbons / 3 Nitrogens) | Falls in the 1-3 range; handle with standard precautions. |
Troubleshooting & FAQs
Decision tree for TLC visualization of non-UV active aliphatic azides.
Q1: My azide appears to be decomposing or streaking on the silica gel column. What is the mechanistic cause and how do I fix it? A: Silica gel is inherently acidic (pH ~4.5-5.5). While aliphatic azides are generally more stable than allylic or carbonyl azides, prolonged exposure to acidic silanol groups can induce decomposition or irreversible adsorption . Solution: Minimize the compound's residence time on the column by using positive pressure (flash chromatography). If streaking persists, deactivate the silica gel by adding 1–3% Triethylamine (TEA) to your mobile phase. The TEA neutralizes the acidic sites, ensuring sharp elution bands.
Q2: I cannot see my spots on the TLC plate under UV light. What is the most reliable staining method? A: 8-Azido-1-octanol lacks a conjugated π-system, rendering it invisible under 254 nm UV light. Solution: You have two highly reliable options based on the molecule's functional groups:
-
Hydroxyl Targeting: Use Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) stain followed by gentle heating. The terminal alcohol will easily oxidize, leaving a bright spot on a colored background.
-
Azide Targeting (Highly Specific): Use a two-step Staudinger reduction stain. Spray the plate with a 5% solution of Triphenylphosphine (PPh₃) in DCM to reduce the azide to an amine, gently heat, and then stain with Ninhydrin . This confirms the presence of the azide, distinguishing it from unreacted alcohol starting materials.
Q3: My product is co-eluting with unreacted 8-bromo-1-octanol. How can I improve the resolution? A: The dipole moments of the terminal bromide and azide are similar, leading to closely migrating Rf values (ΔRf ~ 0.1). Solution: Do not use a highly polar isocratic solvent system. Instead, use a shallow gradient. Start with 100% Hexane and very slowly increase the Ethyl Acetate concentration (e.g., 2% increments). Alternatively, the most efficient solution is to drive the initial SN2 reaction to absolute completion by using a slight excess of NaN₃ (1.25–1.5 equivalents) and monitoring by TLC before workup .
Q4: Is 8-azido-1-octanol safe to concentrate to dryness? A: Yes, under standard laboratory conditions. The stability of organic azides is governed by the "Rule of Six" and the Carbon/Nitrogen (C/N) ratio. A C/N ratio ≥ 3 is generally considered safe for isolation in pure form . 8-Azido-1-octanol has 8 carbons and 3 nitrogens (C/N = 2.67). While slightly below 3, it adheres to the Rule of Six (at least six carbons per energetic group), making it relatively safe to handle at scales < 20 g. It can be safely concentrated on a rotary evaporator, provided the water bath does not exceed 40 °C. Never distill organic azides to dryness at high temperatures.
References
-
Kallemeijn, W. W., et al. "Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors." ResearchGate. URL: [Link]
-
Bonomi, R., et al. "Phosphate Diester and DNA Hydrolysis by a Multivalent, Nanoparticle-based Catalyst - Supporting Information." Amazon AWS. URL: [Link]
-
Ovchinnikova, O. G., et al. "Bacterial β-Kdo glycosyltransferases represent a new glycosyltransferase family (GT99)." PNAS. URL:[Link]
removing unreacted 8-Azido-1-octanol from click reactions
Topic: Removal of Unreacted 8-Azido-1-octanol
Core Diagnostic: Why is this specific azide difficult?
Welcome to the technical support center. If you are struggling to remove 8-Azido-1-octanol (CAS: 7438-05-3) from your reaction mixture, you are likely facing the "Amphiphilic Trap."
Unlike simple hydrophilic azides (like sodium azide) or highly lipophilic ones, 8-Azido-1-octanol possesses a unique duality:
-
The C8-Alkyl Chain: Makes it lipophilic enough to co-elute with many organic products on silica.
-
The Hydroxyl Group: Gives it hydrogen-bonding capability, causing it to "smear" or trail in chromatography.
-
Surfactant-like Behavior: It can form micelles or stabilize emulsions during aqueous workups, making liquid-liquid extraction inefficient.
Safety Critical Warning: C/N Ratio
Before proceeding, verify your safety protocols.
-
The Rule: Organic azides are generally considered safe to isolate only if the ratio of Carbon atoms to Nitrogen atoms (
) is . -
The Hazard: 8-Azido-1-octanol has 8 Carbons and 3 Nitrogens.
This is below the safety threshold of 3. -
Action: Do NOT distill this compound to dryness at high temperatures. Avoid rotary evaporation of the pure azide. Keep it in solution whenever possible.
Decision Matrix: Select Your Protocol
Use the logic map below to determine the safest and most effective purification route based on your product type.
Figure 1: Decision tree for selecting the appropriate purification method based on product physicochemical properties.
Troubleshooting Protocols
Method A: Flash Chromatography (Small Molecules)
Best for: Robust organic molecules where the product
The Challenge: 8-Azido-1-octanol stains poorly with UV (no chromophore) and can be missed, contaminating your product.
Protocol:
-
TLC Visualization: Do not rely on UV. You must use a stain.
-
Recommended:KMnO4 (Oxidizes the alcohol/alkene) or Iodine (Lipophilic absorption).
-
Note: Ninhydrin will NOT work (no amine).
-
-
Eluent System: Use a gradient of Hexane:Ethyl Acetate (or DCM:MeOH).
-
The triazole product is almost always more polar than the starting 8-azido-1-octanol.
-
Expectation: The azide elutes first; the triazole product elutes later.
-
-
Step-by-Step:
-
Run TLC in 20% EtOAc/Hexane.
-
If
, switch to Method B (Scavenging). -
If
, proceed with column.
-
Method B: Solid Phase Scavenging (High Purity / High Throughput)
Best for: Valuable compounds, parallel synthesis, or when chromatography fails to separate the azide. Mechanism: Use a resin functionalized with an alkyne (e.g., Propargyl-polystyrene). The excess azide "clicks" onto the solid bead and is filtered out.
Materials:
-
Alkyne-functionalized resin (Loading ~1.0 mmol/g).
-
Catalyst: CuI or immobilized Cu(I).
Workflow:
-
Calculate Excess: Estimate the amount of unreacted 8-azido-1-octanol (e.g., 0.1 mmol).
-
Resin Dosage: Add 2–3 equivalents of Alkyne resin relative to the excess azide.
-
Incubation:
-
Add resin to the crude reaction mixture.
-
Shake gently for 4–16 hours at Room Temp.
-
Note: Ensure copper catalyst is still active (add slight excess if needed).
-
-
Filtration:
-
Filter the mixture through a fritted syringe or Buchner funnel.
-
Result: The azide is trapped on the beads. The filtrate contains your pure product.
-
Method C: Spin Filtration / Dialysis (Bioconjugates)
Best for: Proteins, Antibodies, or Oligonucleotides labeled with 8-azido-1-octanol.
The Logic: 8-Azido-1-octanol (MW ~171 Da) is vastly smaller than proteins (>10 kDa). However, its amphiphilic nature causes it to stick to hydrophobic pockets on proteins.
Protocol:
-
Desalting Columns (Zeba/PD-10) are often insufficient because the azide interacts hydrophobically with the resin or protein.
-
Recommended: Amicon Ultra Centrifugal Filters (MWCO 3k or 10k).
-
Step 1: Dilute reaction 1:10 with PBS containing 5% DMSO or 5% Ethanol .
-
Why? The organic co-solvent disrupts the hydrophobic interaction between the octyl chain and the protein, keeping the azide in solution so it passes through the membrane.
-
Step 2: Centrifuge to concentrate.
-
Step 3: Refill with buffer (wash step). Repeat 3–4 times.
-
Step 4: Final buffer exchange to pure PBS (no DMSO).
-
Data Summary: Physical Properties & Removal Efficiency
| Property / Method | 8-Azido-1-octanol Data | Removal Efficiency | Notes |
| Molecular Weight | 171.24 g/mol | N/A | Small enough for dialysis. |
| LogP (Octanol/Water) | ~2.5 (Estimated) | High (Extraction) | Lipophilic; partitions into organic phase. |
| Boiling Point | >200°C (Decomposes) | Very Low (Evaporation) | Do not distill. Explosion risk. |
| Scavenger Resin | Alkyne-Beads | >98% | Most reliable method. |
| Dialysis (PBS only) | N/A | ~60-70% | Poor removal due to micelle formation. |
| Dialysis (+5% DMSO) | N/A | >95% | Co-solvent breaks hydrophobic aggregation. |
Frequently Asked Questions (FAQ)
Q: Can I just use a high vacuum to pull off the unreacted azide? A: No. While 8-azido-1-octanol is a liquid, its boiling point is high. Heating it to force evaporation increases the risk of decomposition or explosion (due to the C/N < 3 ratio). Always use extraction or chromatography.
Q: I see a "ghost peak" in my LC-MS that corresponds to the azide mass, even after purification. A: This is common. The octyl chain sticks to C18 columns and elutes slowly. Ensure you run a "sawtooth" wash gradient (high % ACN) between runs to clean your analytical column, otherwise, you are seeing carryover from previous injections.
Q: My protein precipitated during the click reaction. How do I clean it? A: The precipitation is likely caused by the copper catalyst or the poor solubility of the 8-azido-1-octanol in aqueous buffer.
-
Spin down the precipitate.
-
Wash the pellet with cold methanol (if the protein tolerates it) or PBS + 10% DMSO.
-
The azide is soluble in the supernatant/wash; the protein stays in the pellet.
References
-
Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005.
-
Scavenger Resins: "Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins." ResearchGate, 2007.
-
Bioconjugate Purification: "Effective, Rapid, and Small-Scale Bioconjugation and Purification of 'Clicked' Small-Molecule DNA Oligonucleotide." PubMed, 2023.
-
Properties of 8-Azido-1-octanol: "8-Azido-1-octanol Product Information & Solubility." MedChemExpress.
-
General Click Protocol: "Click Chemistry Azide-Alkyne Cycloaddition Mechanism and Protocols." Organic Chemistry Portal.
Technical Support Center: Optimizing Esterification Yield of 8-Azido-1-octanol
Welcome to the technical support center for the esterification of 8-Azido-1-octanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshoot common issues, and optimize reaction outcomes. The presence of the azide moiety introduces specific challenges and considerations that are addressed in detail below.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for esterifying 8-Azido-1-octanol?
The choice of esterification method is critical and depends on the properties of the carboxylic acid, particularly its sensitivity to acid and steric hindrance. For a primary alcohol like 8-Azido-1-octanol, three methods are primarily recommended:
-
Steglich Esterification: This is often the preferred method due to its mild, neutral reaction conditions, making it compatible with the acid-sensitive azide group. It utilizes a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2] This method is effective for a wide range of carboxylic acids, including sterically demanding ones.[3]
-
Mitsunobu Reaction: This reaction is highly efficient for converting primary and secondary alcohols to esters under very mild, neutral conditions.[4] It employs triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4] A key advantage is that the alcohol is activated and becomes the electrophile, which can be beneficial, though it proceeds with an inversion of stereochemistry (which is not relevant for a primary alcohol).[5]
-
Fischer-Speier Esterification: This classic method involves heating the alcohol and carboxylic acid with a strong acid catalyst (e.g., H₂SO₄, p-TsOH).[6] While economical, it is an equilibrium-driven reaction that requires either a large excess of one reagent or the removal of water to achieve high yields.[7][8] Its harsh acidic conditions and elevated temperatures may pose a risk to the stability of the azide group.[9]
Q2: Is the azide functional group stable under common esterification conditions?
The stability of the azide group is a primary concern.
-
Neutral/Mild Conditions (Steglich, Mitsunobu): The azide group is generally stable under the neutral and mild temperature conditions typical of Steglich and Mitsunobu reactions.
-
Acidic Conditions (Fischer): Strong acidic conditions, especially when heated, should be approached with caution. Protic acids can react with the azide to form hydrazoic acid (HN₃), which is volatile and highly explosive.[9] If Fischer esterification must be used, milder acid catalysts like scandium(III) triflate or solid-supported acids are preferable to concentrated sulfuric acid.[6][10]
-
Reductive Conditions: The azide group can be reduced to an amine. While most esterification conditions are not reductive, care must be taken with reagents. For instance, in the Mitsunobu reaction, triphenylphosphine is a reductant, and while it primarily reacts with the azodicarboxylate, side reactions involving the substrate's azide group (a Staudinger-type reaction) are possible, though not typically dominant under standard conditions.[11]
Q3: How do I choose the optimal solvent and temperature?
-
For Steglich Esterification: Anhydrous aprotic solvents are required. Dichloromethane (DCM) is most common, though solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can also be used.[12] Reactions are typically run at room temperature.[12]
-
For Mitsunobu Reaction: Anhydrous THF or diethyl ether are the most common solvents.[4] The reaction is usually initiated at 0 °C with the slow addition of the azodicarboxylate and then allowed to warm to room temperature.[4]
-
For Fischer Esterification: The reaction can be run without a solvent if a large excess of the alcohol is used.[6] Alternatively, a non-polar solvent like toluene or hexane that forms an azeotrope with water is used to facilitate water removal with a Dean-Stark apparatus.[7] Temperatures typically range from 60–110 °C.[6]
Table 1: Comparison of Key Esterification Methods for 8-Azido-1-octanol
| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Conditions | Acid catalyst (H₂SO₄, p-TsOH), Heat (60-110°C)[6] | DCC or EDC, DMAP (cat.), Room Temp[1][3] | PPh₃, DEAD or DIAD, 0°C to RT[4] |
| Pros | Economical, simple reagents. | Very mild, neutral pH, high yield, good for sensitive substrates.[3] | Very mild, high yield, reliable for primary alcohols.[4][11] |
| Cons | Harsh acidic conditions risk azide stability, equilibrium-limited, requires water removal.[9][13] | Byproduct (DCU/EDU) can be difficult to remove, reagents are moisture-sensitive.[14] | Byproducts (TPPO, hydrazine) can complicate purification, reagents are air/moisture sensitive.[15] |
| Azide Stability | Moderate Risk: Potential formation of explosive HN₃ with strong protic acids.[9] | High: Conditions are generally inert to the azide group. | High: Conditions are generally inert, but be mindful of potential Staudinger side reactions with PPh₃.[11] |
Troubleshooting Guide
This section addresses specific issues you may encounter during the esterification of 8-Azido-1-octanol.
Workflow: Choosing the Right Esterification Method
This diagram provides a decision-making framework for selecting the most appropriate esterification strategy.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ester synthesis by esterification [organic-chemistry.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. scribd.com [scribd.com]
- 13. homework.study.com [homework.study.com]
- 14. researchgate.net [researchgate.net]
- 15. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Troubleshooting Copper Catalyst Removal After 8-Azido-1-octanol Click Chemistry
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of copper catalysts following a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, specifically involving 8-Azido-1-octanol. Residual copper can interfere with downstream applications and biological assays, making its effective removal critical. This document offers a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: My purified product has a persistent blue or green tint. What does this indicate?
A persistent blue or green color in your product is a strong indicator of residual copper contamination.[1][2] This can happen for a few reasons: the initial purification method was not sufficient to remove all the copper, or your product itself might be chelating the copper ions.[1][2]
Q2: I've performed an aqueous wash with EDTA, but the organic layer is still colored. What should I do next?
If a single aqueous wash is insufficient, you can try several strategies:
-
Repeat the Wash: Perform additional washes with the EDTA solution until the aqueous layer is colorless.[1]
-
Increase Chelator Concentration: While a 0.5 M EDTA solution is standard, a slightly higher concentration might be necessary for stubborn cases.
-
Adjust pH: The effectiveness of EDTA as a chelating agent is pH-dependent, with optimal binding typically occurring around pH 8.[2] Ensure your EDTA solution is at the correct pH.
-
Combine Methods: An EDTA wash followed by filtration through a plug of silica gel or alumina can be a more effective combination.[1]
Q3: My product is water-soluble. How can I remove the copper catalyst without using a liquid-liquid extraction?
For water-soluble products, aqueous washes are not suitable as they would result in product loss.[1] In these cases, consider the following methods:
-
Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for copper.[1][2] The resin can be stirred with the reaction mixture and then filtered off.
-
Dialysis: For larger molecules like bioconjugates, dialysis against a buffer containing a chelating agent like EDTA is an effective method for removing small molecule impurities, including the copper catalyst.[1][3]
-
Size-Exclusion Chromatography: This technique separates molecules based on their size and can be effective for removing the smaller copper catalyst from a larger product.[1]
Q4: I'm experiencing low product yield after the purification process. What are the likely causes and solutions?
Low product yield can stem from several issues during purification:
-
Product Partitioning: If your product has some water solubility, it may be lost in the aqueous phase during extraction.[1] Washing the organic layer with brine (saturated NaCl solution) can help reduce the solubility of the organic product in the aqueous phase.[1]
-
Non-specific Binding: When using scavenger resins, your product might be non-specifically binding to the resin, leading to loss.[2] Consider trying a different type of scavenger resin or optimizing the binding and washing conditions to minimize these interactions.[2]
-
Emulsion Formation: Emulsions during liquid-liquid extraction can trap your product, leading to lower recovery.
Q5: My NMR spectrum shows paramagnetic broadening. Could this be due to residual copper?
Yes, paramagnetic interference from residual copper is a common cause of broadened signals in NMR spectra.[1] To resolve this, you can pass your sample through a short plug of silica gel or alumina before NMR analysis.[1] This will often remove the trace amounts of copper causing the issue.
Troubleshooting Flowchart
This flowchart provides a visual guide to selecting the appropriate copper removal method and troubleshooting common issues.
Caption: A decision-making workflow for selecting a copper removal method.
Detailed Experimental Protocols
Protocol 1: Aqueous Wash with EDTA Solution
This is a common and effective method for removing copper from reactions where the product is soluble in an organic solvent.[1] Ethylenediaminetetraacetic acid (EDTA) is a strong chelating agent that forms a water-soluble complex with copper ions, which can then be removed in the aqueous phase.[4]
Materials:
-
Reaction mixture
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
0.5 M EDTA solution (pH 8)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dilute the reaction mixture with an organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 0.5 M EDTA solution.
-
Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[1]
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with the EDTA solution until the aqueous layer is colorless.[1]
-
Wash the organic layer with an equal volume of brine to remove any residual EDTA.[1]
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the copper-free product.[1]
Protocol 2: Use of a Scavenger Resin
Scavenger resins are a valuable tool for removing copper, especially for water-soluble products or when aqueous washes are problematic.[2] These resins contain functional groups that selectively bind to copper.
Materials:
-
Reaction mixture
-
Scavenger resin (e.g., SiliaMetS Thiourea, QuadraSil AP, Chelex® 100)
-
Appropriate solvent
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
To the reaction mixture, add the scavenger resin (the amount will depend on the resin's capacity and the amount of copper used).
-
Stir the mixture for the recommended amount of time (this can range from minutes to hours).
-
Monitor the removal of copper by observing the disappearance of the characteristic blue/green color.
-
Once the copper has been removed, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.[2]
-
The filtrate contains the copper-free product. Concentrate the solvent to obtain the purified product.
Protocol 3: Dialysis for Macromolecular Products
For large molecules such as proteins and polymers, dialysis is an effective purification method.[1][3] It separates molecules based on size, allowing smaller copper ions and chelating agents to pass through a semi-permeable membrane while retaining the larger product.
Materials:
-
Reaction mixture containing the macromolecular product
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Dialysis buffer (e.g., PBS)
-
10 mM EDTA solution
-
Large beaker
-
Stir plate and stir bar
Procedure:
-
Place the reaction mixture into the dialysis tubing.
-
Immerse the sealed tubing in a large volume of dialysis buffer containing 10 mM EDTA.[2] The buffer volume should be at least 200 times the sample volume.[2]
-
Stir the buffer gently at 4°C for 2-4 hours.
-
Replace the buffer with a fresh batch of the same EDTA-containing buffer and continue dialysis for another 2-4 hours.
-
Replace the buffer with a fresh batch of dialysis buffer without EDTA and dialyze overnight at 4°C to remove the EDTA.
-
Perform one final buffer change with fresh buffer (no EDTA) for 2-4 hours.
-
Recover the purified product from the dialysis tubing.
Comparison of Copper Removal Methods
| Method | Typical Residual Copper | Product Recovery | Advantages | Disadvantages |
| Aqueous Wash (EDTA) | <50 ppm | >90% | Simple, inexpensive, and effective for many organic-soluble products.[2] | Can lead to product loss if the product has some water solubility; may form emulsions.[1] |
| Scavenger Resins | <10 ppm[2] | >95%[2] | Highly efficient for a broad range of copper species; suitable for both organic and aqueous solutions.[2] | Can be more expensive; potential for non-specific binding of the product.[2] |
| Dialysis | Very low | >90% | Excellent for purifying large biomolecules; gentle method.[1][3] | Time-consuming; not suitable for small molecules. |
| Silica/Alumina Filtration | Variable | >90% | Quick and easy for removing small amounts of residual copper.[1] | May not be sufficient for removing large amounts of copper; potential for product adsorption. |
| Column Chromatography | Very low | Variable | Can provide very high purity. | Can be time-consuming and labor-intensive; potential for product loss on the column.[1] |
References
-
G-Biosciences. Copper Chelating Resin | Copper Binding Proteins. Available from: [Link]
-
University of Rochester Department of Chemistry. Workup for Removing Copper Salts. Available from: [Link]
-
Reddit. Best method for removing Cu(I) from Org compounds : r/Chempros. Available from: [Link]
-
Chemeurope.com. The Best Chelating Agent for Copper. Available from: [Link]
-
ResearchGate. How to remove copper after CuAAc click reaction?. Available from: [Link]
- Google Patents. Process for removing copper (I) compounds from a reaction mixture, and application of the process.
-
ResearchGate. How can I remove copper from a click reaction mixture using EDTA?. Available from: [Link]
-
Hebei Think-Do Chemicals. Choosing the Optimal Chelating Agent for Effective Copper Management in Various Applications. Available from: [Link]
-
Oresome Resources. Solvent Extraction of Copper. Available from: [Link]
-
PubMed. Affinity purification of copper chelating peptides from chickpea protein hydrolysates. Available from: [Link]
-
ResearchGate. How to remove Copper after click reaction?. Available from: [Link]
-
Sciencemadness Discussion Board. Click Chemistry. Available from: [Link]
-
MDPI. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Available from: [Link]
-
PubMed Central. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. Available from: [Link]
-
ResearchGate. Possibilities for copper-free click chemistry. Available from: [Link]
-
Organic Chemistry Portal. Azide-Alkyne Cycloaddition. Available from: [Link]
-
PubMed. Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions. Available from: [Link]
-
SciSpace. Copper Nanoparticles in Click Chemistry. Available from: [Link]
Sources
Technical Support Center: 8-Azido-1-octanol Stability & Handling
Welcome to the Technical Support Center for 8-Azido-1-octanol (CAS: 57395-46-7). This guide is engineered for researchers, chemists, and drug development professionals who utilize 8-azido-1-octanol as a bifunctional linker in bioconjugation, lipid labeling, and click chemistry workflows. A frequent point of inquiry is the stability of the aliphatic azide moiety under basic hydrolysis conditions (e.g., saponification of esters).
This document provides a deep dive into the causality of its chemical stability, troubleshooting FAQs, quantitative stability data, and validated experimental protocols.
Mechanistic Causality: Why 8-Azido-1-octanol is Stable in Base
When designing synthetic routes or bioconjugation workflows, orthogonal reactivity is paramount. 8-Azido-1-octanol features a primary alcohol and an aliphatic azide separated by an eight-carbon alkyl chain.
The Causality of Base Stability: Unlike esters or amides, which feature electrophilic carbonyl carbons susceptible to nucleophilic attack by hydroxide ions (OH⁻), the aliphatic azide group (-N₃) lacks a highly electrophilic center that can be readily attacked by hard nucleophiles like hydroxide or alkoxides under standard conditions [2]. The resonance structures of the azide group distribute the electron density in a way that repels nucleophilic attack. Consequently, aliphatic azides exhibit near-complete resistance to basic hydrolysis[6].
Furthermore, the primary alcohol (-OH) is already in its reduced, deprotonation-resistant state under mild to moderate aqueous base, making the entire 8-azido-1-octanol molecule highly stable during standard saponification or basic deprotection steps (such as Fmoc removal using piperidine or ester cleavage using NaOH/KOH) [5].
Troubleshooting & FAQs
Q: Can I perform a basic hydrolysis (saponification) on an ester-containing molecule that is conjugated to 8-Azido-1-octanol without cleaving the azide? A: Yes. The azide functionality is highly selective and stable under most basic conditions [1]. You can safely use aqueous NaOH, KOH, or LiOH in methanol/THF mixtures to hydrolyze esters to carboxylic acids. The 8-azidooctyl chain will remain fully intact.
Q: I observed degradation of my 8-Azido-1-octanol derivative during workup. If it wasn't the base, what caused it? A: If degradation occurred, it was likely due to one of the following orthogonal vulnerabilities, not the basic pH:
-
Presence of Phosphines: Trace triphenylphosphine (PPh₃) or other phosphines will trigger a Staudinger reduction, converting the azide to an amine [5].
-
Strong Acids: Brønsted acids (like TfOH) or Lewis acids can protonate the azide, leading to nitrogen gas evolution and Schmidt rearrangement or decomposition [4].
-
UV Light or High Heat: Prolonged exposure to UV light or temperatures exceeding 100°C can induce nitrene formation and subsequent decomposition.
Q: Does the chain length (8 carbons) affect the stability of the azide in base? A: No. The 8-carbon aliphatic spacer provides a stable hydrophobic linker that does not participate in neighboring group participation (anchimeric assistance) that might otherwise accelerate degradation. The spatial separation ensures the azide acts as an isolated, stable functional group [7].
Quantitative Stability Data
To assist in experimental design, the following table summarizes the stability and reactivity of 8-Azido-1-octanol under various common laboratory conditions.
| Reagent / Condition | Temperature | Time | Resulting Reaction / Stability | Yield of Intact Azide |
| 1M NaOH (aq/MeOH) | 25°C - 60°C | 24 h | Stable ; No hydrolysis | >98% |
| 20% Piperidine / DMF | 25°C | 12 h | Stable ; No degradation | >98% |
| TfOH (Strong Acid) | 25°C | 1 h | Schmidt Rearrangement / Degradation | <5% |
| PPh₃ / H₂O (THF) | 25°C | 4 h | Staudinger Reduction (Forms Amine) | 0% (Converts to Amine) |
| Terminal Alkyne + Cu(I) | 25°C | 2 h | CuAAC "Click" (Forms Triazole) | 0% (Converts to Triazole) |
Logical Workflow: Orthogonal Reactivity of 8-Azido-1-octanol
The following diagram maps the reactivity pathways of 8-Azido-1-octanol, visually demonstrating its stability under basic conditions versus its intended reactivity in click chemistry or susceptibility to reduction/acid.
Reactivity profile of 8-Azido-1-octanol highlighting its stability under basic hydrolysis.
Validated Experimental Protocol: Saponification in the Presence of an Azide
This self-validating protocol details the hydrolysis of an ester group on a complex molecule that has been conjugated to 8-Azido-1-octanol, proving the orthogonal stability of the azide group.
Objective: Cleave a methyl ester to a carboxylic acid using basic hydrolysis without degrading the 8-azidooctyl moiety.
Materials:
-
Substrate: Methyl ester derivative containing an 8-azidooctyl chain (1.0 mmol)
-
Solvent: Tetrahydrofuran (THF) / Methanol (MeOH) / Water (H₂O) in a 2:1:1 ratio
-
Base: Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 mmol)
-
Quenching Agent: 1M Hydrochloric Acid (HCl) or saturated Citric Acid
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of the azide-containing ester substrate in 4 mL of THF and 2 mL of MeOH in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Dissolve 3.0 mmol of LiOH·H₂O in 2 mL of deionized water. Add this aqueous basic solution dropwise to the stirring organic mixture at room temperature (25°C).
-
Reaction Monitoring: Stir the biphasic mixture vigorously. Monitor the reaction via TLC (Thin Layer Chromatography) or LC-MS. The azide group will not react, but the ester will hydrolyze over 2 to 4 hours.
-
Quenching (Critical Step): Once the ester is fully consumed, cool the reaction to 0°C using an ice bath. Self-Validation Check: Carefully acidify the mixture to pH 3-4 using 1M HCl. Do not use highly concentrated strong acids , as extreme acidic conditions can protonate and degrade the azide[4].
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). The intact azido-carboxylic acid will partition into the organic layer.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Verification: Confirm the integrity of the azide group via IR spectroscopy (look for the strong, characteristic asymmetric stretch at ~2100 cm⁻¹) and NMR.
Diagram: Saponification Workflow
Step-by-step workflow for basic ester hydrolysis in the presence of an azide.
References
-
Haase, Jürgen. "Organic Azides: Syntheses and Applications". ResearchGate. Available at: [Link]
-
Master Organic Chemistry. "Reactions of Azides - Substitution, Reduction, Rearrangements, and More". MasterOrganicChemistry.com. Available at: [Link]
-
RSC Publishing. "Divergent ynamide reactivity in the presence of azides – an experimental and computational study". Chemical Science. Available at: [Link]
-
ResearchGate. "Improved SolidPhase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids". ResearchGate. Available at: [Link]
-
MDPI. "Click Chemistry-Based Hydrogels for Tissue Engineering". MDPI. Available at: [Link]
Technical Support Center: 8-Azido-1-octanol Troubleshooting & Chemoselectivity Guide
Welcome to the Technical Support Center. 8-Azido-1-octanol is a highly versatile, bifunctional building block featuring a terminal primary alcohol and a terminal azide. While the alcohol provides a handle for oxidation, esterification, and etherification, the azide group is an energy-rich, electrophilic moiety that is highly susceptible to unintended reduction.
This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and safely execute synthetic workflows involving 8-Azido-1-octanol without compromising the structural integrity of the azide group.
I. Frequently Asked Questions (FAQs): Mechanistic Insights
Q1: Why is the azide group in 8-Azido-1-octanol susceptible to unintended reduction during downstream synthesis?
A: The azide (
Q2: Which common reagents are strictly contraindicated when working with 8-Azido-1-octanol? A: To preserve the azide group, you must establish strict orthogonality in your synthetic design and avoid:
-
Catalytic Hydrogenation:
with Pd/C, , or Raney Nickel [1]. -
Phosphine Reagents: Triphenylphosphine (
) or tributylphosphine (commonly used in Mitsunobu reactions) [4]. -
Strong Metal Hydrides: Lithium aluminum hydride (
) and sodium borohydride ( ) when paired with transition metal catalysts (e.g., , ) [1]. -
Thiols: High concentrations of dithiothreitol (DTT) or
-mercaptoethanol, which can slowly reduce azides over prolonged exposure.
Q3: How can I safely oxidize the hydroxyl group of 8-Azido-1-octanol to an aldehyde (8-Azidooctanal) without reducing the azide? A: The Swern oxidation (oxalyl chloride, DMSO, and triethylamine) is highly recommended. It relies on activated DMSO to selectively attack the nucleophilic hydroxyl oxygen, leaving the electrophilic azide completely untouched [3]. Alternatively, TEMPO-mediated oxidations (using catalytic TEMPO with a secondary oxidant like BAIB or NaOCl) operate via an oxoammonium salt intermediate that is fully orthogonal and safe for azides.
Q4: Can I perform esterification or etherification safely?
A: Yes, provided you choose the right methodology. Steglich esterification using carbodiimides (EDC or DCC) and DMAP is completely safe, as the reaction operates via O-acylisourea intermediates that do not interact with the azide [2]. However, Mitsunobu etherification/esterification is strictly contraindicated because it requires
II. Troubleshooting Guide
Issue 1: Loss of Azide Signal During Esterification
-
Symptom: Disappearance of the characteristic azide IR stretch (~2100 cm⁻¹) and appearance of a broad amine N-H stretch (~3300 cm⁻¹) after an esterification attempt.
-
Root Cause: Use of phosphine-based coupling reagents (e.g., Mitsunobu conditions). The phosphine attacked the terminal nitrogen of the azide, reducing it to an amine.
-
Resolution: Switch to a phosphine-free protocol. Use EDC/DMAP-mediated Steglich esterification, which activates the carboxylic acid without affecting the azide [2].
Issue 2: Incomplete Oxidation or Odor Issues During Swern Oxidation
-
Symptom: Low yield of 8-Azidooctanal and a strong, foul odor during workup.
-
Root Cause: The Swern oxidation generates dimethyl sulfide (DMS) as a stoichiometric byproduct, which is highly volatile and odorous. Incomplete oxidation often stems from failing to maintain the reaction strictly at -78 °C during the oxalyl chloride/DMSO activation step, leading to reagent decomposition [3].
-
Resolution: Ensure strict temperature control (-78 °C) using a dry ice/acetone bath. To mitigate the odor, quench all glassware with a dilute bleach (NaOCl) solution, which oxidizes the volatile DMS to odorless dimethyl sulfoxide or dimethyl sulfone [3].
III. Data Presentation: Reagent Compatibility Matrix
The following table summarizes the compatibility of common synthetic reagents with the azide group of 8-Azido-1-octanol.
| Reaction Goal | Recommended (Azide-Safe) Reagents | Contraindicated (Azide-Reducing) Reagents | Mechanistic Consequence of Failure |
| Oxidation | Swern (DMSO/ | None specifically, but avoid harsh acidic oxidants that may cause hydrolysis. | N/A |
| Esterification | EDC·HCl / DMAP, DCC / DMAP, HATU / DIPEA | Mitsunobu ( | Staudinger reduction to iminophosphorane/amine [4]. |
| Reduction (of other groups) | Complete reduction of azide to primary amine[1]. |
IV. Experimental Protocols (Self-Validating Systems)
Protocol 1: Chemoselective Swern Oxidation to 8-Azidooctanal
This protocol utilizes activated DMSO to selectively oxidize the primary alcohol without transferring hydrides to the azide.
-
Activation: Purge a flame-dried flask with Argon. Add anhydrous dichloromethane (DCM) and oxalyl chloride (1.5 eq). Cool the solution strictly to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Dropwise, add anhydrous DMSO (3.0 eq) dissolved in a small volume of DCM. Stir for 15 minutes. Causality: This forms the active chloro(dimethyl)sulfonium chloride intermediate [3].
-
Substrate Addition: Dissolve 8-Azido-1-octanol (1.0 eq) in DCM and add it dropwise over 10 minutes. Stir for 30 minutes at -78 °C. Causality: The alcohol attacks the sulfonium ion, forming an alkoxysulfonium intermediate.
-
Elimination: Add triethylamine (5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to slowly warm to room temperature over 1 hour. Causality: The base deprotonates the intermediate, triggering an elimination that yields the aldehyde and dimethyl sulfide.
-
Workup: Quench with water, extract with DCM, wash the organic layer with brine, dry over
, and concentrate under reduced pressure.
Protocol 2: Steglich Esterification of 8-Azido-1-octanol
This protocol avoids phosphines, ensuring the azide remains intact during coupling.
-
Dissolution: In a dry flask under Argon, dissolve the target carboxylic acid (1.0 eq) and 8-Azido-1-octanol (1.1 eq) in anhydrous DCM.
-
Activation: Add EDC·HCl (1.2 eq) and a catalytic amount of DMAP (0.1 eq). Causality: EDC activates the carboxyl group to an O-acylisourea. DMAP acts as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate, preventing side reactions [2].
-
Reaction: Stir at room temperature for 4-12 hours. Monitor via TLC (stain with ninhydrin to ensure no amine byproducts are forming).
-
Workup: Wash the reaction mixture sequentially with 1M HCl, saturated
, and brine. Dry the organic phase over and evaporate the solvent.
V. Workflow Visualization
Chemoselective workflow for 8-Azido-1-octanol highlighting azide-safe versus azide-reducing pathways.
VI. References
-
Comparative Study of Different Methods for Azide Reduction to Amines. Benchchem. Available at:
-
Technical Support Center: Stability of the Azide Group in Amine and Carboxyl Reactions. Benchchem. Available at:
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Available at:
-
Reducing Agents. TCI Chemicals. Available at:
Technical Support Center: 8-Azido-1-octanol Conjugation Reactions
A Senior Application Scientist's Guide to Solvent Selection and Troubleshooting
Welcome to the technical support center for 8-azido-1-octanol conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile linker in their workflows, particularly in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed "click chemistry."
The unique structure of 8-azido-1-octanol, with its C8 alkyl chain, presents specific solubility challenges that directly impact reaction efficiency, yield, and purity. This document provides in-depth, field-proven insights into solvent selection, offering a range of alternatives to common solvents and a structured approach to troubleshooting frequently encountered issues.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding solvent choice for reactions involving 8-azido-1-octanol.
Q1: Why is solvent selection so critical for 8-azido-1-octanol conjugation?
A1: The choice of solvent is paramount due to three primary factors:
-
Solubility of Reactants: 8-azido-1-octanol possesses both a hydrophilic alcohol head and a long, hydrophobic alkyl chain. Your coupling partner (e.g., an alkyne-modified protein, peptide, or small molecule) will also have its own distinct solubility profile. A successful reaction requires a solvent system where all components, including the catalyst, remain in solution.
-
Catalyst Stability and Activity: In CuAAC, the active catalyst is the Cu(I) ion. The solvent plays a crucial role in stabilizing this oxidation state and preventing its oxidation to the inactive Cu(II) state.[1] Some solvents can coordinate with the copper ion, influencing its catalytic activity.
-
Reaction Kinetics: The solvent can affect the rate of the reaction. Polar solvents can stabilize charged intermediates or transition states that may form during the catalytic cycle, potentially accelerating the reaction.[2]
Q2: What are the most common "go-to" solvents for CuAAC reactions?
A2: Historically, polar aprotic solvents have been widely used due to their excellent solvating power for a broad range of substrates.[3] These include:
-
Mixtures of tert-butanol and water are also very common, especially for bioconjugation, as they can solubilize both non-polar molecules and polar biomolecules.[1][6]
However, many of these solvents are now classified as hazardous or problematic from a green chemistry perspective and should be used with caution.[3][7]
Q3: Are there "green" or more sustainable alternatives to traditional solvents like DMF and DMSO?
A3: Yes, the field of green chemistry has driven the adoption of more environmentally benign solvents for bioconjugation.[7][8][9] Promising alternatives include:
-
Water: Water is the ideal green solvent and can accelerate CuAAC reactions.[10] However, the low water solubility of 8-azido-1-octanol's alkyl chain can be a significant limitation, often requiring co-solvents.[3][11]
-
Cyrene™ (dihydrolevoglucosenone): A biomass-derived polar aprotic solvent that has shown excellent performance in CuAAC reactions, sometimes outperforming traditional solvents.[3]
-
Deep Eutectic Solvents (DESs): These are mixtures of compounds that form a liquid with a lower melting point than the individual components. Natural Deep Eutectic Solvents (NADESs), derived from natural sources like choline and sugars, are particularly attractive as they are biodegradable and can actively participate in catalysis.[9][12][13]
-
Glycerol (Gly): A non-toxic, biodegradable solvent that can be an effective medium for CuAAC, often allowing for easy catalyst recycling.[9]
Troubleshooting Guide: Solvent-Related Issues
This guide provides a systematic approach to diagnosing and resolving common problems encountered during the conjugation of 8-azido-1-octanol.
| Observed Problem | Potential Solvent-Related Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Poor Solubility of Reactants: One or more components (8-azido-1-octanol, alkyne partner, catalyst) are not fully dissolved, leading to a heterogeneous mixture and poor reaction kinetics.[3][14] | 1. Visual Inspection: Check for cloudiness or precipitates in your reaction mixture. 2. Co-Solvent Addition: If using an aqueous buffer, titrate in an organic co-solvent like t-BuOH, DMSO, or DMF until the solution clears. Do not exceed 10-20% organic content if working with sensitive proteins.[15] 3. Switch to a Better Solvent: Consider a solvent with a better solubility profile for your specific substrates, such as pure DMF, DMSO, or a green alternative like Cyrene™.[3] |
| Copper(I) Oxidation: Dissolved oxygen in the solvent has oxidized the active Cu(I) catalyst to inactive Cu(II).[1] | 1. Deoxygenate Solvents: Before use, sparge your solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes.[1] 2. Increase Reducing Agent: Ensure you are using a sufficient excess of sodium ascorbate (typically 3-10 fold molar excess over copper) to maintain a reducing environment.[1] 3. Use a Ligand: Add a copper-stabilizing ligand like TBTA or BPS to protect the Cu(I) from oxidation and improve reaction rates.[1] | |
| Peptide/Protein Degradation or Aggregation | Solvent Denaturation: The chosen organic solvent or co-solvent concentration is causing the biomolecule to unfold or aggregate, hiding the reactive sites. | 1. Reduce Organic Content: Minimize the percentage of organic co-solvent. Perform a solvent tolerance test on your biomolecule beforehand. 2. Add Detergents: For hydrophobic molecules, adding a small amount of a non-ionic detergent (e.g., Tween 20, Triton X-100) can improve solubility and prevent aggregation.[1] 3. Switch to Aqueous System: If possible, use a fully aqueous system with a water-soluble copper ligand like BPS. |
| Inconsistent Results / Poor Reproducibility | Solvent Purity/Water Content: Using different grades or batches of solvent can introduce variability. Water content in aprotic solvents can affect reaction rates. | 1. Use High-Purity Solvents: Always use anhydrous or bioconjugation-grade solvents (e.g., amine-free DMF).[16] 2. Store Solvents Properly: Store solvents over molecular sieves and under an inert atmosphere to prevent water absorption. 3. Standardize Your Protocol: Document the source, grade, and handling of your solvents for every experiment. |
Visual Guide: Solvent Selection Workflow
This diagram outlines a logical workflow for selecting an appropriate solvent system for your 8-azido-1-octanol conjugation.
Caption: Decision tree for solvent selection in 8-azido-1-octanol conjugations.
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening for Reactant Solubility
This protocol helps determine the optimal solvent for your specific 8-azido-1-octanol and alkyne partner before committing to a full-scale reaction.
Materials:
-
8-azido-1-octanol
-
Alkyne-containing substrate
-
Candidate solvents (e.g., Water, PBS, DMF, DMSO, Cyrene™, t-BuOH/Water mixtures)
-
Small glass vials (e.g., 1.5 mL)
-
Vortex mixer
Procedure:
-
To separate vials, add a small, known amount of 8-azido-1-octanol (e.g., 1 mg).
-
To a second set of vials, add a corresponding amount of your alkyne substrate.
-
Add 200 µL of a candidate solvent to each vial.
-
Vortex each vial vigorously for 30 seconds.
-
Let the vials stand for 2 minutes and visually inspect for complete dissolution. Look for a clear, homogenous solution with no visible particles or cloudiness.
-
Record the results in a table, ranking solvents from "Insoluble" to "Fully Soluble."
-
For the most promising solvents, test the solubility of both reactants combined in a single vial to ensure no precipitation occurs upon mixing.
Protocol 2: General CuAAC Reaction in a Mixed Solvent System
This protocol provides a starting point for conjugating an alkyne-modified peptide to 8-azido-1-octanol. Note: All buffer and solvent solutions should be deoxygenated by sparging with argon or nitrogen for at least 15 minutes prior to use.
Materials:
-
Alkyne-modified peptide
-
8-azido-1-octanol
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium Ascorbate (NaAsc) solution (e.g., 100 mM in water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) solution (e.g., 10 mM in DMSO)
-
Solvent System: Deoxygenated tert-Butanol (t-BuOH) and deoxygenated 1X PBS buffer (pH 7.4)
Procedure:
-
Prepare Reactants:
-
Dissolve the alkyne-peptide in PBS to a final concentration of 1 mM.
-
Prepare a 10 mM stock solution of 8-azido-1-octanol in t-BuOH.
-
-
Reaction Assembly: In a microcentrifuge tube, combine the following in order:
-
100 µL of 1 mM alkyne-peptide solution in PBS.
-
110 µL of PBS buffer.
-
100 µL of t-BuOH (This creates an approximate 1:2 t-BuOH:Water ratio, adjust as needed for solubility).
-
30 µL of 10 mM 8-azido-1-octanol (3 molar equivalents).
-
10 µL of 10 mM TBTA solution (1 molar equivalent).
-
20 µL of 100 mM Sodium Ascorbate solution (20 molar equivalents).
-
-
Initiate Reaction: Add 20 µL of 50 mM CuSO₄ solution (10 molar equivalents) to initiate the reaction. The total volume is 390 µL.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For difficult conjugations, incubation can be extended overnight or performed at a slightly elevated temperature (e.g., 37°C).[1]
-
Monitoring and Purification: Monitor the reaction progress using LC-MS or HPLC. Once complete, the product can be purified from excess reagents using techniques like dialysis, size-exclusion chromatography, or preparative HPLC.
Data Presentation: Solvent Properties and Safety
The following table compares common and alternative solvents based on key physical properties and their classification according to the CHEM21 solvent selection guide, which ranks solvents as Recommended, Problematic, or Hazardous.[17][18][19]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Water Miscibility | CHEM21 Classification |
| Traditional Solvents | ||||
| Dichloromethane (DCM) | 39.6 | 9.1 | Immiscible | Hazardous |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Miscible | Hazardous |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Miscible | Problematic |
| Acetonitrile (ACN) | 81.6 | 37.5 | Miscible | Problematic |
| Tetrahydrofuran (THF) | 66 | 7.6 | Miscible | Problematic |
| Recommended & Alternative Solvents | ||||
| Water | 100 | 80.1 | N/A | Recommended |
| Ethanol | 78.4 | 24.5 | Miscible | Recommended |
| tert-Butanol | 82.5 | 12.5 | Miscible | Recommended |
| γ-Valerolactone (GVL) | 207 | 36.5 (est.) | Miscible | Problematic (but bio-derived) |
| Cyrene™ | 227 | 37.9 | Miscible | Problematic (but bio-derived) |
Data compiled from various sources.[3][17][20]
References
-
H. S. G. S. Yadav, P. M. S. D. S. G. S. R. K. M. A. K. J. V. R. P. D. (2012). Solvent Effect on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of Novel Triazolyl Substituted Quinolines as Potential Anticancer Agents. PubMed. Available at: [Link]
-
M. L. D. V. R. P. T. S. M. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
I. R. G. J. T. M. N. O. S. F. A. M. L. G. D. F. O. E. M. S. (2024). A thiol–ene mediated approach for peptide bioconjugation using 'green' solvents under continuous flow. Organic & Biomolecular Chemistry. Available at: [Link]
-
Oshimo, H. et al. (2026). Analysis of solvent effects on the Cu-catalyzed azide-alkyne cycloaddition reaction via three-dimensional reference interaction site model self-consistent field method and solvation free energy decomposition. ResearchGate. Available at: [Link]
-
González, I. R. et al. (2024). A thiol-ene mediated approach for peptide bioconjugation using 'green' solvents under continuous flow. PubMed. Available at: [Link]
-
OUCI. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eu…. Available at: [Link]
-
ChemRxiv. (2022). Investigation of Base-free Copper-Catalysed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. ChemRxiv. Available at: [Link]
-
ACS Green Chemistry Institute. Solvent and Reagent Selection Guide. Available at: [Link]
-
Prat, D. et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Available at: [Link]
-
ACS Green Chemistry Institute. Chem21 Solvent Selection Guide. Available at: [Link]
-
University of Rochester Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]
-
University of York. Solvent Selection Guide. Available at: [Link]
-
LCGC International. (2025). Solvent Selection from the Green Perspective. Available at: [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical research, 25(10), 2216–2230. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Alternative Solvents. Available at: [Link]
-
Reddit. (2022). Low yields in Click rxn. r/OrganicChemistry. Available at: [Link]
-
Xi'an Yinherb Bio-Tech Co.,Ltd. 8-Azido-1-octanol. Available at: [Link]
-
Amato, J., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Available at: [Link]
- Chandrasekaran, S. (Ed.). (2016). Click Reactions in Organic Synthesis. Wiley-VCH.
-
Cheméo. Chemical Properties of Octane, 1-azido-. Available at: [Link]
-
D. M. T. A. D. (2022). Hydrophobic Deep Eutectic Solvents as Greener Substitutes for Conventional Extraction Media: Examples and Techniques. ACS Omega. Available at: [Link]
-
C. K. D. M. D. K. C. I. S. G. Z. F. V. C. G. A. (2022). Current Trends in Green Solvents: Biocompatible Ionic Liquids. MDPI. Available at: [Link]
-
ResearchGate. (2018). Best solvent for azide alkyne cycloaddition? ResearchGate. Available at: [Link]
-
ResearchGate. Greener solvents for solid-phase synthesis. Available at: [Link]
-
Figshare. (2016). Alternatives for Conventional Alkane Solvents. Available at: [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Available at: [Link]
-
Joseph, S. (2005). Amine-Reactive Probes. the Joseph Lab. Available at: [Link]
-
Rady, M., et al. (2024). Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies. STAR Protocols. Available at: [Link]
-
Stanford University. (2022). Properties of Common Organic Solvents. Available at: [Link]
-
ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 4. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 8. A thiol-ene mediated approach for peptide bioconjugation using 'green' solvents under continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 10. What is Click Chemistry? An Introduction [sigmaaldrich.com]
- 11. Octane, 1-azido- (CAS 7438-05-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Hydrophobic Deep Eutectic Solvents as Greener Substitutes for Conventional Extraction Media: Examples and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting [chem.rochester.edu]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. lumiprobe.com [lumiprobe.com]
- 17. chemistryforsustainability.org [chemistryforsustainability.org]
- 18. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: 8-Azido-1-octanol TLC Visualization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific challenges of visualizing 8-Azido-1-octanol (
The Chemistry of Visualization: Frequently Asked Questions
Q: Why is 8-Azido-1-octanol completely invisible under standard UV light (254 nm)?
A: Standard TLC plates contain a fluorescent zinc silicate indicator (F254) that glows green under 254 nm light. Visualization via "UV shadowing" requires your analyte to possess a conjugated
Q: How can I specifically confirm the presence of the azide group (-N
Q: What is the best general stain for monitoring the consumption of 8-Azido-1-octanol during a reaction?
A: Potassium Permanganate (KMnO
Q: My KMnO
Q: How can I differentiate 8-Azido-1-octanol from unreacted aliphatic starting materials? A: Use p-Anisaldehyde. Under acidic conditions and heat, p-anisaldehyde undergoes an acid-catalyzed condensation with nucleophilic functional groups (like the primary hydroxyl) to form highly conjugated, brightly colored complexes[3]. Purely aliphatic alkanes or alkyl halides will not react, allowing you to easily distinguish the alcohol from non-polar byproducts.
Quantitative & Qualitative Data Summary: Stain Performance
| Stain Reagent | Target Moiety | Detection Limit | Background Color | Spot Color | Destructive? |
| PPh | Azide (-N | ~0.5 µg | White / Pale Yellow | Deep Purple | Yes |
| KMnO | Hydroxyl / Aliphatic | ~1 - 5 µg | Bright Purple | Yellow / Brown | Yes |
| p-Anisaldehyde | Hydroxyl (-OH) | ~0.5 - 1 µg | Pale Pink / Yellow | Blue / Violet | Yes |
| Iodine Vapor | General Organics | ~5 - 10 µg | Yellow / White | Light Brown | No (Reversible) |
Visualization Workflow Decision Tree
Workflow decision tree for selecting the optimal TLC visualization method for 8-Azido-1-octanol.
Experimental Protocols: Step-by-Step Methodologies
Protocol A: The Staudinger-Ninhydrin Tandem Stain (Azide-Specific)
Mechanism: Solid-state reduction of the azide to a primary amine via a phosphine nucleophile, followed by a colorimetric reaction with ninhydrin[1].
-
Elution & Drying: Run the TLC plate in your chosen mobile phase. Remove from the chamber and dry completely using a stream of compressed air.
-
Reduction (PPh
Dip): Prepare a 10% (w/v) solution of triphenylphosphine (PPh ) in dichloromethane (DCM). Dip the dried TLC plate into this solution[1]. -
Intermediate Drying: Allow the plate to air dry completely. Causality Note: Residual DCM will cause the spots to streak heavily in the next step.
-
Derivatization (Ninhydrin Dip): Prepare the ninhydrin stain by dissolving 0.3 g ninhydrin in 100 mL of n-butanol, then add 3 mL of glacial acetic acid[3]. Dip the plate into this solution.
-
Visualization: Heat the plate evenly with a heat gun (approx. 100–110 °C) until a deep purple spot appears.
Protocol B: Potassium Permanganate (KMnO ) Stain (Universal)
Mechanism: Oxidation of the hydroxyl group and aliphatic chain, reducing Mn(VII) to Mn(IV)[2].
-
Reagent Preparation: Dissolve 10 g KMnO
, 66.7 g K CO , and 0.85 g NaOH in 1 L of distilled water[2]. Self-Validating Check: The solution must be bright purple. If it is brown, the Mn(VII) has already reduced and the stain is degraded. -
Elution & Drying: Run and completely dry the TLC plate.
-
Application: Swiftly plunge the TLC plate into the KMnO
stain[2]. Immediately wipe the back of the plate with a paper towel to prevent dripping. -
Visualization: Heat the plate gently with a heat gun. The 8-Azido-1-octanol spot will appear as a yellow/brown spot against the purple background.
Protocol C: p-Anisaldehyde Stain (Alcohol-Specific)
Mechanism: Acid-catalyzed condensation with the primary hydroxyl group to form a conjugated chromophore[3].
-
Reagent Preparation: In an ice bath, mix 200 mL Ethanol and 10 mL concentrated H
SO . Once cooled to room temperature, add 10 mL p-anisaldehyde[3]. Causality Note: Adding p-anisaldehyde to a warm acidic solution will cause it to auto-condense, turning bright pink and ruining the stain[3]. Store refrigerated. -
Elution & Drying: Run and completely dry the TLC plate.
-
Application: Dip the plate into the p-anisaldehyde solution and wipe the back.
-
Visualization: Heat aggressively with a heat gun. The background will turn light pink/yellow, and the alcohol spot will develop a distinct color (typically blue, green, or violet).
References
- Source: unh.
- Source: acs.
- Source: rochester.
Sources
Validation & Comparative
1H NMR chemical shift of azide methylene in 8-Azido-1-octanol
Technical Comparison Guide: 1H NMR Characterization of 8-Azido-1-octanol
Executive Summary
8-Azido-1-octanol (CAS: 57395-46-7) is a critical heterobifunctional linker used in "Click Chemistry" (CuAAC) and PROTAC® development. Its performance is defined by its purity and the successful installation of the azide moiety.
This guide provides an objective technical comparison of the 1H NMR spectral signature of 8-Azido-1-octanol against its synthetic precursors and common impurities. The definitive performance metric for this product is the diagnostic upfield shift of the terminal methylene signal, confirming the substitution of the bromide leaving group.
Comparative Spectral Analysis
The "performance" of the synthesized product is validated by the resolution of the azide-adjacent methylene protons (
Diagnostic Chemical Shift Data (CDCl₃)
The following table compares the product with its primary "alternative"—the unreacted precursor 8-Bromo-1-octanol .
| Functional Group | Proton Environment | 8-Azido-1-octanol (Product) | 8-Bromo-1-octanol (Precursor) | |
| Azide Methylene | 3.25 ppm (t) | N/A | -0.15 ppm | |
| Bromide Methylene | N/A | 3.40 ppm (t) | Reference | |
| Alcohol Methylene | 3.62 – 3.65 ppm (t) | 3.64 ppm (t) | ~0.00 ppm | |
| Internal Chain | 1.25 – 1.60 ppm (m) | 1.30 – 1.85 ppm (m) | Negligible |
Key Insight: The substitution of Bromine (electronegativity
Impurity Profile & Detection
Researchers must monitor for these common alternatives (impurities) that degrade linker performance:
-
1,8-Octanediol (Hydrolysis Byproduct): If the bromide hydrolyzes, the terminal signal shifts downfield to ~3.64 ppm , overlapping with the existing alcohol signal, doubling its integration from 2H to 4H.
-
Terminal Alkene (Elimination Byproduct): Harsh reaction conditions can cause elimination, producing multiplet signals in the 4.9 – 5.8 ppm region.
Mechanism & Workflow Visualization
The following diagram illustrates the synthesis pathway and the corresponding shift in NMR signals, providing a logic map for characterization.
Figure 1: Reaction pathway mapping the diagnostic NMR shift from the Bromide precursor (3.40 ppm) to the Azide product (3.25 ppm).
Experimental Protocol: Synthesis & Characterization
This protocol ensures high conversion and facilitates the clear NMR distinction described above.
Step 1: Nucleophilic Substitution
-
Dissolve: Dissolve 8-Bromo-1-octanol (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Reagent: Add Sodium Azide (NaN
, 1.5 equiv). Caution: Azides are toxic and potentially explosive. -
Reaction: Stir at 60°C for 12–18 hours.
-
Why: Elevated temperature ensures complete consumption of the bromide, eliminating the 3.40 ppm impurity peak.
-
-
Workup: Dilute with water, extract with diethyl ether (x3), wash with brine, and dry over MgSO
.
Step 2: NMR Sample Preparation
-
Solvent: Use Chloroform-d (CDCl
) .-
Reasoning: CDCl
prevents overlap of the hydroxyl proton (often broad/exchangeable) with the critical methylene triplets. DMSO-d may cause the OH signal to couple, complicating the spectrum.
-
-
Concentration: Prepare a ~10 mg/mL solution.
-
Acquisition: Run a standard 1H scan (min. 8 scans).
Step 3: Validation Criteria (Self-Validating System)
-
Pass: Distinct triplet at 3.25 ppm (
Hz). Integration = 2H relative to the terminal methylenes. -
Fail: Presence of triplet at 3.40 ppm (>2% integration implies incomplete reaction).
-
Fail: Integration of signal at 3.64 ppm > 2H (implies hydrolysis to diol).
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Reich, H. J. (2020). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
A Senior Application Scientist's Guide to FT-IR Azide Stretching Frequency Analysis of 8-Azido-1-octanol
For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the precise characterization of functional groups is paramount. The azide moiety (-N₃), a cornerstone of "click chemistry" and bioconjugation, demands rigorous analytical verification. This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy for the characterization of 8-azido-1-octanol, a common bifunctional linker. Beyond a simple protocol, this document delves into the subtleties of spectral interpretation and offers a comparative overview of alternative analytical techniques, empowering you to make informed decisions in your research.
The Vibrational Signature of an Azide: Understanding the FT-IR Spectrum of 8-Azido-1-octanol
The FT-IR spectrum of 8-azido-1-octanol is dominated by the characteristic vibrations of its three key functional components: the azide group, the primary alcohol, and the C-H bonds of the octyl chain.
A hallmark of the azide functional group is its strong and sharp asymmetric stretching vibration (ν_as(N₃)), which typically appears in a relatively uncongested region of the mid-infrared spectrum, around 2100 cm⁻¹ .[1][2] This band arises from the asymmetric stretching of the N=N=N bond system. Its high intensity and characteristic position make FT-IR an exceptionally reliable tool for the initial identification of azides. The exact wavenumber can be sensitive to the local molecular environment, including solvent polarity and hydrogen bonding. For 8-azido-1-octanol, a neat liquid, the azide stretch is expected to be well-defined in this region.
The presence of the primary alcohol (-CH₂OH) group introduces two key vibrational features:
-
O-H Stretching: A broad and strong absorption band is anticipated in the region of 3600-3200 cm⁻¹ .[3][4] This broadening is a direct consequence of intermolecular hydrogen bonding between the alcohol moieties.
-
C-O Stretching: A sharp to medium intensity peak corresponding to the C-O stretching vibration is expected between 1200-1000 cm⁻¹ .[4]
The octyl alkyl chain contributes to the spectrum primarily through its C-H stretching and bending vibrations :
-
C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2950-2845 cm⁻¹ ) are indicative of the stretching vibrations of the CH₂ and CH₃ groups within the alkyl chain.[5]
-
C-H Bending: Deformational vibrations of the CH₂ and CH₃ groups will appear in the fingerprint region, typically around 1480-1370 cm⁻¹ .[5]
The region between approximately 1500 cm⁻¹ and 500 cm⁻¹ is known as the fingerprint region .[3] This area contains a complex series of overlapping signals from various bending and stretching vibrations of the molecule as a whole. While difficult to assign individual peaks, this region is unique to a specific molecule and can be used for definitive identification by comparison with a reference spectrum.
Comparative Analysis: Alternative Techniques for Azide Characterization
While FT-IR is a powerful tool for azide identification, a comprehensive characterization often benefits from complementary analytical techniques. Each method offers unique insights into the molecular structure and purity of 8-azido-1-octanol.
| Technique | Principle | Information Provided for 8-Azido-1-octanol | Advantages | Limitations |
| FT-IR Spectroscopy | Absorption of infrared radiation causes molecular vibrations. | Direct detection of the azide asymmetric stretch (~2100 cm⁻¹), O-H stretch (~3300 cm⁻¹), and C-H stretches (~2900 cm⁻¹). | Fast, non-destructive, highly sensitive to the azide group, and provides information on other functional groups. | Can be difficult to quantify without calibration; water absorption can be an issue for aqueous samples. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light by vibrating molecules. | Strong signal for the azide symmetric stretch (~1300 cm⁻¹), which is often weak in FT-IR. Provides information on the carbon backbone.[6] | Complements FT-IR, minimal sample preparation, and not susceptible to water interference.[7] | Can be affected by fluorescence; the azide asymmetric stretch is often weak. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Provides detailed information on the carbon-hydrogen framework, confirming the structure of the octanol backbone. The carbon adjacent to the azide group will show a characteristic chemical shift.[6][8][9] | Provides unambiguous structural elucidation and is excellent for purity assessment. | Less sensitive than FT-IR for direct azide detection; ¹⁵N NMR is required for direct observation of the azide nitrogens, which has low natural abundance.[6] |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Confirms the molecular weight of 8-azido-1-octanol. A characteristic fragmentation pattern is the loss of a nitrogen molecule (N₂), resulting in a neutral loss of 28 Da.[6] | Highly sensitive, provides accurate molecular weight, and can be used for impurity profiling. | It is a destructive technique.[6] |
Experimental Protocol: Acquiring the FT-IR Spectrum of 8-Azido-1-octanol
This protocol outlines the steps for obtaining a high-quality FT-IR spectrum of neat 8-azido-1-octanol using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid samples.
Instrumentation and Materials:
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
8-Azido-1-octanol sample
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are clean and have been powered on for a sufficient time to stabilize.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
-
Sample Application:
-
Place a small drop of 8-azido-1-octanol onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or other data processing as required.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent-soaked lint-free wipe to remove all traces of the sample.
-
Diagram of the FT-IR Experimental Workflow
Caption: A flowchart illustrating the key steps in acquiring an FT-IR spectrum using an ATR accessory.
Conclusion
FT-IR spectroscopy stands out as a rapid, reliable, and highly informative technique for the routine analysis of azide-containing molecules like 8-azido-1-octanol. The prominent and characteristic azide stretching frequency provides an unambiguous diagnostic marker. For comprehensive structural elucidation and purity assessment, a multi-technique approach incorporating Raman, NMR, and Mass Spectrometry is recommended, leveraging the unique strengths of each method. By understanding the principles behind these techniques and following robust experimental protocols, researchers can confidently characterize their materials, ensuring the integrity and success of their scientific endeavors.
References
-
Mass spectrometry of aryl azides - ResearchGate. Available at: [Link]
-
The reaction of azide ions, N3 −, with metal carbonyl compounds; an electrospray mass spectrometry study1 - UVic. Available at: [Link]
-
Electrospray Tandem Mass Spectrometry of 3'-azido-2',3'dideoxythymidine and of a Novel Series of 3' - SciSpace. Available at: [Link]
-
Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes - PMC. Available at: [Link]
-
Fourier transform infrared spectroscopy of azide and cyanate ion pairs in AOT reverse micelles | The Journal of Chemical Physics | AIP Publishing. Available at: [Link]
-
Difference between FTIR and NMR? - Rocky Mountain Labs. Available at: [Link]
-
NMR vs. FTIR: Unpacking the Powerhouses of Molecular Analysis - Oreate AI Blog. Available at: [Link]
-
Comparison between quantitative NMR and FTIR spectroscopy for the determination of acid sites on solid catalyst. Available at: [Link]
-
Interpreting Infrared Spectra - Specac Ltd. Available at: [Link]
-
FTIR analysis of GPCR activation using azido probes - PubMed - NIH. Available at: [Link]
-
FTIR spectra of n-octanol in the condensed state - ResearchGate. Available at: [Link]
-
FTIR spectra of PCL (a) and azido-polycaprolactone (PCL-N3) (b). - ResearchGate. Available at: [Link]
-
FTIR analysis of GPCR activation using azido probes - PMC - NIH. Available at: [Link]
-
Open-source Raman spectra of chemical compounds for active pharmaceutical ingredient development - PMC. Available at: [Link]
-
Raman Spectra Classification of Pharmaceutical Compounds: A Benchmark of Machine Learning Models with SHAP-Based Explainability - MDPI. Available at: [Link]
-
2D-IR spectroscopy of azide-labeled carbohydrates in H2O - ChemRxiv. Available at: [Link]
-
Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. Available at: [Link]
-
C8H18 infrared spectrum of octane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-octane image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]
-
The role of Raman spectroscopy within quantitative metabolomics - The University of Liverpool Repository. Available at: [Link]
-
Infrared Spectroscopy - CDN. Available at: [Link]
-
Novel Applications Of Enhanced Raman Spectroscopy For Drug Discovery, Mrna Vaccine Stability Assessment, And Forensic Purposes - Scholars Archive. Available at: [Link]
-
Raman Spectroscopy Characterization of Multi-Functionalized Liposomes as Drug-Delivery Systems for Neurological Disorders - AIR Unimi. Available at: [Link]
Sources
- 1. FTIR analysis of GPCR activation using azido probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. C8H18 infrared spectrum of octane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-octane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. NMR vs. FTIR: Unpacking the Powerhouses of Molecular Analysis - Oreate AI Blog [oreateai.com]
Optimizing ESI-MS Profiling of 8-Azido-1-octanol: A Comparative Fragmentation Guide
Executive Summary
This guide provides a technical analysis of the electrospray ionization mass spectrometry (ESI-MS) behavior of 8-Azido-1-octanol (CAS: 88190-42-3). As a bifunctional linker widely used in click chemistry and PROTAC development, its analysis is complicated by the thermal and collision-induced lability of the azide moiety.
This document compares 8-Azido-1-octanol against alternative linker classes (PEG-Azides) and ionization techniques (APCI), establishing a validated protocol for intact detection and structural confirmation.
Comparative Analysis: Performance & Alternatives
In drug development, selecting the correct analytical method and linker type is critical. The following comparisons highlight where 8-Azido-1-octanol stands regarding ionization stability and efficiency.
Comparison A: Ionization Source (ESI vs. APCI)
The primary challenge with alkyl azides is their tendency to release nitrogen (
| Feature | ESI (Electrospray Ionization) | APCI (Atmospheric Pressure Chemical Ionization) | Verdict |
| Energy Transfer | Soft. Ionization occurs in the liquid phase. | Hard. Involves high heat (vaporizer) and corona discharge. | ESI is Required. |
| Azide Stability | High. Preserves the intact | Low. Thermal energy frequently triggers | |
| Artifacts | Minimal. Sodium adducts are common. | High. The "molecular ion" often appears as | |
| Sensitivity | Moderate for hydrophobic alkyl chains. | Higher for neutral non-polar compounds, but destructive to azides. |
Insight: Do not use APCI for initial characterization of 8-Azido-1-octanol. The thermal degradation mimics the fragmentation pattern, making it impossible to distinguish between the intact molecule and its degradation products.
Comparison B: Linker Class (Alkyl Azide vs. PEG-Azide)
When designing linkers, researchers often choose between 8-Azido-1-octanol (hydrophobic) and Azido-PEG-n-Alcohol (hydrophilic).
| Parameter | 8-Azido-1-octanol (Alkyl) | Azido-PEG3-Alcohol (PEG) | Mass Spec Implications |
| Ionization Efficiency | Lower. The alkyl chain lacks protonation sites; relies on the terminal -OH or -N3. | Higher. Ether oxygens in PEG chains readily coordinate | 8-Azido-1-octanol requires higher concentration or ammonium buffers to boost signal. |
| Adduct Preference | Forms | Forms | Sodium adducts of alkyl azides are very stable and difficult to fragment informatively. |
| Solubility | Organic solvents (MeOH, ACN). | Water soluble. | Alkyl azides require high % organic mobile phase, improving desolvation but risking suppression. |
Fragmentation Mechanism & Pathways
Understanding the specific bond scissions of 8-Azido-1-octanol is essential for confirming its identity. The molecule (
Primary Pathway: The Azide Blowout
The most diagnostic transition is the loss of molecular nitrogen (
-
Precursor:
at m/z 172.2 . -
Transition: The terminal azide typically protonates or activates, expelling
. -
Product: A highly reactive nitrene-like cation or rearranged imine at m/z 144.2 .
Secondary Pathway: Alkyl Scission
Once the nitrogen is lost, the remaining octanol chain fragments similarly to a fatty alcohol.
-
Water Loss:
(m/z 126.2). -
Alkene Series: Sequential loss of
units (14 Da) from the alkyl chain.[1]
Visualized Pathway (Graphviz)
Figure 1: ESI-MS/MS fragmentation pathway of 8-Azido-1-octanol. The loss of N2 is the dominant, low-energy event.
Validated Experimental Protocol
To ensure reproducible data and avoid thermal degradation, follow this self-validating workflow.
Reagents & Preparation
-
Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Why: Methanol can sometimes react with nitrene intermediates generated in the source; ACN is more inert.
-
-
Concentration: 10 µM (Alkyl azides ionize poorly; standard 1 µM may be insufficient).
-
Buffer: Add 5 mM Ammonium Formate if signal is low to promote
(m/z 189.2).
Instrument Settings (Triple Quadrupole / Q-TOF)
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | Negative mode is insensitive for this neutral alcohol. |
| Capillary Voltage | 3.0 - 3.5 kV | Standard range; avoid arcing. |
| Source Temp | < 250°C | CRITICAL. High temps (>300°C) cause thermal |
| Declustering Potential | Low (20-40 V) | Prevent in-source fragmentation. |
| Collision Energy (CE) | Ramp 5 |
Self-Validation Step
-
The "Cone Voltage" Test: Inject the sample and observe the spectrum at varying cone voltages (or declustering potentials).
-
Pass: At low voltage, m/z 172 is dominant. At high voltage, m/z 144 appears.
-
Fail: If m/z 144 is dominant even at the lowest voltage, your source temperature is too high or the sample has degraded.
-
Data Summary: Diagnostic Ions
Use this table to interpret your MS/MS spectra.
| Ion ID | m/z (Monoisotopic) | Composition | Relative Abundance (Est.) | Notes |
| 172.2 | 100% (Low CE) | Parent ion. | ||
| 194.2 | Variable | Common adduct; hard to fragment. | ||
| 189.2 | Variable | Seen with ammonium buffers. | ||
| 144.2 | 100% (Med CE) | Signature Peak. Confirming azide. | ||
| 126.2 | 20-40% | Dehydrated imine. | ||
| Alkyl Series | 43, 57, 71 | <10% | Non-specific alkyl chain noise. |
Experimental Workflow Diagram
Figure 2: Optimized MRM workflow for specific detection of 8-Azido-1-octanol.
References
-
McIndoe, J. S., & Nicholson, B. K. (1999).[2] The reaction of azide ions, N3−, with metal carbonyl compounds; an electrospray mass spectrometry study. Journal of Organometallic Chemistry.
-
BenchChem. (2025).[3] A comparative study on the thermal stability of different organic azides. BenchChem Technical Guides.
-
Sigma-Aldrich. Organic Azides and Azide Sources: Application Guide. Merck KGaA.
-
Oss, M., et al. (2010).[4] Ionization Efficiency for Environmentally Relevant Compounds. Frontiers in Chemistry.
-
Jobst, K. J., et al. (2009). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation.[5][6] Rapid Communications in Mass Spectrometry.
Sources
- 1. C8H18 mass spectrum of octane fragmentation pattern of m/z m/e ions for analysis and identification of n-octane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. web.uvic.ca [web.uvic.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Linkers: A Comparative Guide to 8-Azido-1-octanol and Azido-PEG4-alcohol in Bioconjugation
In the intricate world of drug development and molecular biology, the linker is not merely a passive connector but a critical component that dictates the solubility, stability, and overall performance of a bioconjugate. The choice between a hydrophobic alkyl chain and a hydrophilic polyethylene glycol (PEG) linker can profoundly influence the physicochemical properties and biological activity of the final molecule. This guide provides an in-depth, objective comparison of two commonly used azide-functionalized linkers: the hydrophobic 8-Azido-1-octanol and the hydrophilic Azido-PEG4-alcohol. Through a detailed analysis of their intrinsic properties and a supporting experimental case study, we will elucidate the key considerations for researchers when selecting the optimal linker for their specific application.
Unveiling the Contenders: Chemical and Physical Properties
At first glance, 8-Azido-1-octanol and Azido-PEG4-alcohol share a common purpose: to introduce an azide group for subsequent "click" chemistry reactions, a highly efficient and bioorthogonal method for molecular ligation.[1] However, the nature of their spacer arms imparts dramatically different characteristics to the molecules they modify.
8-Azido-1-octanol features an eight-carbon saturated alkyl chain. This long hydrocarbon tail renders the molecule significantly hydrophobic, a property that can enhance its ability to traverse cell membranes.[2] Conversely, this lipophilicity can lead to poor aqueous solubility of the resulting conjugate, potentially causing aggregation and complicating purification and formulation.[3]
Azido-PEG4-alcohol , in contrast, incorporates a tetraethylene glycol spacer. The repeating ether units of the PEG chain form hydrogen bonds with water molecules, making it highly hydrophilic.[3] This property is invaluable for improving the aqueous solubility and reducing non-specific binding of bioconjugates.[4] Furthermore, the flexibility of the PEG chain can help to minimize steric hindrance between the conjugated molecules.[5]
The following diagram illustrates the chemical structures of these two linkers.
Figure 1: Chemical structures of 8-Azido-1-octanol and Azido-PEG4-alcohol.
A direct comparison of their key properties is summarized in the table below.
| Feature | 8-Azido-1-octanol | Azido-PEG4-alcohol | Reference(s) |
| Molecular Weight | 171.24 g/mol | 219.24 g/mol | [] |
| Linker Length | ~11.5 Å | ~14.6 Å | N/A |
| Composition | C8 Alkyl Chain | PEG4 Chain | N/A |
| Solubility | Hydrophobic | Hydrophilic | [3] |
| Permeability | Potentially higher passive diffusion | Lower passive diffusion | [2] |
| Non-Specific Binding | Higher potential | Lower potential | [4] |
| Synthetic Accessibility | Generally straightforward | Can be more complex | [7] |
A Practical Application: Conjugation to a Model Peptide
To illustrate the practical implications of linker choice, we present a comparative case study on the conjugation of these two linkers to a model alkyne-functionalized peptide, followed by characterization of the resulting conjugates.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and characterization of the peptide-linker conjugates.
Sources
- 1. Solubility-Aware Protein Binding Peptide Design Using AlphaFold | MDPI [mdpi.com]
- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 4. jchemrev.com [jchemrev.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Comparison of the effects of perfluoroalkyl and alkyl groups on cellular uptake in short peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the 13C NMR Spectral Assignment of 8-Azido-1-octanol: A Predictive and Comparative Analysis
For the modern researcher in materials science and drug development, the precise structural elucidation of bifunctional molecules is paramount. 8-Azido-1-octanol, a versatile linker molecule featuring both a terminal azide and a primary alcohol, is a prime example. Its utility in "click" chemistry and for surface functionalization necessitates unambiguous characterization. This guide provides an in-depth analysis of the ¹³C NMR spectrum of 8-azido-1-octanol, offering a predictive assignment benchmarked against its parent compound, 1-octanol. We will explore the underlying principles that govern chemical shifts and present a validated protocol for acquiring high-quality spectral data.
The Logic of Spectral Assignment: Causality of Substituent Effects
In ¹³C NMR spectroscopy, the chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment. The introduction of electronegative functional groups, such as the hydroxyl (-OH) and azido (-N₃) groups in 8-azido-1-octanol, induces predictable downfield (deshielding) or upfield (shielding) shifts in the signals of nearby carbon atoms.
-
The Hydroxyl (-OH) Group: The highly electronegative oxygen atom withdraws electron density from the carbon to which it is attached (the α-carbon, C1). This deshielding effect results in a significant downfield shift to approximately 60-65 ppm.[1][2] The effect diminishes with distance, causing a smaller downfield shift for the β-carbon (C2) and a negligible effect on more distant carbons.
-
The Azido (-N₃) Group: The azido group also exhibits a strong deshielding effect on its α-carbon (C8) due to the electronegativity of the nitrogen atoms, shifting it downfield to a region around 50-55 ppm.[3] A notable study on azido fatty esters confirms that the azido group deshields both the α and β carbons, while causing a slight shielding (upfield shift) of the γ-carbon.[4]
By comparing the known spectrum of 1-octanol with a predicted spectrum for 8-azido-1-octanol, we can confidently assign each carbon signal by observing the perturbation caused by the introduction of the azido group.
Comparative Analysis: 1-Octanol vs. 8-Azido-1-octanol
Due to the lack of a publicly available experimental spectrum for 8-azido-1-octanol, we present a comparison between the experimental data for 1-octanol and a theoretically predicted spectrum for 8-azido-1-octanol. The prediction is based on established substituent effects.
| Carbon Atom | 1-Octanol (Experimental, ppm)[5] | 8-Azido-1-octanol (Predicted, ppm) | Rationale for Predicted Shift |
| C1 | 63.0 | ~62.8 | Attached to -OH. Minimal change expected as it is distant from the -N₃ group. |
| C2 | 32.6 | ~32.5 | β to -OH. Minimal change expected. |
| C3 | 25.7 | ~25.6 | γ to -OH. Minimal change expected. |
| C4 | 29.4 | ~29.1 | Bulk methylene carbon. |
| C5 | 29.2 | ~28.8 | Bulk methylene carbon, slightly influenced by proximity to the azide. |
| C6 | 31.8 | ~26.5 | γ to -N₃. Experiences a shielding (upfield) effect.[4] |
| C7 | 22.6 | ~28.9 | β to -N₃. Experiences a deshielding (downfield) effect.[4] |
| C8 | 14.0 | ~51.5 | α to -N₃. Experiences a strong deshielding effect.[3] |
This side-by-side comparison illustrates the powerful diagnostic value of ¹³C NMR. The introduction of the azido group at the C8 position dramatically shifts the signals for C6, C7, and C8, providing clear markers for successful synthesis.
Visualizing the Assignment Logic
The following diagram illustrates the predicted ¹³C NMR chemical shifts for 8-azido-1-octanol, highlighting the influence of the terminal functional groups on the carbon chain.
Caption: Predicted ¹³C NMR assignments for 8-azido-1-octanol.
Experimental Protocol for ¹³C NMR Spectrum Acquisition
To ensure the collection of high-quality, reproducible data, the following protocol should be considered a self-validating system.
1. Sample Preparation:
- Analyte: Weigh approximately 20-50 mg of 8-azido-1-octanol directly into a clean, dry NMR tube. The higher concentration is recommended due to the low natural abundance of ¹³C.
- Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it dissolves many organic compounds and its residual solvent peak at ~77 ppm provides a convenient internal reference.[6]
- Standard: Tetramethylsilane (TMS) is often pre-added to the deuterated solvent by the manufacturer and is used to define the 0.0 ppm point on the chemical shift scale.[2] If not present, a small drop can be added.
- Mixing: Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
2. Spectrometer Setup & Data Acquisition:
- Instrumentation: A modern NMR spectrometer with a field strength of at least 300 MHz (for ¹H) is recommended. The corresponding ¹³C frequency would be approximately 75 MHz.
- Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity across the sample, which is critical for sharp spectral lines.
- Acquisition Parameters:
- Experiment: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments). Proton decoupling collapses the C-H splitting, resulting in a single sharp peak for each unique carbon, which simplifies the spectrum.
- Spectral Width: Set a wide spectral width, typically from 0 to 220 ppm, to ensure all carbon signals are captured.
- Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.
- Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds to allow the carbon nuclei to return to their equilibrium state between pulses.
3. Data Processing:
- Fourier Transform: The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum via a Fourier Transform.
- Phasing: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.
- Baseline Correction: Apply a baseline correction algorithm to remove any broad distortions.
- Referencing: Calibrate the spectrum by setting the residual CDCl₃ signal to 77.16 ppm. This will, in turn, reference the TMS signal to 0.0 ppm.
- Peak Picking: Identify and label the chemical shift of each peak in the spectrum.
This rigorous approach ensures that the resulting spectrum is both accurate and comparable to literature or predicted data, forming a trustworthy basis for structural confirmation.
References
-
Figure S4. 13 C-NMR of α -azide- ω -hydroxyl PEG ( 2 ) in CDCl 3. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of New Azido Esters Derived from Malonic Acid. (2019). Propellants, Explosives, Pyrotechnics. Available at: [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
-
Predicting C-13 NMR spectra by DFT calculations. ResearchGate. Available at: [Link]
-
¹³C nuclear magnetic resonance studies of azide-containing C18 fatty ester derivatives. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
13C-NMR. University of Regensburg. Available at: [Link]
-
13-C NMR - How Many Signals. Master Organic Chemistry. Available at: [Link]
-
database C-13 NMR SPECTROSCOPY INDEX. Doc Brown's Chemistry. Available at: [Link]
-
Structure Determination of Alkanes Using 13C-NMR and H-NMR. Chemistry LibreTexts. Available at: [Link]
-
Predicting Carbon-13 NMR Spectra. Save My Exams. Available at: [Link]
-
Decatungstate-Catalysed C(sp3)–H Azidation. Rice University. Available at: [Link]
-
How to predict the 13C NMR spectrum of a compound. YouTube. Available at: [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
13 C Chemical Shift Table. University of California, Los Angeles. Available at: [Link]
-
13C-NMR: 1-Octanol. NOP - Sustainability in the organic chemistry lab course. Available at: [Link]
-
13C NMR Chemical Shift. Oregon State University. Available at: [Link]
Sources
- 1. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. 13C nuclear magnetic resonance studies of azide-containing C18 fatty ester derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. scs.illinois.edu [scs.illinois.edu]
A Researcher's Guide to Validating Click Reaction Success of 8-Azido-1-octanol by IR Spectroscopy
For researchers and professionals in drug development and materials science, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for covalently linking molecules.[1][2] This guide provides an in-depth, technically-focused comparison for validating the success of a click reaction involving 8-Azido-1-octanol using Infrared (IR) spectroscopy. We will move beyond a simple procedural outline to explain the "why" behind the "how," ensuring a robust and self-validating experimental design.
The "Click" Phenomenon: A Brief Mechanistic Overview
The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[3][4] This reaction is prized for its high yield, stereospecificity, and tolerance of a wide range of functional groups and reaction conditions, including aqueous environments.[1][5] The copper(I) catalyst is crucial as it dramatically accelerates the reaction rate compared to the thermal Huisgen cycloaddition and ensures regioselectivity, exclusively yielding the 1,4-isomer.[2]
In the context of this guide, 8-Azido-1-octanol serves as the azide-containing building block. Its successful conjugation to an alkyne partner is the reaction we aim to validate.
Why IR Spectroscopy is the Ideal Validation Tool
Infrared spectroscopy is a powerful analytical technique for monitoring the progress of the click reaction due to its ability to detect the characteristic vibrational frequencies of specific functional groups. The key to this validation lies in observing the disappearance of the azide's unique spectral signature and, in many cases, the alkyne's as well, coupled with the emergence of new signals from the newly formed triazole ring.
The azide functional group (–N₃) has a strong, sharp, and highly characteristic asymmetric stretching vibration that appears in a relatively "quiet" region of the IR spectrum, typically between 2100 and 2250 cm⁻¹ .[6][7] This peak is an unambiguous marker for the presence of the starting material, 8-Azido-1-octanol. The terminal alkyne (–C≡C–H) also presents a characteristic, though sometimes weaker, C≡C stretching vibration around 2100-2140 cm⁻¹ and a C-H stretch around 3300 cm⁻¹ .[8]
Successful completion of the click reaction leads to the consumption of both the azide and alkyne groups and the formation of a triazole ring. Consequently, the IR spectrum of the purified product should show a complete or significant reduction in the intensity of the azide peak at ~2100 cm⁻¹.[9]
Comparative Data: Key IR Vibrational Frequencies
The following table summarizes the critical IR absorption bands to monitor when validating the click reaction of 8-Azido-1-octanol.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Observation Post-Reaction |
| Azide (–N₃) | Asymmetric Stretch | ~2100 [9] | Disappearance |
| Terminal Alkyne (–C≡C–H) | C≡C Stretch | ~2100–2140[10] | Disappearance |
| Terminal Alkyne (–C≡C–H) | C–H Stretch | ~3300[8] | Disappearance |
| Triazole Ring | C=C Aromatic Stretch | ~1483-1529[11] | Appearance |
| Triazole Ring | N=N Stretch | ~1543[11] | Appearance |
| Alcohol (–OH) | O–H Stretch | ~3200–3600 (broad) | Remains (from 8-Azido-1-octanol backbone) |
Experimental Protocol: A Self-Validating Workflow
This protocol outlines the steps for performing a click reaction with 8-Azido-1-octanol and validating its success using Attenuated Total Reflectance (ATR)-FTIR spectroscopy, a technique well-suited for real-time reaction monitoring.[8][12]
Materials:
-
8-Azido-1-octanol
-
Alkyne-containing reaction partner (e.g., Phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and t-butanol)
-
Deionized water
-
FTIR spectrometer with an ATR accessory
Step-by-Step Methodology:
-
Baseline IR Spectrum of Starting Materials:
-
Acquire a baseline IR spectrum of 8-Azido-1-octanol. Note the exact position and intensity of the characteristic azide peak around 2100 cm⁻¹.
-
Acquire a baseline IR spectrum of your alkyne partner. Identify the C≡C and terminal C-H stretching frequencies if applicable.
-
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve 8-Azido-1-octanol and a stoichiometric equivalent of the alkyne partner in the chosen solvent system (e.g., 1:1 water:t-butanol).
-
Prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
Prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.1 M).
-
-
Initiating the Click Reaction:
-
To the solution of the azide and alkyne, add the CuSO₄·5H₂O solution (typically 1-5 mol%).
-
Initiate the reaction by adding the sodium ascorbate solution (typically 5-10 mol%). The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst.[13]
-
Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to several hours.[14]
-
-
Monitoring the Reaction with ATR-FTIR:
-
If using an in-situ monitoring setup, the reaction can be continuously monitored.[15]
-
Alternatively, small aliquots of the reaction mixture can be withdrawn at regular intervals (e.g., 30 minutes, 1 hour, 2 hours).
-
Apply a small drop of the aliquot directly onto the ATR crystal and acquire the IR spectrum.
-
Observe the decrease in the intensity of the azide peak at ~2100 cm⁻¹ over time. The reaction is considered complete when this peak is no longer detectable.[9]
-
-
Work-up and Purification:
-
Once the reaction is complete, as determined by IR, the product can be isolated. A common work-up procedure involves diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate.
-
The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Further purification can be achieved by column chromatography if necessary.
-
-
Final Product Validation:
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the experimental and validation process.
Caption: Workflow for IR-based validation of a click reaction.
Trustworthiness Through Self-Validation
The strength of this protocol lies in its inherent self-validation. By comparing the IR spectra of the starting materials, the reaction mixture over time, and the final purified product, you create a clear and undeniable dataset that confirms the chemical transformation. The disappearance of the prominent azide peak serves as a definitive endpoint for the reaction, providing a high degree of confidence in the successful formation of the desired triazole product.
In cases where the azide peak persists, it is a clear indication of an incomplete or failed reaction, prompting an investigation into potential issues such as catalyst deactivation or impure reagents.[17]
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Sun, S., & Wu, P. (2010). Mechanistic insights into Cu(I)-catalyzed azide-alkyne "click" cycloaddition monitored by real time infrared spectroscopy. The Journal of Physical Chemistry A, 114(32), 8331-8336. doi: 10.1021/jp105034m. Retrieved from [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Retrieved from [Link]
-
Sun, S., & Wu, P. (2010). Mechanistic Insights into Cu(I)-Catalyzed Azide−Alkyne “Click” Cycloaddition Monitored by Real Time Infrared Spectroscopy. The Journal of Physical Chemistry A, 114(32), 8331-8336. Retrieved from [Link]
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared (IR) spectra of azide in HN 3 , CH3N3 and AZT (in cm -1 ). Retrieved from [Link]
-
Tucker, M. J., et al. (2012). A Direct Comparison of Azide and Nitrile Vibrational Probes. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mechanistic Insights into Cu(I)-Catalyzed Azide-Alkyne "Click" Cycloaddition Monitored by Real Time Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) azide terminal PAA; the azide appears at 2110 cm.... Retrieved from [Link]
-
Brewer, S. H., et al. (2014). Extending the Vibrational Lifetime of Azides with Heavy Atoms. PMC. Retrieved from [Link]
-
Education in Chemistry. (2007, May 1). Making triazoles, the green way. Retrieved from [Link]
-
Lee, K., et al. (2015). Vibrational dynamics of azide-derivatized amino acids studied by nonlinear infrared spectroscopy. The Journal of Chemical Physics, 142(14). Retrieved from [Link]
-
Xi'an Dianhua Biotechnology Co., Ltd. (n.d.). Click Chemistry Protocols. Retrieved from [Link]
-
ACS Omega. (2024, August 29). Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]
-
Biblio. (n.d.). An IR spectroscopy study of the degradation of surface bound azido-groups in high vacuum. Retrieved from [Link]
-
RSC Publishing. (2025, January 31). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Retrieved from [Link]
-
MDPI. (2022, November 22). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Retrieved from [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The vibrational spectroscopy of the coordinated azide anion; a theoretical study. Retrieved from
-
ResearchGate. (2017, March 24). Loss of Azide Moiety in Click reaction? Retrieved from [Link]
-
metabion. (n.d.). Click Chemistry. Retrieved from [Link]
-
Sciforum. (n.d.). Nucleophilic substitution reaction of the acyl azides with secondary amines mediated by Copper(II) salt. Retrieved from [Link]
-
Semantic Scholar. (2022, February 4). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Retrieved from [Link]
-
MDPI. (2019, March 10). Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. Retrieved from [Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 4. interchim.fr [interchim.fr]
- 5. Click Chemistry [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. A Direct Comparison of Azide and Nitrile Vibrational Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic insights into Cu(I)-catalyzed azide-alkyne "click" cycloaddition monitored by real time infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. confluore.com.cn [confluore.com.cn]
- 14. metabion.com [metabion.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Retention Time Comparison: 8-Azido-1-octanol vs. 1-Octanol
Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Comparison Guide & Method Development Protocol
Executive Summary
In the development of lipid nanoparticles, click-chemistry linkers, and novel pharmaceutical excipients, understanding the chromatographic behavior of functionalized aliphatic chains is critical. This guide provides an objective, in-depth comparison of the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) retention times of 8-Azido-1-octanol and standard 1-Octanol . By analyzing the thermodynamic partitioning mechanisms and detector limitations, this guide establishes a self-validating methodology for the accurate resolution and quantification of these compounds.
Physicochemical Causality & Retention Mechanisms
In RP-HPLC, the retention time (
-
1-Octanol (LogP ~3.00): Features a purely aliphatic eight-carbon chain terminating in a non-polar methyl group. This structure allows for maximum hydrophobic surface area contact with the C18 ligands, resulting in strong retention.
-
8-Azido-1-octanol (Estimated LogP ~2.50): While maintaining the same carbon backbone, the terminal hydrogen is replaced by an azido group (
). The azido group introduces a significant localized dipole moment ( D). This polarity enhances the molecule's hydrogen-bonding and dipole-dipole interactions with the aqueous component of the mobile phase, effectively lowering its overall hydrophobicity[2].
Chromatographic Consequence: Because the azido group disrupts the purely hydrophobic interaction of the alkyl chain, 8-azido-1-octanol exhibits a weaker affinity for the stationary phase and will elute earlier than 1-octanol under identical isocratic conditions[3].
Fig 1. Mechanistic retention logic of 1-octanol vs 8-azido-1-octanol in RP-HPLC.
Detection Strategies: The UV vs. ELSD Dilemma
A major pitfall in analyzing aliphatic alcohols is the selection of an inappropriate detector.
-
1-Octanol lacks a conjugated
-system and has negligible UV absorbance above 200 nm. -
8-Azido-1-octanol possesses a weak UV absorbance due to the
transition of the azido group (typically monitored around 287 nm), but this signal is often too weak for low-level impurity profiling.
Expert Recommendation: To achieve an objective, baseline-stable comparison, universal detection methods such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) must be utilized. These detectors measure the mass of the non-volatile analyte after mobile phase evaporation, rendering the lack of a chromophore irrelevant.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following methodology incorporates internal system suitability checks to validate that retention shifts are strictly due to chemical partitioning, not system dead-volume variations.
Fig 2. Step-by-step RP-HPLC analytical workflow for aliphatic alcohols and azides.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Mix HPLC-grade Methanol and Milli-Q Water in a 70:30 (v/v) ratio.
-
Degas the mixture via sonication or vacuum filtration for 15 minutes. Note: Isocratic elution is preferred for ELSD to maintain a perfectly stable baseline.
Step 2: Sample Preparation (Critical Causality Step)
-
Dissolve 1-octanol and 8-azido-1-octanol standards directly in the mobile phase to a concentration of 1.0 mg/mL.
-
Why this matters: Injecting samples dissolved in 100% strong organic solvents (like pure methanol) into a weaker mobile phase causes severe peak distortion and premature elution. The sample molecules in the center of the injection plug "see" the strong solvent as the mobile phase, bypassing normal column equilibration[4].
Step 3: Chromatographic Parameters
-
Column: High-purity C18 (150 mm × 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (Thermostatic control is vital for stable partitioning).
-
Injection Volume: 10 µL.
-
ELSD Settings: Drift tube temperature at 45 °C; Nebulizer gas (
) at 1.5 L/min.
Step 4: System Validation
-
Inject 10 µL of Uracil (0.1 mg/mL) to determine the system void time (
). -
Calculate the capacity factor (
) for both analytes using the formula: . Relying on rather than absolute retention time normalizes the data against minor flow rate or column dimension variations[1].
Quantitative Data & Chromatographic Expectations
The following table summarizes the expected physicochemical and chromatographic parameters when utilizing the protocol above.
| Parameter | 8-Azido-1-octanol | 1-Octanol |
| Chemical Formula | ||
| Molecular Weight | 171.24 g/mol | 130.23 g/mol |
| Estimated LogP | ~2.50 | 3.00 |
| Functional Group Polarity | Azido group (Polar, ~2.17 D) | Aliphatic tail (Non-polar) |
| Optimal Detection Method | ELSD / CAD / Low UV (287 nm) | ELSD / CAD / RID |
| Relative Retention ( | Medium | High |
| Elution Order (C18) | 1st (Earlier) | 2nd (Later) |
References
-
[1] Vancouver Island University. The Octanol-Water Partition Constant: Using HPLC Retention Times to Estimate an Important Physicochemical Parameter. Available at: [Link]
-
[3] Adachi K, et al. Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography and calculated in silico as one of the determinant factors for pharmacokinetic parameter estimations of general chemical substances. J Toxicol Sci. 2024. Available at:[Link]
-
[4] Dolan, J. Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase. Separation Science. 2024. Available at: [Link]
-
[2] National Institutes of Health (PMC). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. 2022. Available at:[Link]
Sources
- 1. web.viu.ca [web.viu.ca]
- 2. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography and calculated in silico as one of the determinant factors for pharmacokinetic parameter estimations of general chemical substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sepscience.com [sepscience.com]
Comparative Guide: Elemental Analysis Standards for 8-Azido-1-octanol Purity in Click Chemistry
Introduction
8-Azido-1-octanol (CAS: 57395-46-7) is a highly versatile bifunctional aliphatic linker widely utilized in modern drug development[1]. Featuring a terminal azide group and a primary hydroxyl group, it serves as a critical building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC), PROTAC linker synthesis, and advanced bioconjugation[2][3].
However, the synthesis of 8-azido-1-octanol—typically achieved via the nucleophilic substitution of 8-bromo-1-octanol with sodium azide[4]—often leaves trace impurities. These can include unreacted aliphatic precursors, over-substituted 1,8-diazidooctane, or residual inorganic salts. In precision bioconjugation, even a 1-2% impurity profile can drastically skew stoichiometric ratios, leading to chain termination or cross-linking. Therefore, establishing a rigorous, self-validating purity standard is non-negotiable.
The Causality of Purity: Why Elemental Analysis (EA) Outperforms Alternatives
While modern analytical laboratories heavily rely on Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), Elemental Analysis (CHNO) remains the gold standard for determining the absolute mass fraction of a bulk sample[5].
As a Senior Application Scientist, I frequently see researchers rely solely on NMR or GC-MS, only for their downstream click reactions to fail. The causality behind this failure lies in the inherent analytical biases of these alternative techniques:
-
The Blind Spots of NMR: NMR measures mole fraction and is highly sensitive to protons and carbons. However, it is completely blind to inorganic salts (e.g., residual
or ) and struggles to accurately quantify water or solvent trapped in the compound's oil matrix. -
The GC-MS Bias: GC-MS measures area percent based on ionization efficiency. A highly volatile impurity might show a massive peak, while a non-volatile inorganic impurity will not elute from the column at all.
-
The EA Advantage: EA combusts the entire sample, providing the exact mass percentages of Carbon, Hydrogen, Nitrogen, and Oxygen. Because the azide group is nitrogen-dense, the %N in 8-azido-1-octanol acts as a highly sensitive, absolute barometer for purity. A deviation of >0.5% from the theoretical %N mathematically proves the presence of non-azide impurities or diazide byproducts[5].
Comparative Purity Techniques
| Analytical Technique | Target Metric | Strengths for 8-Azido-1-octanol | Limitations |
| Elemental Analysis (CHNO) | Absolute Mass % | Highly sensitive to nitrogen content (~24.54%); detects inorganic salt contamination. | Destructive; does not provide structural information. |
| Quantitative NMR (qNMR) | Mole % | Confirms structural integrity; identifies specific organic byproducts. | Blind to inorganic salts; overlapping aliphatic multiplets. |
| GC-MS | Area % | Excellent for separating volatile aliphatic impurities (e.g., 1,8-octanediol). | Dependent on volatility and ionization efficiency; ignores salts. |
| HPLC-ELSD | Area % | Good for detecting non-volatile organic impurities. | Poor chromophore in 8-azido-1-octanol makes UV detection useless; requires ELSD. |
Establishing the EA Standard for 8-Azido-1-octanol
To utilize EA effectively, we must establish the theoretical baseline and acceptable deviation thresholds.
-
Empirical Formula:
-
Molecular Weight: 171.24 g/mol [1]
For pharmaceutical-grade click reagents, the experimental EA results must fall within ±0.4% of the theoretical values to rule out significant contamination[5].
| Element | Theoretical % | Acceptable Range (±0.4%) | Diagnostic Implication of Deviation |
| Carbon (C) | 56.11% | 55.71% - 56.51% | High C indicates unreacted aliphatic precursor (1,8-octanediol). |
| Hydrogen (H) | 10.01% | 9.61% - 10.41% | High H indicates moisture/water retention in the sample. |
| Nitrogen (N) | 24.54% | 24.14% - 24.94% | Critical: Low N = salt/precursor contamination. High N = diazide byproduct. |
Experimental Protocol: Multi-Orthogonal Purity Workflow
To ensure absolute confidence in the linker's purity, follow this self-validating system. This protocol uses orthogonal physical principles (combustion, magnetic resonance, and chromatographic separation) to eliminate false positives.
Step 1: Sample Preparation and Desiccation
-
Transfer 50 mg of synthesized 8-azido-1-octanol into a pre-weighed, dry glass vial.
-
Place the vial in a vacuum desiccator over phosphorus pentoxide (
) for 24 hours at room temperature.
-
Causality: 8-Azido-1-octanol can be hygroscopic. Removing trace water is mandatory because residual
will artificially inflate the %H and %O in EA, proportionally skewing the critical %N readout.
Step 2: CHNO Elemental Analysis
-
Weigh exactly 2.000 mg of the desiccated sample into a tin capsule using a microbalance.
-
Combust the sample in a CHNS/O analyzer at 1000°C in an oxygen-rich environment.
-
Quantify the evolved
, , and gases using thermal conductivity detectors (TCD).
-
Validation Check: If %N is <24.14%, suspect residual sodium azide or 1,8-octanediol. Proceed to Step 3 to differentiate the root cause.
Step 3: GC-MS Cross-Validation
-
Dilute 1 mg of the sample in 1 mL of GC-grade dichloromethane (DCM).
-
Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5ms).
-
Run a temperature gradient from 50°C to 250°C at 10°C/min.
-
Causality: GC-MS will separate 1,8-octanediol (lower retention time) from 8-azido-1-octanol and 1,8-diazidooctane. If GC-MS shows a single pure peak (>99% area) but EA failed the %N threshold, the impurity is definitively an inorganic salt (e.g.,
), dictating a simple aqueous wash rather than complex column chromatography.
Step 4: qNMR Structural Confirmation
-
Dissolve 10 mg of the sample in 0.5 mL of
containing a known concentration of an internal standard (e.g., dimethyl sulfone). -
Acquire a 1H NMR spectrum (400 MHz). Integrate the triplet at ~3.26 ppm (
) against the internal standard.
-
Causality: This confirms the azide group is structurally intact and has not degraded into an amine during storage or workup.
Workflow Visualization
Multi-orthogonal purity validation workflow for 8-Azido-1-octanol.
Conclusion
While chromatographic and spectroscopic methods provide excellent structural and relative purity data, they cannot replace Elemental Analysis for determining the absolute mass fraction of 8-azido-1-octanol. By enforcing a strict ±0.4% deviation limit on Nitrogen content and cross-validating with GC-MS and NMR, researchers can definitively rule out both organic and inorganic contaminants, ensuring flawless stoichiometry in subsequent click chemistry and drug development applications.
References
1.[1] BroadPharm. "Azide - BroadPharm." BroadPharm, 2.[2] Smolecule. "Buy 8-Azido-octanoyl-OSu | 2576471-56-0." Smolecule, 3.[3] BroadPharm. "Aliphatic Linkers | BroadPharm." BroadPharm, 4.[4] Benchchem. "8-Bromo-1-octanol | 50816-19-8." Benchchem, 5.[5] National Institutes of Health (NIH). "Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres." PMC,
Sources
- 1. Azide | BroadPharm [broadpharm.com]
- 2. Buy 8-Azido-octanoyl-OSu | 2576471-56-0 [smolecule.com]
- 3. Aliphatic Linkers | BroadPharm [broadpharm.com]
- 4. 8-Bromo-1-octanol | 50816-19-8 | Benchchem [benchchem.com]
- 5. Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Distinguishing 8-Azido-1-octanol from 8-Bromo-1-octanol by NMR
Executive Summary
The Bottom Line: While Proton (
Context: 8-Azido-1-octanol is a critical bifunctional linker used extensively in "Click Chemistry" (CuAAC) and PROTAC® development. It is almost invariably synthesized from 8-Bromo-1-octanol. Therefore, the ability to confirm complete conversion and purity is a routine but vital task for medicinal chemists.
Part 1: Critical Safety Advisory (Read Before Handling)
Before analyzing these compounds, you must understand the energetic nature of organic azides.
The "Rule of Six" & C/N Ratio Analysis
Organic azides can be explosive. Stability is estimated using the Carbon/Nitrogen ratio equation:
-
Compound: 8-Azido-1-octanol (
) -
Calculation:
Verdict: 8-Azido-1-octanol is stable for isolation and storage at room temperature, as it meets the minimum safety threshold. However, it should still be stored in the dark and away from heat sources.
Warning: Never distill organic azides. Purification should be performed via column chromatography or extraction.
Part 2: The NMR Comparative Analysis
Proton ( H) NMR: The Subtle Shift
In both molecules, the bulk of the octyl chain (
| Feature | 8-Bromo-1-octanol | 8-Azido-1-octanol | |
| -0.15 ppm (Upfield) | |||
| None (Internal Ref) | |||
| Solvent | - |
Mechanistic Insight:
The azide group (
-
Operational Tip: If your reaction is incomplete, you will see two overlapping triplets separated by only 0.15 ppm. Good shimming is required to resolve them as distinct triplets rather than a messy multiplet.
Carbon ( C) NMR: The Definitive Gap
Carbon NMR provides the "slam dunk" identification. The electronic effect of the azide on the directly attached carbon is drastically different from that of bromine.
| Feature | 8-Bromo-1-octanol | 8-Azido-1-octanol | |
| +17.4 ppm (Downfield) | |||
| Negligible |
Mechanistic Insight:
The
Part 3: Visual Logic & Decision Tree
The following diagram illustrates the logical workflow for distinguishing these compounds during a synthesis campaign.
Figure 1: Analytical decision matrix for monitoring the conversion of 8-Bromo-1-octanol to 8-Azido-1-octanol.
Part 4: Validated Experimental Protocol
Synthesis & Monitoring of 8-Azido-1-octanol
This protocol ensures the isolation of clean material suitable for the NMR characterization described above.
Reagents
-
8-Bromo-1-octanol (1.0 eq)
-
Sodium Azide (
) (1.5 eq) [Toxic/Acute Hazard ] -
DMF (Dimethylformamide) [Solvent]
Workflow
-
Setup: Dissolve 8-Bromo-1-octanol in DMF (0.5 M concentration).
-
Addition: Add
carefully at room temperature. -
Reaction: Heat to 60°C for 4–6 hours behind a blast shield.
-
Workup (Crucial for NMR):
-
Dilute with Diethyl Ether (
) or Ethyl Acetate. -
Wash 3x with Water: This is critical to remove DMF. Residual DMF has methyl peaks at 2.9/3.0 ppm and a formyl proton at 8.0 ppm, which can obscure integration.
-
Wash 1x with Brine.
-
Dry over
and concentrate in vacuo (do not heat bath >40°C).
-
-
Analysis: Dissolve ~10 mg of the resulting clear oil in
for NMR.
Figure 2: Synthesis and purification workflow to ensure clean NMR spectra.
References
-
University of Pittsburgh. (2013). Safe Handling of Azides: C/N Ratio and Rule of Six. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 13C NMR Chemical Shifts and Interpreting Spectra. Retrieved from [Link]
Sources
Safety Operating Guide
8-Azido-1-octanol: Proper Disposal & Handling Procedures
Executive Safety Directive
8-Azido-1-octanol (
CRITICAL PROHIBITIONS:
-
NEVER dispose of down the drain.[1]
-
NEVER mix with acids (generates toxic/explosive
gas).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
NEVER use metal spatulas or dispose of in metal containers (forms shock-sensitive metal azides).[2]
-
NEVER mix with halogenated solvents (e.g., DCM, Chloroform) in waste streams (forms highly explosive di/tri-azidomethane).[2]
Technical Hazard Profiling
To manage this chemical safely, you must understand the "Stability Metrics" that govern organic azides.
The C/N Ratio Assessment
The stability of organic azides is often estimated using the Carbon-to-Nitrogen ratio.[2]
For 8-Azido-1-octanol (
- (Carbons) = 8
- (Oxygens) = 1[3]
- (Nitrogens) = 3
Interpretation: A ratio of
Physical & Chemical Data Table
| Property | Value/Description | Operational Implication |
| Physical State | Colorless to pale yellow liquid | Hard to detect spills; use absorbent pads. |
| Boiling Point | ~115°C (at 0.5 mmHg) | DO NOT DISTILL to dryness. Explosion risk. |
| Incompatibilities | Acids, Heavy Metals (Cu, Pb), Oxidizers | Segregate waste streams rigorously.[1][4] |
| Decomposition | Heat, Shock, Friction | Use blast shields for reactions >1g. |
Method A: Chemical Deactivation (Preferred)
Recommended for quantities < 5g or when high-purity waste disposal is unavailable.
The Staudinger Deactivation Protocol
Reagents:
-
Triphenylphosphine (
) - 1.5 equivalents relative to azide. -
Solvent: Tetrahydrofuran (THF) or Ethyl Acetate.
-
Water (
).
Mechanism:
Step-by-Step Procedure:
-
Setup: Perform in a fume hood behind a blast shield. Ensure no open flames.
-
Dissolution: Dissolve the waste 8-azido-1-octanol in THF (approx. 0.1 M concentration).
-
Addition: Slowly add 1.5 equivalents of Triphenylphosphine (
).-
Observation: You will see nitrogen gas (
) evolution (bubbling).[3] This is the pressure release of the energetic group.
-
-
Reaction: Stir at room temperature for 2–4 hours until bubbling ceases.
-
Hydrolysis: Add a small volume of water (approx 10% of solvent volume) to hydrolyze the intermediate iminophosphorane. Stir for 1 hour.
-
Verification: Thin Layer Chromatography (TLC) or simple visual check (bubbling stopped) confirms consumption of azide.
-
Final Disposal: The resulting mixture contains 8-amino-1-octanol and triphenylphosphine oxide. This mixture is non-explosive and can be disposed of in standard "Organic Solvent Waste" containers (non-halogenated).
Method B: Segregated Hazardous Waste Disposal
Required for large quantities (>5g) or if deactivation reagents are unavailable.
If you cannot chemically deactivate the substance, you must adhere to a strict segregation workflow to prevent accidental detonation in the central waste facility.
Waste Stream Specifications
-
Container: HDPE (High-Density Polyethylene) or Amber Glass. NO METAL CANS.
-
Labeling: Must explicitly state: "ORGANIC AZIDE WASTE - POTENTIALLY EXPLOSIVE."
-
Liquid Waste: Dilute to <5% concentration using a compatible solvent (e.g., Ethanol, Ethyl Acetate). Avoid Dichloromethane.
-
Solid Waste: If absorbed on silica or pads, double-bag in antistatic plastic bags.
Workflow Visualization
Figure 1: Decision matrix for the disposal of organic azide waste.[2] Green path denotes chemical neutralization; Red path denotes hazardous waste management.
Emergency Procedures
Accidental Spills
-
Evacuate: If spill is >100 mL, evacuate the lab immediately.
-
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[5]
-
Absorb: Do not wipe. Lay down absorbent pads soaked in water or ethanol.
-
Neutralize (In situ): If safe, gently apply a 10% solution of Triphenylphosphine in toluene/THF to the spill pads to deactivate the azide.
-
Clean: Wipe area with pH > 9 buffer solution (alkaline hydrolysis helps degrade trace residues).
Exposure[1][4][7][8]
-
Skin: Wash immediately with soap and water for 15 minutes.[6][7] Azides penetrate skin rapidly.
-
Eyes: Flush for 15 minutes.[1][7][8][9] Seek medical attention immediately.
References
-
University of Pittsburgh. (2013).[2] Safe Handling of Azides. Department of Environmental Health and Safety. [Link]
-
Organic Syntheses. (2010). Working with Hazardous Chemicals: Azide Handling. Org. Synth. 2010, 87, 161-169.[3] [Link]
-
University of California, San Diego (UCSD). (2021). Standard Operating Procedure: Organic Azides. UCSD Environment, Health & Safety. [Link]
- Bräse, S., & Banert, K. (2010). Organic Azides: Syntheses and Applications. Wiley-VCH.
Sources
- 1. research.wayne.edu [research.wayne.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. ethz.ch [ethz.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. fishersci.com [fishersci.com]
- 8. 1,8-Octanediol - Safety Data Sheet [chemicalbook.com]
- 9. uvic.ca [uvic.ca]
Physicochemical Risk Assessment: The "Why" Behind the Safety
An essential component of modern drug development, click chemistry, and bioconjugation, 8-Azido-1-octanol (CAS: 57395-46-7) is a versatile bifunctional linker. However, because it contains an energy-rich azide group, it introduces significant acute safety risks to the laboratory environment.
As a Senior Application Scientist, I have designed this comprehensive operational guide to move beyond basic safety data sheets. This protocol establishes a self-validating safety system, explaining the causality behind every required piece of personal protective equipment (PPE), engineering control, and disposal step to ensure maximum safety and scientific integrity.
Before selecting PPE, we must quantitatively assess the explosive and reactive potential of 8-Azido-1-octanol. Organic azides are sensitive to violent decomposition from external energy sources (heat, light, friction, pressure) [1]. We validate its stability using two universally accepted heuristic rules in azide chemistry:
Table 1: Quantitative Stability Metrics for 8-Azido-1-octanol (C₈H₁₇N₃O)
| Stability Metric | Formula / Rule | 8-Azido-1-octanol Value | Safety Implication |
| Carbon-to-Nitrogen (C/N) Ratio | Stable for Isolation: Meets the threshold ( | ||
| The "Rule of Six" | 8 Carbons | Relatively Safe: The long alkyl chain acts as a buffer, dissipating the explosive energy of the azide moiety [1]. |
Mandatory Personal Protective Equipment (PPE) & Engineering Controls
Every piece of PPE serves a specific mechanistic purpose in mitigating the hazards of 8-Azido-1-octanol.
A. Personal Protective Equipment (PPE)
-
Heavy Nitrile Gloves (Double Gloving Recommended):
-
Causality: 8-Azido-1-octanol is a lipophilic molecule (due to its 8-carbon chain) that can easily permeate standard latex and thin nitrile gloves, carrying the toxic azide moiety through the dermal barrier. Double-gloving with heavy nitrile provides necessary chemical resistance [2].
-
-
Impact-Resistant Face Shield over Safety Goggles:
-
Causality: Standard safety glasses only protect against liquid splashes. Because azides carry an inherent risk of rapid, gas-evolving decomposition (releasing
gas), a full face shield is required to protect against high-velocity glassware shrapnel [2].
-
-
Flame-Resistant (FR) Laboratory Coat:
-
Causality: In the event of an azide-induced flash fire or explosion, standard polyester lab coats will melt to the skin. An FR coat provides a critical thermal barrier.
-
B. Engineering Controls & Equipment Restrictions
-
Blast Shield & Fume Hood: All reactions must be conducted in a certified fume hood with the sash pulled down as low as possible, behind a secondary polycarbonate blast shield [2].
-
Strictly Non-Metal Utensils:
-
Causality:Never use metal spatulas or metal needles when handling azides. Azides react with heavy metals to form metal azides (e.g., copper azide, lead azide), which are ultra-sensitive, shock-triggered primary explosives [1]. Use only Teflon, plastic, or ceramic spatulas [3].
-
-
No Ground-Glass Joints:
-
Causality: The friction generated by twisting a glass stopper into a ground-glass joint can provide enough activation energy to detonate trace azide residues caught in the microscopic grooves [2]. Use rubber septa or specialized PTFE-lined glassware [3].
-
Operational Workflow: Step-by-Step Handling Protocol
The following methodology ensures a closed-loop, self-validating system for setting up a reaction with 8-Azido-1-octanol.
Step 1: Workspace Preparation
-
Clear the fume hood of all unnecessary chemicals, especially heavy metal salts, strong acids, and halogenated solvents.
-
Post a highly visible sign on the fume hood stating: "DANGER: Organic Azide Experiment in Progress. Do Not Disturb." [4]
Step 2: Reagent Dispensing
-
Retrieve 8-Azido-1-octanol from its dedicated storage (amber plastic container, stored at -18 °C away from light and incompatible chemicals) [1].
-
Using a sterile plastic pipette or ceramic spatula, transfer the exact required mass (do not exceed 5-10 grams per reaction without specialized scale-up hazard assessments).
Step 3: Reaction Execution (Solvent Restrictions)
-
Dissolve the 8-Azido-1-octanol in an approved solvent (e.g., DMF, THF, or ethanol).
-
CRITICAL: Never use halogenated solvents (e.g., dichloromethane, chloroform) in azide reactions. Azides can react with these solvents to form diazidomethane or triazidomethane, which are highly volatile and extremely explosive [1].
-
Never expose the reaction to strong acids, which protonate the azide to form hydrazoic acid (
)—a highly toxic, volatile, and explosive gas [2].
Standard Operational Workflow for 8-Azido-1-octanol Handling and Disposal.
Emergency Response & Chemical Disposal Plan
Improper disposal of azides is a leading cause of laboratory accidents, often resulting in sink explosions when azides react with copper or lead pipes.
A. Step-by-Step Spill Response
-
Isolate: Evacuate personnel from the immediate area.
-
PPE Check: Ensure you are wearing heavy nitrile gloves, a face shield, and a lab coat.
-
Containment: Confine the spill using highly absorbent, non-reactive pads [3].
-
Decontamination: Wipe the surfaces thoroughly with a slightly basic buffer solution (pH > 9). Causality: Maintaining a basic pH prevents the accidental formation of toxic hydrazoic acid gas [3].
-
Collection: Place all contaminated pads into a dedicated, labeled plastic waste bag. Do not sweep dry azide residues, as friction can cause ignition.
B. Step-by-Step Disposal & Quenching Protocol
-
In Situ Quenching (Preferred Method): Before disposal, unreacted 8-Azido-1-octanol should ideally be converted into a stable derivative (such as 8-amino-1-octanol) [1]. This is commonly achieved via a Staudinger reduction (adding Triphenylphosphine,
, followed by water) to safely release gas in a controlled manner. -
Segregation: If quenching is not possible, collect all 8-Azido-1-octanol waste in a dedicated, clearly labeled "Azide Contaminated Waste" container [3].
-
Container Specifications: Use only plastic amber containers. Never use glass (friction risk) or metal containers (metal azide formation risk) [1].
-
Prohibition: Never dispose of azide solutions down the sink. Aqueous azides will react with the heavy metals in plumbing (copper/lead) to form friction-sensitive metal azides that can detonate during future plumbing work [3].
References
-
University of Pittsburgh Environmental Health & Safety. "Safety Manual EH&S Guideline Number: 04-028 (Azides)." Pitt.edu. Available at: [Link]
-
Stanford Environmental Health & Safety. "Information on Azide Compounds." Stanford.edu. Available at:[Link]
-
University of Victoria Occupational Health, Safety & Environment. "Chemical Safety – Special Hazards. Safe Work Procedure (SWP – 004): Azides." Uvic.ca. Available at: [Link]
-
Florida State University Environmental Health and Safety. "Azide Compounds - Safety Precautions." Fsu.edu. Available at:[Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
